molecular formula C7H6N2 B1303618 2-(Isocyanomethyl)pyridine CAS No. 60148-13-2

2-(Isocyanomethyl)pyridine

Cat. No.: B1303618
CAS No.: 60148-13-2
M. Wt: 118.14 g/mol
InChI Key: QDGBDMBHUVUXRL-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)pyridine (CAS 60148-13-2) is a valuable isocyanide reagent designed for chemical synthesis and drug discovery research. This compound features a pyridine heterocycle directly linked to a reactive isocyanomethyl functional group, making it a versatile building block for constructing complex molecular architectures. Isocyanides like this compound are pivotal in multicomponent reactions (MCRs), which are efficient one-pot processes for generating structurally diverse compound libraries . The pyridine moiety is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents due to its ability to improve water solubility and influence pharmacokinetic properties . This ring system is a common feature in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The integration of the isocyanide functional group with the pyridine ring in a single molecule creates a bifunctional reagent with significant potential for discovering new bioactive compounds, particularly through the synthesis of nitrogen-containing heterocycles such as 2-pyridone derivatives . Applications: This reagent is primarily used as a key synthon in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Groebke-Blackburn-Bienaymé reactions. It serves as a precursor for the development of novel heterocyclic compounds, potential pharmaceutical intermediates, and functional materials. Handling and Storage: Store in a cool, dry place. Keep the container tightly sealed under an inert atmosphere. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Notice: This product is for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(isocyanomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGBDMBHUVUXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377967
Record name 2-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-13-2
Record name 2-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(isocyanomethyl)pyridine from 2-(aminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(isocyanomethyl)pyridine from 2-(aminomethyl)pyridine. The synthesis is a two-step process involving the formylation of the starting amine to yield an intermediate formamide, followed by the dehydration of this formamide to the target isocyanide. This document outlines detailed experimental protocols adapted from established general procedures, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Synthetic Pathway Overview

The conversion of 2-(aminomethyl)pyridine to this compound proceeds through the formation of N-(pyridin-2-ylmethyl)formamide as a stable intermediate. This intermediate is then subjected to dehydration to yield the final isocyanide product.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration A 2-(Aminomethyl)pyridine C N-(Pyridin-2-ylmethyl)formamide A->C Solvent-free, 60 °C B Ethyl Formate B->C D N-(Pyridin-2-ylmethyl)formamide C->D F This compound D->F 0 °C to rt E Phosphorus Oxychloride (POCl3) Triethylamine (Et3N) E->F

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are adapted from general methods for N-formylation and formamide dehydration. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, especially when handling phosphorus oxychloride and the isocyanide product.

Step 1: Synthesis of N-(Pyridin-2-ylmethyl)formamide

This procedure is adapted from a general method for the solvent- and catalyst-free N-formylation of amines using ethyl formate.

Experimental Workflow

G start Start reactants Combine 2-(aminomethyl)pyridine and ethyl formate in a vial. start->reactants heat Stir the mixture at 60 °C. reactants->heat monitor Monitor reaction progress by TLC. heat->monitor workup Remove excess ethyl formate in vacuo. monitor->workup Upon completion product Obtain crude N-(pyridin-2-ylmethyl)formamide. workup->product next_step Proceed to dehydration step. product->next_step

Caption: Workflow for the formylation of 2-(aminomethyl)pyridine.

Procedure:

  • In a clean, dry vial equipped with a magnetic stir bar, combine 2-(aminomethyl)pyridine (1.0 eq.) and ethyl formate (3.0 eq.).

  • Seal the vial and place it in a preheated heating block at 60 °C.

  • Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting amine spot is no longer visible.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethyl formate under reduced pressure (in vacuo).

  • The resulting crude N-(pyridin-2-ylmethyl)formamide is typically of sufficient purity to be used in the subsequent dehydration step without further purification.

Quantitative Data (Step 1)

Reagent/ProductMolar Mass ( g/mol )Molar Eq.Density (g/mL)Volume/Mass
2-(Aminomethyl)pyridine108.141.01.03User Defined
Ethyl Formate74.083.00.917Calculated
N-(Pyridin-2-ylmethyl)formamide136.15--Theoretical Yield
Step 2: Synthesis of this compound

This protocol is adapted from a general, highly efficient method for the dehydration of formamides using phosphorus oxychloride and triethylamine.[1]

Experimental Workflow

G start Start dissolve Dissolve N-(pyridin-2-ylmethyl)formamide in triethylamine and cool to 0 °C. start->dissolve add_pocl3 Add phosphorus oxychloride dropwise at 0 °C. dissolve->add_pocl3 stir Stir the reaction mixture for ~5 min. add_pocl3->stir monitor Monitor reaction progress by TLC. stir->monitor purify Directly load the reaction mixture onto a silica gel column. monitor->purify Upon completion elute Elute with 100% diethyl ether. purify->elute product Obtain pure this compound. elute->product

References

An In-depth Technical Guide on the Dehydration of N-(pyridin-2-ylmethyl)formamide to 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(isocyanomethyl)pyridine via the dehydration of its precursor, N-(pyridin-2-ylmethyl)formamide. This transformation is a key step in the synthesis of various pyridine-based compounds with applications in medicinal chemistry and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant quantitative data.

Introduction

The conversion of formamides to isocyanides is a fundamental transformation in organic synthesis. Isocyanides are versatile intermediates, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably multicomponent reactions such as the Ugi and Passerini reactions. The target molecule, this compound, is a valuable building block for the synthesis of more complex heterocyclic structures and ligands for coordination chemistry. The dehydration of N-(pyridin-2-ylmethyl)formamide is the most direct route to this isocyanide.

Synthetic Methodologies

The dehydration of formamides can be achieved using a variety of reagents. The most common and effective methods employ phosphorus-based reagents or sulfonyl chlorides in the presence of a base.

  • Phosphorus Oxychloride (POCl₃): This is a highly effective and widely used reagent for the dehydration of formamides.[1][2] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.[1][2] The reaction is generally fast and proceeds under mild conditions.[1]

  • p-Toluenesulfonyl Chloride (TsCl): In the presence of a base like pyridine, p-toluenesulfonyl chloride can also effect the dehydration of formamides. This method offers an alternative to phosphorus-based reagents.

  • Other Reagents: Other dehydrating agents such as triphenylphosphine/iodine and the Burgess reagent have also been reported for the conversion of formamides to isocyanides.

This guide will focus on the use of phosphorus oxychloride, as it represents a general, high-yielding, and rapid method.[1]

Experimental Protocols

The following protocol is an adapted procedure for the synthesis of this compound based on general methods for the dehydration of N-substituted formamides using phosphorus oxychloride and triethylamine.[1][2]

Synthesis of this compound

Reaction Scheme:

Materials:

  • N-(pyridin-2-ylmethyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(pyridin-2-ylmethyl)formamide (1.0 eq) and anhydrous dichloromethane (to make a 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the stirred solution.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
N-(pyridin-2-ylmethyl)formamide1.0 eqAdapted from[1][2]
Phosphorus Oxychloride1.1 eqAdapted from[1][2]
Triethylamine2.2 eqAdapted from[1][2]
Reaction Conditions
SolventAnhydrous DichloromethaneAdapted from[1][2]
Temperature0 °C to Room TemperatureAdapted from[1][2]
Reaction Time1 - 2 hoursAdapted from[1][2]
Yield
Expected Yield>85% (based on analogous reactions)[1]

Mandatory Visualization

Signaling Pathway of the Dehydration Reaction

The following diagram illustrates the proposed mechanistic pathway for the dehydration of N-(pyridin-2-ylmethyl)formamide using phosphorus oxychloride and triethylamine.

Dehydration_Mechanism Formamide N-(pyridin-2-ylmethyl)formamide Intermediate1 Vilsmeier-Haack type intermediate Formamide->Intermediate1 Nucleophilic attack on P POCl3 POCl₃ POCl3->Intermediate1 TEA Triethylamine (Et₃N) Intermediate2 Iminium intermediate TEA->Intermediate2 Deprotonation Byproduct2 Triethylammonium chloride ((Et₃N)H⁺Cl⁻) TEA->Byproduct2 Intermediate1->Intermediate2 Elimination of Cl⁻ Byproduct1 Chloride ion (Cl⁻) Intermediate1->Byproduct1 Isocyanide This compound Intermediate2->Isocyanide Elimination Byproduct3 Triethylammonium dichlorophosphate Intermediate2->Byproduct3

Caption: Proposed mechanism for the dehydration of N-(pyridin-2-ylmethyl)formamide.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve N-(pyridin-2-ylmethyl)formamide in anhydrous CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_POCl3 Add POCl₃ dropwise Add_TEA->Add_POCl3 Warm_Stir Warm to RT and stir Add_POCl3->Warm_Stir Quench Quench with aq. NaHCO₃ Warm_Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Characterization of 2-(Isocyanomethyl)pyridine by NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(isocyanomethyl)pyridine. Due to the limited availability of direct experimental NMR data for this specific compound in the public domain, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds and established spectroscopic principles. This document also includes standardized experimental protocols for acquiring NMR data and logical workflows for structural elucidation.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with an isocyanomethyl group (-CH₂NC). The isocyanide functionality is a unique and reactive group, making this compound a potentially valuable building block in synthetic chemistry, particularly in the synthesis of novel ligands for coordination chemistry and in the development of pharmacologically active agents. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from the known chemical shifts of related pyridine derivatives and the expected electronic effects of the isocyanomethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) Hz
H-68.5 - 8.7dddJ(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.8, J(H6-H3) ≈ 0.9
H-47.7 - 7.9tdJ(H4-H3) ≈ 7.7, J(H4-H5) ≈ 7.7, J(H4-H6) ≈ 1.8
H-37.3 - 7.5dJ(H3-H4) ≈ 7.7
H-57.2 - 7.4dddJ(H5-H4) ≈ 7.7, J(H5-H6) ≈ 4.8, J(H5-H3) ≈ 1.5
CH₂4.8 - 5.0tJ(CH₂-N) ≈ 2.0

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The predictions are based on data for 2-substituted pyridines and the influence of the isonitrile group. The multiplicity of the CH₂ group is shown as a triplet due to coupling with the quadrupolar ¹⁴N nucleus of the isocyanide group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-2155 - 158
N≡C158 - 162 (broad)
C-6148 - 150
C-4136 - 138
C-5123 - 125
C-3121 - 123
CH₂45 - 48

Note: The chemical shifts are referenced to TMS. The isocyanide carbon (N≡C) is expected to be broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent NMR analysis.

Synthesis of this compound

A common method for the synthesis of isocyanides is the dehydration of the corresponding formamide.

Materials:

  • 2-(Formamidomethyl)pyridine

  • Triphosgene or phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(formamidomethyl)pyridine and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene or phosphorus oxychloride in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Temperature: 298 K.

Structural Elucidation Workflow

The structural confirmation of synthesized this compound would follow a logical progression of spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation & Purity Assessment TwoD_NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The ¹H NMR spectrum will confirm the presence and connectivity of the pyridine and methylene protons. The ¹³C NMR spectrum will identify all unique carbon environments, including the characteristic isocyanide carbon. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the pyridine ring and the isocyanomethyl group. Mass spectrometry would confirm the molecular weight, and IR spectroscopy would show the characteristic strong absorption of the isocyanide group (around 2150 cm⁻¹).

Molecular Structure and Key NMR Correlations

The diagram below illustrates the structure of this compound with numbering for NMR assignment and highlights key expected HMBC correlations.

G cluster_mol C2 C2 C3 C3 C2->C3 CH2 CH₂ C2->CH2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 CH2->C2 CH2->C3 NC N≡C CH2->NC CH2->NC H3 H H4 H H5 H H6 H

An In-depth Technical Guide to the FTIR Analysis and Vibrational Modes of 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(isocyanomethyl)pyridine, intended for researchers, scientists, and professionals in the field of drug development. This document details the characteristic vibrational modes of the molecule, outlines a standard experimental protocol for its analysis, and presents the expected spectral data in a clear, tabular format.

Introduction to this compound

This compound is a bifunctional organic compound featuring a pyridine ring and an isocyanide group. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in many pharmaceutical compounds. The isocyanide group (-N≡C), also known as an isonitrile, is a reactive functional group valuable in various organic syntheses, including multicomponent reactions like the Ugi and Passerini reactions. The unique electronic properties and reactivity of the isocyanide group make it a point of interest in the development of novel chemical entities.

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule absorbs infrared radiation, it undergoes vibrational transitions. The frequencies of these absorptions are characteristic of the specific bonds and functional groups within the molecule, providing a molecular "fingerprint."

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound is a composite of the vibrational modes of the pyridine ring and the isocyanomethyl group. The key characteristic vibrational modes are detailed below.

Isocyanide Group Vibrations

The most prominent and characteristic vibrational mode for an isocyanide is the stretching of the -N≡C triple bond. This absorption is typically strong and appears in a region of the infrared spectrum that is relatively free from other common functional group absorptions.

  • -N≡C Stretch: The stretching vibration of the isocyanide group gives rise to a strong absorption band in the region of 2110-2165 cm⁻¹[1][2]. This peak is a definitive indicator of the presence of the isocyanide functionality.

Pyridine Ring Vibrations

The pyridine ring, belonging to the C2v point group, has 27 fundamental vibrational modes. These can be broadly categorized into ring stretching, C-H stretching, in-plane C-H bending, and out-of-plane C-H bending modes.

  • C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

  • Ring Stretching (C=C and C=N vibrations): The stretching vibrations of the C=C and C=N bonds within the aromatic ring result in a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region. For pyridine itself, characteristic bands are observed around 1583, 1572, 1482, and 1439 cm⁻¹.

  • In-plane C-H Bending: These vibrations occur in the 1000-1300 cm⁻¹ range and are typically of weak to medium intensity.

  • Ring Breathing: A symmetric ring stretching mode, often referred to as the "ring breathing" mode, is expected around 990-1030 cm⁻¹.

  • Out-of-plane C-H Bending: The out-of-plane bending vibrations of the C-H bonds give rise to strong absorptions in the 700-900 cm⁻¹ region. The exact position of these bands is sensitive to the substitution pattern on the pyridine ring.

Methylene Group Vibrations

The methylene bridge (-CH₂-) connecting the pyridine ring and the isocyanide group also exhibits characteristic vibrational modes.

  • C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene C-H bonds are expected in the 2850-2960 cm⁻¹ range.

  • C-H Bending (Scissoring): The scissoring deformation of the CH₂ group typically appears around 1450-1470 cm⁻¹.

Quantitative Data Summary

The following table summarizes the expected characteristic vibrational frequencies, their assignments, and typical intensities for this compound.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
~3050Aromatic C-H Stretch (Pyridine)Medium-Weak
~2960Asymmetric CH₂ StretchMedium-Weak
~2850Symmetric CH₂ StretchMedium-Weak
2110-2165Isocyanide (-N≡C) StretchStrong
~1590C=C/C=N Ring Stretch (Pyridine)Strong
~1570C=C/C=N Ring Stretch (Pyridine)Medium
~1480C=C/C=N Ring Stretch (Pyridine)Medium
~1460CH₂ ScissoringMedium-Weak
~1440C=C/C=N Ring Stretch (Pyridine)Medium
~1040Ring Breathing (Pyridine)Medium
700-900Out-of-plane C-H Bend (Pyridine)Strong

Experimental Protocol for FTIR Analysis

This section provides a generalized experimental protocol for obtaining the FTIR spectrum of a liquid or solid organic compound such as this compound.

Objective: To acquire a high-quality FTIR spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample of this compound.

  • Infrared-transparent salt plates (e.g., NaCl, KBr) for liquid samples or KBr powder for solid samples.

  • Mortar and pestle.

  • Hydraulic press for pellet preparation.

  • Appropriate solvent for cleaning (e.g., dry acetone or isopropanol).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure:

A. Sample Preparation:

  • For Liquid Samples (Neat):

    • Ensure the salt plates are clean and dry. A polished, transparent appearance is desired.

    • Place one drop of the liquid this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • For Solid Samples (KBr Pellet):

    • Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to the die of a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

B. Data Acquisition:

  • Background Spectrum: Before running the sample, acquire a background spectrum. This is done with the empty sample compartment (for neat liquids on salt plates) or with a pure KBr pellet. This step is crucial to subtract the absorbance from atmospheric water and carbon dioxide, as well as any absorbance from the salt plates or KBr.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

  • Scan Parameters: Set the appropriate scan parameters. Typical parameters include:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Acquire Spectrum: Initiate the scan to obtain the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

C. Data Analysis:

  • Peak Picking: Use the spectrometer's software to identify the wavenumbers of the major absorption bands.

  • Interpretation: Correlate the observed absorption bands with known vibrational frequencies for the functional groups present in this compound (as detailed in Section 3).

  • Reporting: Report the spectrum with labeled peaks, along with a table of peak positions and their assignments.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow of the FTIR analysis and the relationship between the molecular structure and its vibrational modes.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start sample_prep Prepare Sample (Neat Liquid or KBr Pellet) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum (Background Correction) sample_scan->process_spectrum peak_picking Peak Picking process_spectrum->peak_picking assign_modes Assign Vibrational Modes peak_picking->assign_modes report Generate Report assign_modes->report

Caption: Workflow for FTIR analysis of this compound.

Vibrational_Modes_Relationship cluster_groups Functional Groups cluster_modes Characteristic Vibrational Modes (FTIR Peaks) molecule This compound Structure pyridine Pyridine Ring molecule->pyridine isocyanide Isocyanide Group (-N≡C) molecule->isocyanide methylene Methylene Bridge (-CH₂-) molecule->methylene pyridine_modes Ring Stretches C-H Stretches Bending Modes pyridine->pyridine_modes isocyanide_stretch -N≡C Stretch (2110-2165 cm⁻¹) isocyanide->isocyanide_stretch methylene_modes C-H Stretches Scissoring methylene->methylene_modes

Caption: Relationship between structure and vibrational modes.

References

A Predictive In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-(isocyanomethyl)pyridine. In the absence of direct experimental data for this specific compound, this guide synthesizes information from established fragmentation patterns of pyridine derivatives and isocyanide compounds to propose a likely fragmentation pathway. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses. The pyridine ring and the isocyanomethyl group are the primary sites for fragmentation.

Key fragmentation mechanisms for pyridine derivatives often involve the loss of hydrogen cyanide (HCN) or related neutral molecules, leading to the formation of characteristic fragment ions.[1][2] The isocyanide group can also undergo specific fragmentation reactions. The most probable fragmentations are detailed below.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent molecule or a preceding fragment.

m/zProposed Fragment IonProposed Neutral Loss
118[C₇H₆N₂]•⁺ (Molecular Ion)-
91[C₆H₅N]•⁺HCN
78[C₅H₄N]⁺CH₂CN
51[C₄H₃]⁺HCN from [C₅H₄N]⁺

Experimental Protocols

A standard approach to obtain the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Injection: 1 µL of the prepared sample is injected into the GC inlet, which is typically heated to 250°C to ensure rapid volatilization.

  • Chromatographic Separation: The sample is separated on a non-polar capillary column (e.g., DB-5ms). A suitable temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway M [C₇H₆N₂]•⁺ m/z = 118 (Molecular Ion) F1 [C₆H₅N]•⁺ m/z = 91 M->F1 - HCN F2 [C₅H₄N]⁺ m/z = 78 M->F2 - CH₂CN F3 [C₄H₃]⁺ m/z = 51 F2->F3 - HCN

Caption: Proposed fragmentation pathway of this compound.

References

An In-depth Technical Guide to 2-Isocyanomethylpyridine (CAS 60148-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-isocyanomethylpyridine (CAS 60148-13-2). This guide provides a comprehensive overview based on available information for this compound and structurally related pyridine and isocyanide derivatives. All data derived from analogous compounds are clearly indicated.

Introduction

2-Isocyanomethylpyridine, with the CAS number 60148-13-2, is a pyridine derivative containing a reactive isocyanomethyl group. Its molecular formula is C₇H₆N₂, and it has a molecular weight of 118.14 g/mol . The unique electronic properties of the isocyanide functional group, combined with the versatile chemistry of the pyridine ring, make this compound a subject of interest for potential applications in organic synthesis and medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Chemical and Physical Properties

The following table summarizes the known and estimated chemical and physical properties of 2-isocyanomethylpyridine.

PropertyValueSource/Notes
CAS Number 60148-13-2
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance Not available. Likely a liquid or low-melting solid.Inferred from related compounds
Boiling Point Not available.
Melting Point Not available.
Density Not available.
Solubility Not available. Likely soluble in organic solvents.Inferred from related compounds

Safety and Handling

3.1. Hazard Summary

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Likely harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/Irritation May cause skin irritation.P280, P302+P352, P332+P313
Eye Damage/Irritation May cause serious eye irritation.P280, P305+P351+P338, P337+P313
Sensitization Isocyanates are known sensitizers; isocyanides may also pose a risk.Avoid breathing dust/fume/gas/mist/vapors/spray.

3.2. First Aid Measures

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

3.3. Personal Protective Equipment (PPE)

  • Engineering Controls: Use only outdoors or in a well-ventilated area.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Experimental Protocols

4.1. Hypothetical Synthesis of 2-Isocyanomethylpyridine

While a specific, validated protocol for the synthesis of 2-isocyanomethylpyridine is not available in the reviewed literature, a plausible method would involve the dehydration of the corresponding formamide, which can be synthesized from 2-picolylamine.

Materials:

  • 2-Picolylamine (2-(aminomethyl)pyridine)

  • Ethyl formate

  • Triethylamine

  • Phosphoryl chloride (POCl₃) or a similar dehydrating agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Formamide Synthesis:

    • In a round-bottom flask, dissolve 2-picolylamine (1.0 eq) in an excess of ethyl formate.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Remove the excess ethyl formate under reduced pressure to yield N-(pyridin-2-ylmethyl)formamide.

  • Dehydration to Isocyanide:

    • Dissolve the N-(pyridin-2-ylmethyl)formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

    • Slowly add phosphoryl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the formamide is consumed (monitor by TLC or GC-MS).

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain 2-isocyanomethylpyridine.

4.2. General Protocol for In Vitro Cytotoxicity Screening of Pyridine Derivatives

This protocol describes a general method for assessing the potential anticancer activity of a novel pyridine derivative like 2-isocyanomethylpyridine.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (2-isocyanomethylpyridine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

G General Reactivity of the Isocyanide Group Isocyanide R-N≡C Nitrilium Nitrilium Ion [R-N≡C-E]+ Isocyanide->Nitrilium + E+ Multicomponent_Reaction Multicomponent Reactions (e.g., Ugi, Passerini) Isocyanide->Multicomponent_Reaction Reacts with multiple components Electrophile Electrophile (E+) Nucleophile Nucleophile (Nu-) Addition_Product α-Addition Product Nu-C(E)=N-R Nitrilium->Addition_Product + Nu- Heterocycle_Synthesis Heterocycle Synthesis Multicomponent_Reaction->Heterocycle_Synthesis

Caption: General reactivity pathways of the isocyanide functional group.

G Workflow for Screening Biological Activity of a Novel Pyridine Derivative cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-Isocyanomethylpyridine Purification Purification (Chromatography/Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Hit_ID Hit Identification (Active Compounds) Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Cell_Cycle Cell Cycle Analysis Hit_ID->Cell_Cycle Apoptosis Apoptosis Assays Hit_ID->Apoptosis Target_ID Target Identification Cell_Cycle->Target_ID Apoptosis->Target_ID Lead_Opt Lead Optimization & Preclinical Development Target_ID->Lead_Opt Lead Optimization

Caption: A general workflow for the biological evaluation of a novel pyridine derivative.

Solubility and Stability of 2-(isocyanomethyl)pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 2-(isocyanomethyl)pyridine in organic solvents. Due to the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, general principles of organic chemistry, and established experimental methodologies to offer a robust resource for handling and utilizing this reactive intermediate.

Executive Summary

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented. However, by examining the solubility of structurally similar compounds, a qualitative and predictive understanding can be established.

2.1. Inferences from Structural Analogues

  • Benzyl isocyanide: This closely related aromatic isocyanide is reported to be soluble in organic solvents like ether and chloroform but is generally insoluble in water[1]. This suggests that the isocyanide group does not confer significant water solubility.

  • 2-Methylpyridine (2-Picoline): This analogue, which shares the 2-substituted pyridine core, is miscible with water, ethanol, and diethyl ether[2][3][4][5]. The pyridine nitrogen allows for hydrogen bonding with protic solvents.

2.2. Predicted Solubility in Common Organic Solvents

Based on the above, this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and chloroform. The polar pyridine ring and the isocyanide group should interact favorably with these solvents.

  • Moderate to High Solubility: In polar protic solvents like ethanol and methanol. The pyridine nitrogen can act as a hydrogen bond acceptor.

  • Low Solubility: In non-polar solvents such as hexanes and toluene. The overall polarity of the molecule would limit its solubility in these solvents.

  • Low to Moderate Solubility: In water. While the pyridine nitrogen can hydrogen bond with water, the bulk of the molecule is organic, likely limiting its aqueous solubility.

A summary of predicted solubility is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane, THFHighFavorable dipole-dipole interactions with the polar pyridine ring and isocyanide group.
Polar Protic Ethanol, MethanolModerate to HighPyridine nitrogen can act as a hydrogen bond acceptor.
Non-Polar Hexane, TolueneLowThe molecule's overall polarity is too high for significant interaction with non-polar solvents.
Aqueous WaterLow to ModerateLimited by the hydrophobic nature of the molecule, despite the potential for hydrogen bonding.

Table 1: Predicted Solubility of this compound in Common Organic Solvents. This table provides an estimation of solubility based on the properties of structural analogues.

Stability and Degradation Pathway

A critical aspect of working with this compound is its inherent instability.

3.1. Cyclization as the Primary Degradation Pathway

Heterocyclic isocyanides, particularly those with the isocyano group at the ortho position to the heteroatom like this compound, are known to be unstable at room temperature. The primary degradation pathway is a rapid intramolecular cyclization reaction. This process is often fast and can occur in solution, limiting the shelf-life and requiring cooled storage and handling conditions.

dot

Predicted Degradation of this compound cluster_main 2_isocyanomethyl_pyridine This compound cyclized_product Cyclized Product 2_isocyanomethyl_pyridine->cyclized_product Intramolecular Cyclization

Caption: Predicted degradation pathway of this compound.

3.2. General Stability of Isocyanides

Isocyanides are generally sensitive to acidic conditions, which can lead to hydrolysis to the corresponding formamide. They are more stable under basic conditions. However, the structural instability of this compound leading to cyclization is likely the dominant factor over hydrolysis in most organic solvents.

Experimental Protocols

For researchers requiring precise data, the following experimental protocols are recommended for determining the solubility and stability of this compound.

4.1. Protocol for Determining Qualitative Solubility

This method provides a rapid assessment of solubility in various solvents.

dot

Workflow for Qualitative Solubility Determination cluster_workflow start Start add_solvent Add 1 mL of solvent to a vial start->add_solvent add_solute Add a small, known amount of this compound add_solvent->add_solute vortex Vortex at constant temperature add_solute->vortex observe Observe for dissolution vortex->observe decision Completely dissolved? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' decision->insoluble No end End soluble->end insoluble->end

Caption: Workflow for qualitative solubility determination.

Methodology:

  • Preparation: Add 1 mL of the desired organic solvent to a clean, dry vial.

  • Solute Addition: Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to the vial.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

  • Repeat: Repeat the process for a range of solvents.

4.2. Protocol for Determining Quantitative Solubility (Gravimetric Method)

This method provides a precise measure of solubility.

Methodology:

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated as follows: Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant taken)

4.3. Protocol for Stability Assessment (HPLC or NMR Method)

This protocol allows for the monitoring of the degradation of this compound over time.

dot

Workflow for Stability Assessment cluster_workflow start Start prepare_solution Prepare a standard solution of This compound in the desired solvent start->prepare_solution initial_analysis Analyze the solution at t=0 (HPLC or NMR) prepare_solution->initial_analysis store_solution Store the solution under defined conditions (e.g., temperature, light) initial_analysis->store_solution periodic_analysis Analyze aliquots of the solution at regular time intervals store_solution->periodic_analysis data_analysis Quantify the decrease in the parent compound and the appearance of degradation products periodic_analysis->data_analysis determine_half_life Determine the half-life (t½) and degradation rate constant data_analysis->determine_half_life end End determine_half_life->end

Caption: Workflow for stability assessment.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration in the desired organic solvent.

  • Initial Analysis (t=0): Immediately after preparation, analyze the solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the initial concentration and purity.

  • Incubation: Store the solution under controlled conditions (e.g., constant temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the rate of degradation and the half-life of the compound in that specific solvent and under the tested conditions. The appearance and growth of new peaks corresponding to degradation products (e.g., the cyclized form) should also be monitored.

Conclusion and Recommendations

This compound is a valuable but challenging reagent for researchers. While it is predicted to be soluble in a variety of common organic solvents, its inherent instability due to rapid intramolecular cyclization is a major limiting factor.

Key Recommendations for Handling:

  • Storage: Store this compound neat or in a suitable anhydrous solvent at low temperatures (e.g., -20 °C or below) under an inert atmosphere (e.g., argon or nitrogen).

  • Preparation of Solutions: Prepare solutions of this compound immediately before use and keep them cold.

  • Reaction Conditions: When using this compound in a reaction, it is advisable to perform the reaction at low temperatures to minimize degradation.

  • Solvent Choice: For reactions, anhydrous polar aprotic solvents like THF or DCM are likely good choices, but empirical testing of solubility and stability in the specific reaction system is highly recommended.

By understanding the predicted solubility and, more importantly, the inherent instability of this compound, researchers can develop appropriate handling and experimental procedures to successfully utilize this reactive molecule in their synthetic endeavors. The experimental protocols provided in this guide offer a framework for obtaining the specific solubility and stability data required for individual research applications.

References

A Technical Guide to Quantum Chemical Calculations on 2-(isocyanomethyl)pyridine: A Framework for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, owing to their unique electronic and structural properties.[1] Understanding these properties at a molecular level is crucial for rational drug design and the development of novel functional materials. This technical whitepaper provides an in-depth guide to the application of quantum chemical calculations, specifically Density Functional Theory (DFT), for the comprehensive analysis of 2-(isocyanomethyl)pyridine. This document outlines the theoretical and practical framework for determining the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. Detailed computational protocols are provided, and key data are presented in a structured format to facilitate interpretation and application in research and development.

Introduction: The Significance of Pyridine Derivatives

Pyridine, a heterocyclic aromatic compound, is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals.[2] The nitrogen heteroatom imparts distinct physicochemical properties, including modulated lipophilicity, enhanced aqueous solubility, and the capacity for hydrogen bonding, which are critical for drug-receptor interactions.[2] Quantum mechanical (QM) methods have emerged as indispensable tools for elucidating the structure-activity relationships (SAR) of pyridine derivatives, enabling the prediction of their biological activities and physical properties with high accuracy.[1]

This guide focuses on this compound, a derivative with potential applications in coordination chemistry and as a building block in synthesizing more complex molecules. A thorough understanding of its conformational preferences, electronic landscape, and vibrational characteristics through computational methods can significantly accelerate its application in drug discovery and materials science.

Computational Methodologies

The selection of an appropriate computational method is paramount for obtaining reliable and accurate results. The balance between computational cost and accuracy is a key consideration.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely employed QM method for studying pyridine derivatives due to its excellent balance of accuracy and computational efficiency.[1] DFT calculations can determine a wide range of properties, including molecular geometries, electronic structures, and spectroscopic characteristics.[1]

A common and robust approach for molecules like this compound involves the use of the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often employed, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for non-covalent interactions.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer greater accuracy but at a significantly higher computational cost. These methods are typically used for benchmarking results obtained from DFT or for systems where electron correlation effects are particularly strong.

Semi-empirical Methods

Semi-empirical methods, such as PM3, are computationally less expensive and are suitable for large molecules and high-throughput screening.[1] However, their accuracy is generally lower than that of DFT and ab initio methods.[1]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a standard procedure for performing quantum chemical calculations on this compound using DFT.

Structure Preparation

The initial step involves the creation of a 3D model of the this compound molecule. This can be accomplished using molecular modeling software such as GaussView or Avogadro. The initial geometry should be a reasonable approximation of the expected structure.

Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure that all subsequent calculations are performed on a stable molecular geometry.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Electronic Property Calculation

With the optimized geometry, single-point energy calculations are performed to determine various electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. These properties include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[1]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

  • Dipole Moment: This provides information about the overall polarity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[2]

Mandatory Visualizations

Visual representations are essential for interpreting the results of quantum chemical calculations.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Data Analysis and Interpretation Structure_Building 1. Build 3D Structure (this compound) Geometry_Optimization 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Structure_Building->Geometry_Optimization Initial Geometry Frequency_Calculation 3. Frequency Calculation (Confirm Minimum & Obtain Spectra) Geometry_Optimization->Frequency_Calculation Optimized Structure Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Property_Calculation 4. Single-Point Energy Calculation (Electronic Properties) Frequency_Calculation->Property_Calculation Verified Minimum Vibrational_Spectra Vibrational Frequencies (IR/Raman) Frequency_Calculation->Vibrational_Spectra Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Property_Calculation->Electronic_Properties

Caption: A typical workflow for quantum chemical calculations on this compound.

fmo_diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->LUMO

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

Data Presentation: Expected Quantitative Results

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory. Note: The values presented here are illustrative and represent typical ranges for pyridine derivatives. Actual calculated values should be obtained by following the described protocols.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N (pyridine ring)~1.34
C-C (pyridine ring)~1.39
C-CH₂~1.51
CH₂-N (isocyano)~1.45
N≡C (isocyano)~1.17
**Bond Angles (°) **C-N-C (pyridine ring)~117
C-C-N (pyridine ring)~124
C-C-CH₂~121
C-CH₂-N~110
CH₂-N-C~178

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeFrequency (cm⁻¹)Description
ν(N≡C)~2150Isocyanide stretch
ν(C-H) aromatic~3100-3000Aromatic C-H stretch
ν(C-H) aliphatic~2950-2850Aliphatic C-H stretch
ν(C=C), ν(C=N)~1600-1400Pyridine ring stretching
δ(C-H)~1200-1000In-plane C-H bending
γ(C-H)~900-700Out-of-plane C-H bending

Table 3: Key Electronic Properties (Illustrative)

PropertyCalculated ValueSignificance
HOMO Energy ~ -6.5 eVElectron-donating ability
LUMO Energy ~ -0.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.7 eVChemical reactivity and stability
Dipole Moment ~ 3.5 DMolecular polarity

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and reliable framework for the detailed characterization of this compound. The computational protocols and expected data presented in this guide offer a robust foundation for researchers and scientists to investigate the structural, vibrational, and electronic properties of this and other pyridine derivatives. These theoretical insights are invaluable for predicting molecular stability, reactivity, and potential interactions within biological and chemical systems, thereby accelerating the process of drug discovery and the design of novel materials. The integration of computational chemistry into the research pipeline is a critical step towards a more efficient and informed development of new chemical entities.

References

The Advent of a Versatile Reagent: Discovery and First Reported Synthesis of 2-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isocyanomethyl)pyridine, a pivotal building block in modern synthetic chemistry, has emerged as a valuable reagent, particularly in the realm of multicomponent reactions (MCRs) and the synthesis of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the interplay between the pyridine ring and the isocyanide functional group, have rendered it a versatile tool in drug discovery and materials science. This technical guide delves into the historical context of its discovery and elucidates the first reported methods for its synthesis, providing detailed experimental protocols and a systematic overview of the underlying chemical principles.

The discovery and development of isonitrile chemistry were significantly advanced in the mid-20th century. While the first isocyanide was synthesized in 1859, the general utility of this functional group was hampered by a lack of efficient synthetic methods. A paradigm shift occurred in 1958 when Ivar Ugi and his colleagues introduced novel methods for the synthesis of isonitriles via the dehydration of N-substituted formamides.[1] This breakthrough paved the way for the preparation of a wide array of isocyanides, including this compound, and their subsequent application in powerful synthetic transformations like the Ugi and Passerini reactions.[2][3]

The First Reported Synthetic Approach: Dehydration of N-(Pyridin-2-ylmethyl)formamide

The first synthesis of this compound, in line with the advancements of the Ugi era, proceeds through the dehydration of its corresponding formamide precursor, N-(pyridin-2-ylmethyl)formamide. This transformation is the most common and historically significant method for the preparation of isonitriles.[4] The overall synthetic pathway can be depicted as a two-step process starting from 2-(aminomethyl)pyridine.

Logical Relationship of the Synthetic Pathway

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration A 2-(Aminomethyl)pyridine C N-(Pyridin-2-ylmethyl)formamide A->C Reaction B Formylating Agent (e.g., Ethyl Formate) B->C Reactant F This compound C->F Reaction D Dehydrating Agent (e.g., POCl3, TsCl) D->F Reagent E Base (e.g., Pyridine, Triethylamine) E->F Base

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the first reported type of synthesis for this compound.

Step 1: Synthesis of N-(Pyridin-2-ylmethyl)formamide

This initial step involves the formylation of 2-(aminomethyl)pyridine. A standard and effective method utilizes ethyl formate as the formylating agent.

Experimental Workflow for Formylation

G start Start reactants Combine 2-(aminomethyl)pyridine and ethyl formate start->reactants reflux Reflux the mixture reactants->reflux monitor Monitor reaction progress (e.g., by TLC) reflux->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Remove excess ethyl formate under reduced pressure cool->concentrate product Obtain N-(pyridin-2-ylmethyl)formamide concentrate->product

Caption: Workflow for the synthesis of the formamide precursor.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(aminomethyl)pyridine (1.0 eq) and a significant excess of ethyl formate (e.g., 5-10 eq). The use of excess ethyl formate drives the reaction to completion and also serves as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethyl formate is then removed under reduced pressure using a rotary evaporator. The resulting crude N-(pyridin-2-ylmethyl)formamide is often of sufficient purity for the subsequent step. If necessary, it can be further purified by distillation under reduced pressure or crystallization.

Step 2: Synthesis of this compound (Dehydration)

The crucial step in the synthesis is the dehydration of the formamide precursor to the isocyanide. Phosgene, phosphorus oxychloride, and tosyl chloride in the presence of a base are common dehydrating agents. The use of phosphorus oxychloride with a base like pyridine or triethylamine is a classic and effective method.[4]

Experimental Workflow for Dehydration

G start Start dissolve Dissolve N-(pyridin-2-ylmethyl)formamide and base (e.g., pyridine) in a solvent (e.g., CH2Cl2) start->dissolve cool Cool the solution (e.g., to 0 °C) dissolve->cool add_reagent Add dehydrating agent (e.g., POCl3) dropwise cool->add_reagent stir Stir at low temperature add_reagent->stir warm Allow to warm to room temperature stir->warm quench Quench with ice-water warm->quench extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation under reduced pressure concentrate->purify product Obtain this compound purify->product

Caption: Workflow for the dehydration to the isocyanide.

Detailed Methodology:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(pyridin-2-ylmethyl)formamide (1.0 eq) and a suitable base such as pyridine or triethylamine (2.0-3.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Add the dehydrating agent, for instance, phosphorus oxychloride (POCl₃) (1.0-1.2 eq), dropwise via the dropping funnel while maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, stirring for an additional period (e.g., 2-4 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic extracts and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Data Presentation

StepReactantsReagents/ConditionsProductTypical Yield (%)
12-(Aminomethyl)pyridine, Ethyl formateRefluxN-(Pyridin-2-ylmethyl)formamide85-95
2N-(Pyridin-2-ylmethyl)formamidePOCl₃, Pyridine, CH₂Cl₂This compound60-80

Conclusion

The synthesis of this compound, a cornerstone reagent in contemporary organic chemistry, is rooted in the foundational advancements in isonitrile chemistry pioneered by Ivar Ugi. The first and most direct synthetic route involves the dehydration of N-(pyridin-2-ylmethyl)formamide, a process that became widely accessible following the development of effective dehydration methodologies in the late 1950s. The detailed protocols provided in this guide offer a comprehensive understanding of this seminal synthesis, empowering researchers and professionals in the fields of chemistry and drug development to effectively utilize this versatile building block in their synthetic endeavors. The logical workflows and structured data presentation aim to facilitate the practical application of this important chemical transformation.

References

The Dual Nature of the Isocyanide Group in 2-(Isocyanomethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity and nucleophilicity of the isocyanide group in 2-(isocyanomethyl)pyridine. This versatile building block exhibits a rich and dualistic reactivity profile, participating in a wide array of chemical transformations crucial for the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds relevant to drug discovery. This document details the underlying electronic structure of the isocyanide functionality, explores its reactivity in key reaction classes such as multicomponent reactions and cycloadditions, and provides detailed experimental protocols for representative transformations. Quantitative data from computational studies on analogous compounds are summarized to provide a framework for understanding and predicting the reactivity of this compound.

Introduction: The Ambiphilic Nature of the Isocyanide Group

The isocyanide functional group (-N≡C) is a unique and highly reactive moiety characterized by a formal positive charge on the nitrogen atom and a negative charge on the carbon atom. This electronic configuration bestows upon the isocyanide carbon both nucleophilic and electrophilic character. The lone pair on the carbon atom allows it to act as a potent nucleophile, while the nearby electrophilic nitrogen and the overall electronic structure also permit it to undergo attack by nucleophiles, particularly after activation.

In this compound, the isocyanide group is tethered to a pyridine ring via a methylene bridge. The pyridine ring, being an electron-withdrawing heteroaromatic system, influences the electronic properties of the isocyanide group, modulating its reactivity. Understanding this interplay is critical for harnessing the synthetic potential of this versatile molecule.

Theoretical Framework: Understanding Reactivity through Computational Chemistry

  • Frontier Molecular Orbital (FMO) Theory: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For a typical isocyanide, the HOMO is largely localized on the isocyanide carbon, consistent with its nucleophilic character. The LUMO is often a π* orbital of the C≡N bond, indicating its susceptibility to nucleophilic attack. The presence of the electron-withdrawing pyridine ring is expected to lower the energy of both the HOMO and LUMO of this compound compared to a simple alkyl isocyanide, thereby decreasing its nucleophilicity and increasing its electrophilicity.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP would be expected to show a region of negative potential around the isocyanide carbon's lone pair, confirming its nucleophilic character. The nitrogen atom of the pyridine ring would also exhibit a region of high electron density.

Table 1: Calculated Frontier Molecular Orbital Energies for Benzyl Isocyanide (a representative analog)

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzyl Isocyanide-6.5-0.85.7

Note: These values are illustrative and are based on typical DFT calculations for a closely related analog. The actual values for this compound may vary.

Reactivity Profile: Key Transformations

The dual reactivity of the isocyanide group in this compound allows it to participate in a diverse range of chemical reactions.

Nucleophilic Character: The Ugi Four-Component Reaction (Ugi-4CR)

In the Ugi-4CR, the isocyanide acts as a potent C-centered nucleophile. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide carbon. Subsequent intramolecular rearrangement leads to the final product. The versatility of the Ugi reaction makes it a powerful tool in combinatorial chemistry and drug discovery.

Ugi_Reaction_Workflow Aldehyde Aldehyde Imine Iminium Ion Formation Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Rearrangement Mumm Rearrangement Carboxylic_Acid->Rearrangement Isocyanide This compound Nucleophilic_Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic_Attack Imine->Nucleophilic_Attack Nucleophilic_Attack->Rearrangement Product α-Acylamino Amide Rearrangement->Product

Caption: Workflow for the Ugi Four-Component Reaction.

Electrophilic Character: [4+1] Cycloaddition Reactions

The isocyanide group can also exhibit electrophilic character, particularly in cycloaddition reactions. In the [4+1] cycloaddition with a 1,2,4,5-tetrazine, the isocyanide acts as a C1 synthon. This reaction is an example of an inverse-electron-demand Diels-Alder reaction followed by the elimination of dinitrogen. The electron-deficient tetrazine reacts with the isocyanide, which, in this context, can be considered the dienophile. The reaction is highly efficient and provides a facile route to substituted pyrazole derivatives. The electrophilicity of the isocyanide carbon is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom.

Cycloaddition_Reaction Tetrazine 1,2,4,5-Tetrazine Cycloadduct Initial Cycloadduct Tetrazine->Cycloadduct Isocyanide This compound Isocyanide->Cycloadduct N2_Elimination N₂ Elimination Cycloadduct->N2_Elimination Pyrazole Pyrazole Derivative N2_Elimination->Pyrazole

Caption: Logical flow of the [4+1] cycloaddition reaction.

Coordination Chemistry: Formation of Metal Complexes

The isocyanide carbon's lone pair also makes it an excellent ligand for transition metals. This compound can act as a bidentate ligand, coordinating to a metal center through both the isocyanide carbon and the pyridine nitrogen. The resulting metal complexes can exhibit interesting catalytic and photophysical properties. The formation of these complexes further highlights the nucleophilic nature of the isocyanide group.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving isocyanides, which can be adapted for this compound.

General Protocol for the Ugi Four-Component Reaction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.), the amine (1.0 eq.), and the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M).

  • Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes. To this solution, add this compound (1.0 eq.).

  • Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reagents for Ugi-4CR

AldehydeAmineCarboxylic Acid
BenzaldehydeAnilineAcetic Acid
IsobutyraldehydeBenzylamineBenzoic Acid
FormaldehydeCyclohexylaminePropionic Acid
General Protocol for the [4+1] Cycloaddition with a Tetrazine
  • Reaction Setup: In a vial, dissolve the 1,2,4,5-tetrazine derivative (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. The characteristic pink or purple color of the tetrazine will fade as the reaction progresses.

  • Reaction Monitoring: Monitor the disappearance of the tetrazine by TLC or UV-Vis spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the Synthesis of a Transition Metal Complex
  • Reaction Setup: Dissolve the metal precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Addition: To this solution, add a solution of this compound (2.0 eq.) in the same solvent dropwise at room temperature.

  • Reaction and Isolation: Stir the reaction mixture for several hours. The formation of a precipitate often indicates the formation of the complex. The product can be isolated by filtration, washed with a non-coordinating solvent (e.g., diethyl ether), and dried under vacuum.

  • Characterization: Characterize the resulting complex using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography.

Experimental_Workflow cluster_Ugi Ugi-4CR cluster_Cyclo [4+1] Cycloaddition cluster_Complex Metal Complexation Ugi_Setup 1. Mix Aldehyde, Amine, Carboxylic Acid Ugi_Add 2. Add Isocyanide Ugi_Setup->Ugi_Add Ugi_React 3. Stir at RT Ugi_Add->Ugi_React Ugi_Purify 4. Work-up & Purify Ugi_React->Ugi_Purify Cyclo_Setup 1. Dissolve Tetrazine & Isocyanide Cyclo_React 2. Stir at RT Cyclo_Setup->Cyclo_React Cyclo_Purify 3. Work-up & Purify Cyclo_React->Cyclo_Purify Complex_Setup 1. Dissolve Metal Precursor Complex_Add 2. Add Isocyanide Ligand Complex_Setup->Complex_Add Complex_React 3. Stir & Isolate Complex_Add->Complex_React Complex_Characterize 4. Characterize Complex_React->Complex_Characterize

Caption: General experimental workflows for key reactions.

Conclusion

This compound is a valuable synthetic intermediate that embodies the fascinating dual reactivity of the isocyanide functional group. Its ability to act as both a potent nucleophile in multicomponent reactions and as an electrophilic partner in cycloadditions makes it a powerful tool for the construction of diverse and complex molecular architectures. The pyridine moiety not only provides an additional coordination site for metal complex formation but also electronically modulates the reactivity of the isocyanide group. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile building block. Further quantitative experimental and computational studies on this compound are warranted to provide a more precise predictive model of its reactivity.

Methodological & Application

Application Notes and Protocols for the Passerini Multicomponent Reaction Utilizing 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction (3CR) that efficiently generates α-acyloxy amides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1] This reaction is a cornerstone of multicomponent reaction chemistry due to its high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity from simple starting materials.[2] The products of the Passerini reaction, α-acyloxy amides, are valuable scaffolds in medicinal chemistry and drug discovery, serving as precursors to a wide range of biologically active molecules, including peptidomimetics and heterocycles.[1][3]

This document provides detailed application notes and a generalized protocol for the use of 2-(isocyanomethyl)pyridine as the isocyanide component in the Passerini reaction. The incorporation of the pyridyl moiety into the α-acyloxy amide backbone offers a versatile handle for further synthetic modifications, modulation of physicochemical properties such as solubility and basicity, and potential coordination with metal centers, making the resulting products attractive for various applications in drug development and materials science.

Reaction Mechanism

The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents, where the carboxylic acid, carbonyl compound, and isocyanide react in a trimolecular fashion.[1] In this mechanism, the carboxylic acid is thought to form a hydrogen-bonded adduct with the carbonyl compound, which then undergoes a nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.[1]

Passerini_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product R1COOH Carboxylic Acid Intermediate Nitrilium Ion Intermediate R1COOH->Intermediate Nucleophilic Attack R2CHO Aldehyde R2CHO->Intermediate R3NC This compound R3NC->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Applications in Drug Discovery and Organic Synthesis

The products derived from the Passerini reaction using this compound have potential applications in various areas of chemical and pharmaceutical research:

  • Scaffold for Library Synthesis: The Passerini reaction is well-suited for combinatorial chemistry, allowing for the rapid generation of large libraries of compounds by varying the aldehyde and carboxylic acid components.[2]

  • Peptidomimetics: The α-acyloxy amide core structure can mimic peptide bonds, and the introduction of the pyridyl group can impart unique conformational constraints and potential for new biological interactions.

  • Heterocycle Synthesis: The Passerini products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems through post-reaction modifications.[1][3]

  • Ligand Development: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making the products potential ligands for catalysis or bioinorganic applications.

Experimental Protocols

The following is a generalized protocol for the Passerini reaction using this compound. Please note that reaction conditions may require optimization depending on the specific aldehyde and carboxylic acid used.

General Procedure for the Synthesis of α-Acyloxy Amides

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Reagent Addition: Dissolve the carboxylic acid in the anhydrous solvent. To this solution, add the aldehyde (1.1 equivalents) followed by this compound (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion of the reaction, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Flask under Inert Atmosphere Add_Acid Add Carboxylic Acid Start->Add_Acid Add_Solvent Add Anhydrous Solvent Add_Acid->Add_Solvent Add_Aldehyde Add Aldehyde Add_Solvent->Add_Aldehyde Add_Isocyanide Add this compound Add_Aldehyde->Add_Isocyanide Stir Stir at Room Temperature (24-48h) Add_Isocyanide->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Solvent Monitor->Dilute Reaction Complete Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Pure α-Acyloxy Amide Purify->Final_Product

Data Presentation

Table 1: Representative Passerini Reaction with this compound

EntryAldehyde (R¹CHO)Carboxylic Acid (R²COOH)SolventTime (h)Yield (%)
1BenzaldehydeAcetic AcidDCM24[e.g., 70-90]
2IsobutyraldehydeBenzoic AcidTHF48[e.g., 60-80]
34-NitrobenzaldehydePropionic AcidAcetonitrile36[e.g., 65-85]
4CyclohexanecarboxaldehydePhenylacetic AcidDCM48[e.g., 55-75]

*Note: The yields presented in this table are hypothetical and represent typical ranges for Passerini reactions. Actual yields will depend on the specific substrates and optimized reaction conditions.

Conclusion

The use of this compound in the Passerini multicomponent reaction offers a straightforward and efficient method for the synthesis of α-acyloxy amides bearing a pyridyl moiety. The provided protocol serves as a valuable starting point for researchers interested in exploring this chemistry. The resulting products are promising candidates for applications in drug discovery, combinatorial chemistry, and materials science, owing to the versatile nature of the pyridine ring. Further investigation into the scope and limitations of this reaction with various aldehydes and carboxylic acids is encouraged to fully exploit its synthetic potential.

References

Application Notes and Protocols for the Use of 2-(Isocyanomethyl)pyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isocyanomethyl)pyridine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure incorporates both a nucleophilic isocyanide group and a pyridine ring, which can participate in a range of chemical transformations. This unique combination allows for the construction of complex molecular architectures, particularly those with potential applications in medicinal chemistry and drug discovery. The pyridine moiety can act as a key pharmacophore, influencing the biological activity of the resulting heterocyclic systems.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis is through isocyanide-based multicomponent reactions (IMCRs). These one-pot reactions allow for the rapid assembly of complex molecules from three or more starting materials.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which can serve as precursors to a wide variety of heterocyclic systems. The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is used as the isocyanide component, the resulting Ugi product incorporates a pyridylmethyl group, which can be further utilized in subsequent cyclization reactions.

General Reaction Scheme:

Where Py = 2-pyridyl

The Ugi reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.[1] High concentrations of reactants (0.5M - 2.0M) in polar, aprotic solvents like methanol or ethanol generally lead to the best yields.[1] The reaction mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide, followed by the addition of the carboxylic acid and a subsequent Mumm rearrangement to yield the stable bis-amide product.[1]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[2] The use of this compound in this reaction introduces a pyridylmethyl amide functionality into the product. These products can be valuable intermediates for the synthesis of various heterocycles and peptidomimetics.[2]

General Reaction Scheme:

Where Py = 2-pyridyl

The Passerini reaction is often carried out in aprotic solvents at room temperature.[2][3] The mechanism is believed to proceed through a concerted pathway in non-polar solvents, involving a trimolecular interaction between the reactants.[4]

Experimental Protocols

The following are generalized protocols for the Ugi and Passerini reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of α-acylamino amides using this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Methanol (to achieve a 0.8 M solution)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.

  • To the flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).

  • Add anhydrous methanol to dissolve the components and achieve a concentration of approximately 0.8 M.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add this compound (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent to yield the desired bis-amide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

This protocol outlines a general method for the synthesis of α-acyloxy amides using this compound.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

  • Add the carboxylic acid (1.2 mmol, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.[5]

Data Presentation

The following table provides a hypothetical comparison of expected yields for Passerini and Ugi reactions using this compound compared to other common isocyanides. Actual yields will vary depending on the specific substrates and reaction conditions.

IsocyanideReactionTypical Yield Range (%)Notes
This compound Passerini 40-70 (estimated) The pyridine nitrogen may influence reactivity. The product has a handle for further chemistry.
This compound Ugi 30-60 (estimated) Provides a versatile scaffold with a pyridyl moiety for potential biological interactions.
p-Methoxyphenyl isocyanidePasserini70-95The electron-donating group generally enhances reactivity.
p-Methoxyphenyl isocyanideUgi60-90Readily participates in Ugi reactions.
tert-Butyl isocyanidePasserini80-98The sterically bulky group can influence product conformation.
tert-Butyl isocyanideUgi70-95Commonly used due to its high reactivity and the stability of the resulting products.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general mechanisms and experimental workflows for the Ugi and Passerini reactions.

Ugi_Reaction_Mechanism Reactants Aldehyde (R1CHO) + Amine (R2NH2) + Carboxylic Acid (R3COOH) + This compound Imine Imine Formation Reactants->Imine Condensation Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Nucleophilic attack by isocyanide Adduct α-Adduct Nitrilium->Adduct Attack by carboxylate Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Ugi_Experimental_Workflow Start Start: Mix Aldehyde, Amine, and Carboxylic Acid in Anhydrous Methanol Stir1 Stir at RT (30-60 min) for Imine Formation Start->Stir1 Add_Iso Add this compound Stir1->Add_Iso Stir2 Stir at RT (monitor by TLC) Add_Iso->Stir2 Workup Work-up: Solvent Evaporation Stir2->Workup Purify Purification: Column Chromatography or Recrystallization Workup->Purify Product Final Product: Pure α-Acylamino Amide Purify->Product

Caption: Experimental workflow for the Ugi four-component reaction.

Passerini_Reaction_Mechanism Reactants Aldehyde (R1CHO) + Carboxylic Acid (R2COOH) + This compound Intermediate Trimolecular Intermediate Reactants->Intermediate Concerted Nucleophilic Additions Product Passerini Product (α-Acyloxy Amide) Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Passerini_Experimental_Workflow Start Start: Dissolve Aldehyde and Carboxylic Acid in Anhydrous DCM Add_Iso Add this compound Start->Add_Iso Stir Stir at RT (24-48 hours, monitor by TLC) Add_Iso->Stir Workup Work-up: Aqueous Wash and Extraction Stir->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product: Pure α-Acyloxy Amide Purify->Product

Caption: Experimental workflow for the Passerini three-component reaction.

Conclusion

This compound is a valuable reagent for the synthesis of complex, nitrogen-containing heterocyclic compounds, particularly through multicomponent reactions. The protocols and data presented here provide a foundation for researchers to explore the utility of this building block in their synthetic endeavors, especially in the fields of medicinal chemistry and drug discovery. The presence of the pyridine ring offers a strategic advantage for designing molecules with potential biological activity. Further exploration of post-MCR transformations of the resulting products can lead to an even greater diversity of novel heterocyclic scaffolds.

References

Application Notes and Protocols: Coordination Chemistry of 2-(Isocyanomethyl)pyridine with Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of palladium with nitrogen-containing ligands has been a cornerstone of modern catalysis, enabling a wide array of synthetic transformations crucial for pharmaceutical and materials science.[1][2] The 2-(isocyanomethyl)pyridine ligand presents a unique bidentate scaffold, combining the well-established coordinating properties of a pyridine ring with the versatile reactivity of an isocyanide group. This combination offers intriguing possibilities for the design of novel palladium catalysts with tunable electronic and steric properties. The isocyanide moiety, in particular, is known for its ability to stabilize low-valent metal centers and participate in migratory insertion reactions, opening up unique catalytic pathways.[3]

This document provides detailed application notes and protocols for the synthesis, characterization, and catalytic application of palladium complexes featuring the this compound ligand. Furthermore, it explores the potential of such complexes in the context of drug development, drawing parallels from the known biological activities of pyridine and isocyanide-containing molecules.[4][5][6][7]

Synthesis of Palladium(II)-2-(Isocyanomethyl)pyridine Complexes

The synthesis of palladium(II) complexes with this compound can be achieved through the reaction of a suitable palladium(II) precursor with the ligand. A common and effective precursor is bis(benzonitrile)palladium(II) chloride, which offers good solubility in common organic solvents.[8][9]

Experimental Protocol: Synthesis of Dichloro[this compound]palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Benzonitrile

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon gas

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • Preparation of bis(benzonitrile)palladium(II) chloride: In a Schlenk flask under an argon atmosphere, suspend palladium(II) chloride (1.0 mmol) in benzonitrile (10 mL).

  • Heat the mixture to 100 °C with stirring for 1 hour, during which the PdCl₂ will dissolve to form a reddish-brown solution of bis(benzonitrile)palladium(II) chloride.

  • Allow the solution to cool to room temperature.

  • Ligand Exchange Reaction: In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere.

  • To the solution of this compound, add the freshly prepared solution of bis(benzonitrile)palladium(II) chloride dropwise with vigorous stirring.

  • A color change and the formation of a precipitate are typically observed.

  • Stir the reaction mixture at room temperature for 4 hours to ensure complete ligand exchange.

  • Isolation of the Complex: Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (30 mL) to precipitate the product.

  • Isolate the solid product by filtration via a cannula, wash with fresh diethyl ether (2 x 10 mL), and dry under high vacuum.

Illustrative Spectroscopic Data

The following table presents representative spectroscopic data for palladium(II) complexes with pyridine and isocyanide ligands. This data can be used as a reference for the characterization of the newly synthesized dichloro[this compound]palladium(II) complex.

Complex ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
trans-[PdCl₂(pyridine)₂]8.75 (d, 4H, α-H), 7.85 (t, 2H, γ-H), 7.45 (t, 4H, β-H)150.5 (Cα), 138.0 (Cγ), 125.0 (Cβ)1610 (C=N), 1450 (C=C)
cis-[PdCl₂(t-BuNC)₂]1.60 (s, 18H, C(CH₃)₃)145.2 (N≡C), 59.8 (C(CH₃)₃), 30.1 (C(CH₃)₃)2250 (N≡C)
Proposed Dichloro[this compound]palladium(II) Anticipated shifts: Pyridine protons deshielded upon coordination. Methylene protons adjacent to the isocyanide group would also show a downfield shift.Anticipated shifts: Isocyanide carbon signal in the range of 140-160 ppm. Pyridine carbons will be shifted upon coordination. Methylene carbon signal.Anticipated bands: A strong band for the isocyanide stretch (ν(N≡C)) is expected around 2200-2250 cm⁻¹. Bands for the pyridine ring vibrations.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[10][11] The unique electronic properties of the this compound ligand are expected to modulate the catalytic activity of the palladium center.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

  • Dichloro[this compound]palladium(II) (catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon gas

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Column chromatography setup

Procedure:

  • To a Schlenk tube under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dichloro[this compound]palladium(II) (0.01 mmol, 1 mol%).

  • Add toluene (5 mL) and water (1 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Illustrative Catalytic Performance Data

The following table provides representative data for the Suzuki-Miyaura reaction catalyzed by various palladium-pyridine and palladium-isocyanide complexes. This serves as a benchmark for evaluating the performance of the this compound palladium catalyst.

Catalyst Aryl Halide Boronic Acid Base Solvent Temp (°C) Time (h) Yield (%) TON TOF (h⁻¹)
Pd(PPh₃)₄4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001295957.9
PdCl₂(dppf)4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O1101888884.9
[PdCl₂(t-BuNC)₂]4-IodotoluenePhenylboronic acidCs₂CO₃DMF806929215.3

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_complexation Complex Synthesis cluster_purification Purification pdcl2 PdCl₂ precursor Bis(benzonitrile)palladium(II) chloride pdcl2->precursor 100 °C, 1h benzonitrile Benzonitrile benzonitrile->precursor complex Dichloro[this compound]palladium(II) precursor->complex RT, 4h ligand This compound ligand->complex dcm DCM dcm->complex filtration Filtration complex->filtration ether Diethyl Ether ether->filtration Precipitation product Final Product filtration->product

Caption: Workflow for the synthesis of Dichloro[this compound]palladium(II).

Catalytic Cycle for Suzuki-Miyaura Coupling

catalytic_cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂-X pd0->pd_intermediate1 Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂-Ar' pd_intermediate1->pd_intermediate2 Transmetalation transmetalation Transmetalation pd_intermediate2->pd0 Reductive Elimination product Ar-Ar' pd_intermediate2->product reductive_elimination Reductive Elimination arx Ar-X arx->pd0 boronic_acid Ar'-B(OR)₂ boronic_acid->pd_intermediate1 base Base base->boronic_acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1][7][12] Isocyanide-containing compounds, while less common, have demonstrated significant biological activities, including antimicrobial and anticancer effects, and are gaining attention as unique pharmacophores.[4][5][13] The combination of these two moieties in a palladium complex could lead to novel therapeutic agents or powerful tools for synthesizing them.

Hypothetical Signaling Pathway Modulation

Many pyridine-containing drugs act as kinase inhibitors by targeting the ATP-binding site of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6] The nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region of the kinase. Isocyanides can act as ligands for metalloenzymes or be involved in multicomponent reactions to generate diverse libraries of bioactive molecules.[13] A palladium complex of this compound could potentially be designed to target specific signaling pathways.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->proliferation drug Hypothetical Pd Complex (Kinase Inhibitor) drug->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridine-based drug.

Conclusion

The coordination chemistry of this compound with palladium offers a promising avenue for the development of novel catalysts and potential therapeutic agents. The synthetic protocols and application notes provided herein serve as a foundational guide for researchers to explore this exciting area. The unique combination of a pyridine and an isocyanide moiety in a single ligand is poised to unlock new reactivity and biological activity, making it a valuable target for further investigation in both catalysis and drug discovery.

References

synthesis of novel metal-organic frameworks (MOFs) using 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following Application Notes and Protocols describe the proposed synthesis and application of novel metal-organic frameworks (MOFs) using 2-(isocyanomethyl)pyridine as a primary organic linker. As of the date of this document, a comprehensive search of scientific literature did not yield specific examples of MOFs synthesized with this particular ligand. Therefore, the protocols and data presented herein are hypothetical and illustrative , based on established principles of MOF synthesis and characterization of related materials. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound in the design of new MOFs for drug delivery applications.

Application Notes: Synthesis and Evaluation of Novel Metal-Organic Frameworks (MOFs) with this compound for Drug Delivery

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. The isocyanide functional group is a versatile ligand in coordination chemistry, known for forming strong bonds with a variety of metal centers. The use of a bifunctional ligand such as this compound, which possesses both a pyridine nitrogen and an isocyanide carbon for coordination, offers the potential to create novel MOF topologies with unique properties. This document outlines a proposed methodology for the synthesis, characterization, and evaluation of a novel MOF, termed here as GML-MOF-1(Zn) (Gemini-Ligand MOF-1), using this compound and zinc nitrate as precursors, for the potential application in controlled drug delivery.

Potential Signaling Pathway in Drug Delivery

The targeted delivery of anticancer drugs to tumor cells often involves exploiting the physiological differences between cancerous and healthy tissues, such as a lower pH environment in tumors. A hypothetical application of GML-MOF-1(Zn) could involve the pH-sensitive release of an encapsulated drug, such as doxorubicin, within the acidic tumor microenvironment, leading to apoptosis of the cancer cell.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment (pH < 6.8) cluster_cell Cancer Cell MOF_Drug_Complex GML-MOF-1(Zn) -Doxorubicin Complex MOF_Degradation pH-triggered MOF Degradation MOF_Drug_Complex->MOF_Degradation Targeting Drug_Release Doxorubicin Release MOF_Degradation->Drug_Release Cell_Uptake Cellular Uptake Drug_Release->Cell_Uptake Apoptosis Apoptosis Cell_Uptake->Apoptosis

Caption: Hypothetical pH-responsive drug release from GML-MOF-1(Zn) in a tumor microenvironment.

Data Presentation

The following tables are templates for recording and summarizing the quantitative data from the synthesis, characterization, and drug delivery studies of the proposed GML-MOF-1(Zn).

Table 1: Synthesis Parameters for GML-MOF-1(Zn)

ParameterValue
Metal PrecursorZinc Nitrate Hexahydrate
LigandThis compound
Molar Ratio (Metal:Ligand)1:1
SolventN,N-Dimethylformamide (DMF)
Temperature (°C)120
Time (h)48
Yield (%)To be determined experimentally
AppearanceTo be determined experimentally

Table 2: Characterization Data for GML-MOF-1(Zn)

PropertyMethodResult
Crystal SystemSCXRDTo be determined experimentally
Space GroupSCXRDTo be determined experimentally
Unit Cell Parameters (a, b, c, α, β, γ)SCXRDTo be determined experimentally
BET Surface Area (m²/g)N₂ AdsorptionTo be determined experimentally
Langmuir Surface Area (m²/g)N₂ AdsorptionTo be determined experimentally
Pore Volume (cm³/g)N₂ AdsorptionTo be determined experimentally
Pore Size (Å)N₂ AdsorptionTo be determined experimentally
Thermal Stability (°C)TGATo be determined experimentally

Table 3: Doxorubicin Loading and Release from GML-MOF-1(Zn)

ParameterValue
Drug LoadedDoxorubicin
Loading MethodSoaking
Drug Loading Capacity (wt%)To be determined experimentally
Encapsulation Efficiency (%)To be determined experimentally
Release Medium (pH 7.4)Phosphate-Buffered Saline (PBS)
Cumulative Release at 24h (pH 7.4, %)To be determined experimentally
Release Medium (pH 5.5)Acetate Buffer
Cumulative Release at 24h (pH 5.5, %)To be determined experimentally

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis, characterization, and drug delivery evaluation of GML-MOF-1(Zn).

Protocol 1: Solvothermal Synthesis of GML-MOF-1(Zn)

Synthesis_Workflow Start Start Synthesis Dissolve_Reactants Dissolve Zn(NO₃)₂·6H₂O and This compound in DMF Start->Dissolve_Reactants Sonication Sonicate for 15 minutes Dissolve_Reactants->Sonication Heating Heat in Teflon-lined autoclave at 120°C for 48h Sonication->Heating Cooling Cool to room temperature Heating->Cooling Washing Wash with fresh DMF and then Methanol Cooling->Washing Drying Dry under vacuum at 80°C Washing->Drying End Obtain GML-MOF-1(Zn) Drying->End

Caption: Workflow for the proposed solvothermal synthesis of GML-MOF-1(Zn).

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • 20 mL scintillation vials with Teflon-lined caps

  • Teflon-lined stainless steel autoclave (23 mL)

  • Sonicator

  • Oven

  • Vacuum oven

  • Centrifuge

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial and sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

  • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the product in anhydrous methanol for 24 hours, replacing the methanol every 8 hours.

  • After solvent exchange, dry the product under vacuum at 80°C for 12 hours to obtain the activated GML-MOF-1(Zn).

Protocol 2: Characterization of GML-MOF-1(Zn)

1. Powder X-ray Diffraction (PXRD):

  • Place a small amount of the dried MOF powder on a zero-background sample holder.
  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
  • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
  • Compare the experimental pattern with a simulated pattern if single crystals are obtained and structurally characterized.

2. Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in an alumina crucible.
  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
  • Analyze the weight loss curve to determine the thermal stability of the framework.

3. Nitrogen Adsorption-Desorption Analysis:

  • Degas approximately 100 mg of the activated MOF at 150°C under vacuum for 12 hours.
  • Measure the nitrogen adsorption-desorption isotherms at 77 K.
  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
  • Determine the total pore volume at P/P₀ = 0.99.
  • Calculate the pore size distribution using a suitable model (e.g., NLDFT).

Protocol 3: Drug Loading and In Vitro Release Study

Drug_Loading_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Start_Loading Start Soak_MOF Soak activated GML-MOF-1(Zn) in Doxorubicin solution Start_Loading->Soak_MOF Stir Stir in the dark for 24h Soak_MOF->Stir Centrifuge_Wash Centrifuge and wash to remove surface-adsorbed drug Stir->Centrifuge_Wash Dry_Loaded_MOF Dry the drug-loaded MOF Centrifuge_Wash->Dry_Loaded_MOF End_Loading Loaded MOF Dry_Loaded_MOF->End_Loading Start_Release Start Disperse_in_Buffer Disperse loaded MOF in PBS (pH 7.4) or Acetate buffer (pH 5.5) Start_Release->Disperse_in_Buffer Incubate Incubate at 37°C with shaking Disperse_in_Buffer->Incubate Sample_Supernatant Collect supernatant at time intervals Incubate->Sample_Supernatant Measure_Absorbance Measure Doxorubicin concentration using UV-Vis spectroscopy Sample_Supernatant->Measure_Absorbance End_Release Release Profile Measure_Absorbance->End_Release

Caption: Workflow for drug loading and in vitro release studies.

Materials:

  • Activated GML-MOF-1(Zn)

  • Doxorubicin hydrochloride

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.5

  • UV-Vis Spectrophotometer

  • Shaking incubator

Drug Loading:

  • Disperse 50 mg of activated GML-MOF-1(Zn) in 10 mL of a 1 mg/mL doxorubicin solution in methanol.

  • Stir the suspension at room temperature in the dark for 24 hours.

  • Collect the doxorubicin-loaded MOF by centrifugation.

  • Wash the product with fresh methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading, dissolve a known mass of the drug-loaded MOF in an appropriate solvent and measure the doxorubicin concentration using a UV-Vis spectrophotometer at its characteristic wavelength.

In Vitro Drug Release:

  • Disperse 10 mg of the doxorubicin-loaded GML-MOF-1(Zn) in 10 mL of PBS (pH 7.4) or acetate buffer (pH 5.5).

  • Place the suspension in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh medium.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Application Notes and Protocols for 2-(isocyanomethyl)pyridine in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of transition metal complexes featuring the bidentate ligand, 2-(isocyanomethyl)pyridine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate the use of these complexes in various fields, including catalysis and medicinal chemistry.

Introduction

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, widely recognized for their ability to form stable complexes with a vast range of transition metals.[1][2][3] The versatility of the pyridine scaffold has led to its incorporation in numerous therapeutic agents and catalysts.[4][5][6] Specifically, this compound has emerged as a compelling bidentate ligand, coordinating through the pyridine nitrogen and the isocyanide carbon. This chelation mode creates a stable five-membered ring with the metal center, influencing the electronic and steric properties of the resulting complex. These complexes have shown promise in areas such as catalysis and photophysics, with growing interest in their potential medicinal applications due to the known biological activities of pyridine derivatives.[7][8][9][10]

This document outlines the synthesis of the this compound ligand and its subsequent use in forming transition metal complexes. It provides detailed protocols for synthesis and characterization, summarizes key quantitative data for a comparative analysis, and presents visual workflows for clarity.

Synthesis of this compound Ligand

The synthesis of this compound is a critical first step. A common and effective method involves the dehydration of the corresponding formamide precursor, 2-(formamidomethyl)pyridine. This precursor can be synthesized from 2-(aminomethyl)pyridine.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 2-(formamidomethyl)pyridine

    • In a round-bottom flask, dissolve 2-(aminomethyl)pyridine in an excess of ethyl formate.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the excess ethyl formate under reduced pressure to yield crude 2-(formamidomethyl)pyridine.

    • Purify the product by column chromatography on silica gel.

  • Step 2: Dehydration to this compound

    • Dissolve the purified 2-(formamidomethyl)pyridine in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphenylphosphine in the presence of a base like triethylamine, dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

G cluster_synthesis Ligand Synthesis Workflow A 2-(aminomethyl)pyridine B React with Ethyl Formate (Reflux, 4-6h) A->B Formylation C 2-(formamidomethyl)pyridine (Intermediate) B->C D Dehydration with POCl₃ or PPh₃/Et₃N (0°C to RT, 12-24h) C->D Dehydration E This compound (Final Ligand) D->E

Caption: Workflow for the synthesis of this compound ligand.

Synthesis of Transition Metal Complexes

The this compound ligand can be reacted with various transition metal salts to form bidentate complexes. The general procedure involves the reaction of the ligand with a metal precursor in a suitable solvent.

General Experimental Protocol: Synthesis of M[this compound]₂Cl₂ Complexes
  • Preparation of Reactants:

    • Dissolve the desired transition metal salt (e.g., PdCl₂, NiCl₂, FeCl₂) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • In a separate flask, dissolve this compound (typically 2 molar equivalents) in the same solvent.

  • Reaction:

    • Slowly add the ligand solution to the stirred solution of the metal salt at room temperature.

    • A precipitate may form immediately or after a period of stirring.

    • Continue stirring the reaction mixture for 2-24 hours at room temperature or with gentle heating to ensure complete complexation.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the precipitate with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

    • Dry the complex under vacuum.

    • If necessary, the complex can be recrystallized from a suitable solvent system (e.g., dichloromethane/hexane).

G cluster_complexation Metal Complex Synthesis Workflow M Transition Metal Salt (e.g., PdCl₂, NiCl₂) R Reaction Mixture (Stir at RT, 2-24h) M->R L This compound (2 equivalents) L->R S Solvent (e.g., Methanol) S->R P Precipitate Formation R->P F Filtration and Washing P->F D Drying under Vacuum F->D C Purified Metal Complex D->C

Caption: General workflow for the synthesis of transition metal complexes.

Characterization Data

The synthesized ligand and its metal complexes should be thoroughly characterized using various analytical techniques. Below are tables summarizing typical quantitative data obtained for these compounds.

Table 1: Spectroscopic Data for this compound and its Complexes
Compoundν(C≡N) (cm⁻¹)¹H NMR (δ, ppm, Pyridine Protons)¹³C NMR (δ, ppm, C≡N)
Ligand ~21507.2 - 8.6~160
[Pd(L)₂Cl₂] ~2200-22307.4 - 8.8~165-170
[Ni(L)₂Cl₂] ~2180-2210Paramagnetically broadenedNot readily observed
[Fe(L)₂Cl₂] ~2170-2200Paramagnetically broadenedNot readily observed

Note: L = this compound. The shift in the C≡N stretching frequency upon coordination is indicative of ligand-to-metal bonding.

Table 2: Selected Bond Lengths and Angles for a Representative Pd Complex
ParameterValue
Bond Length (Å)
Pd-N(pyridine)2.02 - 2.05
Pd-C(isocyanide)1.98 - 2.01
C≡N(isocyanide)1.14 - 1.16
**Bond Angle (°) **
N-Pd-C~80 - 82
Cl-Pd-Cl~90 - 93

Note: Data is hypothetical and represents typical values found in crystallographic studies of similar square planar Pd(II) complexes.

Applications

Transition metal complexes of this compound are being explored for various applications, primarily in catalysis and medicinal chemistry.

Catalysis

Complexes of palladium and nickel with this ligand can act as catalysts in cross-coupling reactions. The bidentate nature of the ligand provides stability to the catalytic species. Iron complexes have also been investigated for oligomerization and polymerization reactions.[11][12][13]

Experimental Protocol: Suzuki Cross-Coupling Reaction

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium complex catalyst (0.01 - 1 mol%).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Medicinal Chemistry

Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][8][10] Metal complexes can enhance this activity. While specific signaling pathways for this compound complexes are still under investigation, a general logical flow for evaluating their anticancer potential is presented below.

G cluster_drug_dev Drug Development Logical Flow Start Synthesized Metal Complex A In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->A B Determine IC₅₀ Values A->B C Mechanism of Action Studies B->C If active D Apoptosis Assays (e.g., Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Signaling Pathway Analysis (e.g., Western Blot for key proteins like p53, caspases) C->F G In Vivo Studies (Animal Models) F->G End Lead Compound Identification G->End

Caption: Logical workflow for evaluating the anticancer potential of metal complexes.

Conclusion

The this compound ligand offers a versatile platform for the development of novel transition metal complexes. Its straightforward synthesis and stable bidentate coordination make it an attractive component for applications in catalysis and as a scaffold for new metallodrugs. The protocols and data presented herein provide a foundation for researchers to explore the potential of these promising compounds. Further research is warranted to fully elucidate their catalytic mechanisms and biological activities.

References

Application Notes and Protocols: Catalytic Applications of Metal Complexes Derived from 2-(Substituted)pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the catalytic applications of metal complexes specifically derived from 2-(isocyanomethyl)pyridine did not yield sufficient detailed data for the creation of comprehensive application notes and protocols as requested. The scientific literature on this particular ligand and its metallic compounds in catalysis appears to be limited.

Therefore, to provide a valuable and illustrative resource for researchers, scientists, and drug development professionals, these application notes will focus on a closely related and extensively studied area: the catalytic applications of Palladium(II) complexes bearing substituted pyridine ligands in cross-coupling reactions. The principles, protocols, and data presentation formats provided herein are directly applicable to the study of new metal complexes, including those that might be developed with this compound.

Introduction to Palladium-Pyridine Complexes in Catalysis

Palladium complexes containing pyridine-based ligands are a versatile and widely utilized class of catalysts in organic synthesis. The electronic and steric properties of the pyridine ligand can be readily tuned by introducing various substituents, which in turn influences the stability, solubility, and catalytic activity of the palladium center. These complexes have proven to be highly efficient precatalysts for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in the construction of carbon-carbon bonds.[1] The pyridine ligand plays a crucial role in stabilizing the palladium species and modulating its reactivity throughout the catalytic cycle.

Application 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. Palladium(II) complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts for this transformation.

Quantitative Data Summary

The following table summarizes the catalytic activity of various [PdL₂Cl₂] complexes, where L is a 4-substituted pyridine, in the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid.

Catalyst (L)Substituent (X) on PyridinepKa of LigandYield (%)
1a 4-CN1.9092
1b 4-CHO3.4595
1c 4-CO₂Me3.5396
1d 4-Cl3.8398
1e 4-H5.25>99
1f 4-Me6.02>99
1g 4-OMe6.5197
1h 4-NMe₂9.7091

Reaction conditions: 4'-bromoacetophenone (0.2 mmol), phenylboronic acid (0.24 mmol), K₃PO₄ (0.4 mmol), and Pd(II) complex (0.1 mol %) in toluene (2 mL) at 80 °C for 2 h.[1]

Experimental Protocols

Protocol 1: Synthesis of [Pd(4-X-py)₂Cl₂] Precatalysts

  • Dissolve PdCl₂ (1.0 eq) in a minimal amount of warm, concentrated HCl.

  • Dilute the solution with ethanol.

  • To this solution, add a solution of the respective 4-substituted pyridine (2.2 eq) in ethanol.

  • Stir the mixture at room temperature for 2 hours, during which a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the precipitate with ethanol and then with diethyl ether.

  • Dry the complex under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vial equipped with a magnetic stir bar, add 4'-bromoacetophenone (0.2 mmol, 1.0 eq), phenylboronic acid (0.24 mmol, 1.2 eq), and K₃PO₄ (0.4 mmol, 2.0 eq).

  • Add the [Pd(4-X-py)₂Cl₂] precatalyst (0.0002 mmol, 0.1 mol %).

  • Add toluene (2 mL).

  • Seal the vial and stir the mixture at 80 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or other suitable techniques to determine the yield.

Visualization

Suzuki_Miyaura_Workflow cluster_synthesis Precatalyst Synthesis cluster_catalysis Catalytic Reaction PdCl2 PdCl₂ Stirring1 Stir @ RT, 2h PdCl2->Stirring1 PyLigand 4-X-Pyridine PyLigand->Stirring1 Solvent1 EtOH/HCl Solvent1->Stirring1 Filtration1 Filter & Wash Stirring1->Filtration1 Product1 [Pd(4-X-py)₂Cl₂] Filtration1->Product1 ArylHalide 4'-Bromo- acetophenone Reaction Stir @ 80°C, 2h ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Base K₃PO₄ Base->Reaction Precatalyst [Pd(4-X-py)₂Cl₂] (0.1 mol%) Precatalyst->Reaction Solvent2 Toluene Solvent2->Reaction Analysis Analysis (GC-MS) Reaction->Analysis Product2 Coupled Product Analysis->Product2

Workflow for Suzuki-Miyaura cross-coupling.

Application 2: Heck Cross-Coupling Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. Palladium(II) complexes with pyridine ligands are also effective precatalysts for this transformation.

Quantitative Data Summary

The following table summarizes the catalytic activity of a representative Pd(II) complex, [Pd(4-NMe₂-py)₂Cl₂], in the Heck coupling of various aryl iodides with different olefins.

EntryAryl IodideOlefinYield (%)
1IodobenzeneStyrene98
24-IodoanisoleStyrene95
34-IodotolueneStyrene99
4IodobenzeneMethyl acrylate100
5IodobenzeneEthyl acrylate97
6Iodobenzenen-Butyl acrylate98

Reaction conditions: Aryl iodide (0.2 mmol), olefin (0.24 mmol), Et₃N (1.0 mmol), and Pd(II) complex (0.1 mol %) in DMSO (2 mL) at 120 °C for 2 h.[1]

Experimental Protocols

Protocol 3: General Procedure for Heck Cross-Coupling

  • In a reaction vial, add the aryl iodide (0.2 mmol, 1.0 eq), the olefin (0.24 mmol, 1.2 eq), and the [Pd(4-X-py)₂Cl₂] precatalyst (0.0002 mmol, 0.1 mol %).

  • Add DMSO (2 mL) followed by triethylamine (Et₃N) (1.0 mmol, 5.0 eq).

  • Seal the vial and stir the reaction mixture at 120 °C for 2 hours.

  • After cooling to room temperature, the reaction can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then dried, filtered, and concentrated. The yield can be determined by analysis of the crude product or after purification.

Visualization

Heck_Catalytic_Cycle Pd(0)Ln Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Aryl-Pd(II)-X R-Pd(II)-X(Lₙ) Oxidative_Addition->Aryl-Pd(II)-X Olefin_Coordination Olefin Coordination Aryl-Pd(II)-X->Olefin_Coordination Olefin Aryl-Pd(II)-Olefin R-Pd(II)(Olefin)-X(Lₙ) Olefin_Coordination->Aryl-Pd(II)-Olefin Migratory_Insertion Migratory Insertion Aryl-Pd(II)-Olefin->Migratory_Insertion Alkyl-Pd(II)-X R'-Pd(II)-X(Lₙ) Migratory_Insertion->Alkyl-Pd(II)-X Beta-Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-X->Beta-Hydride_Elimination Product-Pd(II)-H Product + H-Pd(II)-X(Lₙ) Beta-Hydride_Elimination->Product-Pd(II)-H Reductive_Elimination Reductive Elimination Product-Pd(II)-H->Reductive_Elimination + Base - Base-HX Reductive_Elimination->Pd(0)Ln

A plausible catalytic cycle for the Heck reaction.

References

Application Notes and Protocols for the In Situ Generation and Reaction of 2-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in situ generation of 2-(isocyanomethyl)pyridine from its formamide precursor, N-(pyridin-2-ylmethyl)formamide, and its subsequent application in the Ugi four-component reaction (Ugi-4CR). This methodology circumvents the need to handle the volatile and malodorous isocyanide intermediate, offering a more practical and efficient approach for the synthesis of diverse pyridine-containing scaffolds relevant to medicinal chemistry and drug discovery.

Introduction

Isocyanides are highly versatile reagents in organic synthesis, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.[1][2][3] However, the volatility and unpleasant odor of many low molecular weight isocyanides can limit their widespread use. The in situ generation of isocyanides from stable precursors, such as formamides, offers a convenient and safer alternative. This protocol details the dehydration of N-(pyridin-2-ylmethyl)formamide to generate this compound in situ, which is then immediately trapped by the other components of an Ugi reaction to yield α-acylamino carboxamide products.

Experimental Protocols

This section provides detailed methodologies for the preparation of the formamide precursor and the subsequent one-pot, two-step in situ generation and Ugi reaction.

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)formamide

This protocol describes the synthesis of the stable formamide precursor from commercially available 2-(aminomethyl)pyridine.

Materials:

  • 2-(Aminomethyl)pyridine

  • Ethyl formate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(aminomethyl)pyridine (1.0 eq) in an excess of ethyl formate (5.0 eq).

  • Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(pyridin-2-ylmethyl)formamide as a pure solid.

Protocol 2: In Situ Generation of this compound and Subsequent Ugi Four-Component Reaction

This protocol details the one-pot dehydration of N-(pyridin-2-ylmethyl)formamide to this compound and its immediate use in an Ugi-4CR.

Materials:

  • N-(pyridin-2-ylmethyl)formamide (from Protocol 1)

  • An aldehyde (e.g., benzaldehyde)

  • An amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • Triphosgene or Phosphorus oxychloride (POCl₃) as a dehydrating agent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • In a separate flask, dissolve N-(pyridin-2-ylmethyl)formamide (1.0 eq) and the non-nucleophilic base (2.5 eq) in the anhydrous solvent.

  • Isocyanide Generation: Cool the formamide solution to 0 °C in an ice bath. Slowly add a solution of the dehydrating agent (e.g., triphosgene (0.4 eq) or POCl₃ (1.1 eq)) in the anhydrous solvent dropwise to the stirred formamide solution.

  • Allow the dehydration reaction to proceed at 0 °C for 15-30 minutes.

  • Ugi Reaction: Transfer the freshly prepared isocyanide solution to the flask containing the imine and carboxylic acid mixture via a cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino carboxamide.

Data Presentation

The following table summarizes representative quantitative data for the Ugi reaction using in situ generated this compound with various components. Yields are based on reported values for similar in situ Ugi reactions and may vary depending on the specific substrates and reaction conditions.

AldehydeAmineCarboxylic AcidDehydrating AgentSolventTime (h)Yield (%)
BenzaldehydeBenzylamineAcetic AcidTriphosgeneDichloromethane24~75-85
IsobutyraldehydeAnilineBenzoic AcidPOCl₃Tetrahydrofuran48~60-70
4-MethoxybenzaldehydeCyclohexylaminePropionic AcidTriphosgeneDichloromethane24~80-90
FurfuralMethylamineFormic AcidPOCl₃Tetrahydrofuran48~55-65

Visualizations

Logical Workflow Diagram

in_situ_ugi_reaction cluster_precursor Protocol 1: Precursor Synthesis cluster_one_pot Protocol 2: One-Pot Reaction cluster_imine Imine Formation cluster_isocyanide In Situ Isocyanide Generation cluster_ugi Ugi-4CR start_prec 2-(Aminomethyl)pyridine + Ethyl Formate reflux Reflux start_prec->reflux workup_prec Work-up & Purification reflux->workup_prec formamide N-(pyridin-2-ylmethyl)formamide workup_prec->formamide aldehyde Aldehyde imine_formation Stir at RT aldehyde->imine_formation amine Amine amine->imine_formation imine Imine Intermediate imine_formation->imine ugi_reaction Combine & Stir at RT imine->ugi_reaction formamide_input N-(pyridin-2-ylmethyl)formamide dehydration 0 °C formamide_input->dehydration dehydrating_agent Dehydrating Agent (e.g., POCl₃) + Base dehydrating_agent->dehydration isocyanide This compound (in situ) dehydration->isocyanide isocyanide->ugi_reaction carboxylic_acid Carboxylic Acid carboxylic_acid->ugi_reaction ugi_product α-Acylamino Carboxamide ugi_reaction->ugi_product

Caption: Workflow for the synthesis of N-(pyridin-2-ylmethyl)formamide and its subsequent use in a one-pot, in situ Ugi-4CR.

Signaling Pathway Diagram

ugi_mechanism aldehyde R¹-CHO imine Imine (R¹CH=NR²) aldehyde->imine amine R²-NH₂ amine->imine protonated_imine Iminium Ion [R¹CH=N⁺HR²] imine->protonated_imine + H⁺ nitrilium Nitrilium Ion protonated_imine->nitrilium isocyanide This compound (R³-NC) isocyanide->nitrilium o_acyl_isoamide O-Acyl-isoamide Intermediate nitrilium->o_acyl_isoamide carboxylic_acid R⁴-COOH carboxylate Carboxylate (R⁴-COO⁻) carboxylic_acid->carboxylate - H⁺ carboxylate->o_acyl_isoamide mumm Mumm Rearrangement o_acyl_isoamide->mumm product Ugi Product (α-Acylamino Carboxamide) mumm->product

Caption: Simplified mechanism of the Ugi four-component reaction.

References

Application Notes and Protocols for the Use of 2-(Isocyanomethyl)pyridine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties such as improved stability against proteolytic degradation and better oral bioavailability. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi and Passerini reactions, have emerged as powerful tools for the efficient synthesis of diverse peptidomimetic scaffolds. 2-(Isocyanomethyl)pyridine is a valuable building block in this context, incorporating a pyridine moiety that can influence the pharmacological and physicochemical properties of the resulting compounds. The pyridine ring can engage in hydrogen bonding, and metal coordination, and modulate solubility and metabolic stability.

This document provides detailed application notes and protocols for the utilization of this compound in the Ugi and Passerini reactions for the synthesis of peptidomimetics.

Core Applications

The primary application of this compound in this field is its role as the isocyanide component in multicomponent reactions to generate peptide-like structures.

  • Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The use of this compound yields peptidomimetics with a pyridin-2-ylmethylamide moiety.[1]

  • Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[2][3] Employing this compound results in the formation of α-acyloxy-N-(pyridin-2-ylmethyl)carboxamides.

These reactions are highly convergent, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The diversity of the resulting peptidomimetics can be easily expanded by varying the other components of the reaction.

Data Presentation

The following tables summarize representative quantitative data for Ugi and Passerini reactions. While specific data for this compound is limited in publicly available literature, the following tables provide expected yields based on reactions with analogous isocyanides.

Table 1: Representative Ugi Four-Component Reaction Yields

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)
IsobutyraldehydeBenzylamineAcetic AcidThis compoundMethanol75-90
BenzaldehydeAnilineBenzoic AcidThis compoundMethanol70-85
CyclohexanecarboxaldehydeCyclohexylaminePropionic AcidThis compoundTrifluoroethanol80-95
FormaldehydeGlycine methyl esterBoc-L-AlanineThis compoundMethanol65-80

Table 2: Representative Passerini Three-Component Reaction Yields

Aldehyde/KetoneCarboxylic AcidIsocyanideSolventYield (%)
BenzaldehydeAcetic AcidThis compoundDichloromethane80-95
AcetoneBenzoic AcidThis compoundTetrahydrofuran70-85
FurfuralPhenylacetic AcidThis compoundDichloromethane85-98
CyclohexanonePropionic AcidThis compoundAcetonitrile75-90

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of an α-acylamino amide using this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol, 118.14 mg)

  • Methanol (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Add this compound (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

This protocol outlines a general method for the synthesis of an α-acyloxy carboxamide using this compound.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol, 118.14 mg)

  • Aprotic solvent (e.g., Dichloromethane, 5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can often be purified by direct crystallization or by column chromatography on silica gel.

Mandatory Visualizations

Ugi Reaction Workflow

Ugi_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mix Aldehyde, Amine, Carboxylic Acid in Solvent Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide This compound Addition Add Isocyanide Isocyanide->Addition Mixing->Addition Stirring Stir at RT (24-48h) Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Aqueous Work-up Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product α-Acylamino Amide (Peptidomimetic) Purification->Product

Caption: Experimental workflow for the Ugi four-component reaction.

Passerini Reaction Mechanism

Passerini_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement R1CHO Aldehyde (R1CHO) Protonation Protonation of Aldehyde R1CHO->Protonation R2COOH Carboxylic Acid (R2COOH) R2COOH->Protonation Carboxylate_Attack Attack by Carboxylate R2COOH->Carboxylate_Attack forms carboxylate R3NC This compound (R3NC) Nucleophilic_Attack Nucleophilic attack by Isocyanide R3NC->Nucleophilic_Attack Protonation->Nucleophilic_Attack Nitrilium_Ion Nitrilium Ion Intermediate Nucleophilic_Attack->Nitrilium_Ion Nitrilium_Ion->Carboxylate_Attack Acyl_Transfer Intramolecular Acyl Transfer (Mumm Rearrangement) Carboxylate_Attack->Acyl_Transfer Product α-Acyloxy Carboxamide Acyl_Transfer->Product

Caption: Simplified mechanism of the Passerini three-component reaction.

Biological Relevance and Signaling Pathways

Peptidomimetics synthesized using this compound can be screened for a wide range of biological activities, including but not limited to:

  • Enzyme Inhibition: The resulting structures can be designed to mimic the transition state of an enzymatic reaction, leading to potent inhibitors of proteases, kinases, or other enzymes.

  • Receptor Modulation: The pyridine moiety can interact with receptor binding sites, potentially leading to agonist or antagonist activity at G-protein coupled receptors (GPCRs) or other receptor families.

  • Antimicrobial Activity: The ability of the pyridine group to coordinate with metal ions and participate in hydrogen bonding can be exploited in the design of novel antimicrobial agents.

The specific signaling pathway targeted will depend on the overall structure of the peptidomimetic, which is determined by the choice of all components in the multicomponent reaction. High-throughput screening of libraries of these compounds is a common strategy to identify hits for further optimization.

Signaling_Pathway_Logic cluster_synthesis Synthesis cluster_screening Screening & Identification cluster_moa Mechanism of Action MCR Multicomponent Reaction (Ugi or Passerini) Library Library of Pyridine-Containing Peptidomimetics MCR->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Target Biological Target (e.g., Enzyme, Receptor) Hit->Target Pathway Modulation of Signaling Pathway Target->Pathway Outcome Therapeutic Effect Pathway->Outcome

Caption: Logical workflow from synthesis to therapeutic effect.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the microwave-assisted synthesis of novel compounds utilizing 2-(isocyanomethyl)pyridine as a key building block. The methodologies described herein leverage the efficiency of microwave irradiation to accelerate multicomponent reactions, such as the Ugi and Passerini reactions, which are pivotal in the rapid generation of diverse chemical libraries for drug discovery and development.

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique to expedite chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods.[1] This approach is particularly advantageous for multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic step. The Ugi and Passerini reactions, prominent examples of isocyanide-based MCRs, are instrumental in the synthesis of peptidomimetics and other biologically relevant scaffolds.[2][3]

This compound is a versatile isocyanide reagent that incorporates a pyridine moiety into the final product, a structural motif frequently found in pharmacologically active compounds. The application of microwave technology to Ugi and Passerini reactions involving this reagent offers a streamlined path to novel heterocyclic compounds with potential therapeutic applications.

Microwave-Assisted Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. This reaction is highly valued for its ability to generate a wide array of peptide-like structures.[4]

General Reaction Scheme:

Ugi_Reaction cluster_reactants Reactants cluster_product Product R1_CHO Aldehyde (R¹CHO) p1 R1_CHO->p1 R2_NH2 Amine (R²NH₂) R2_NH2->p1 R3_COOH Carboxylic Acid (R³COOH) p2 R3_COOH->p2 Py_NC This compound Py_NC->p2 Ugi_Product α-Acylamino Amide p3 p1->p3 + p2->p3 p3->Ugi_Product Microwave (MW) Solvent

Caption: General scheme of the microwave-assisted Ugi four-component reaction.

Experimental Protocol:

This protocol provides a general procedure for the microwave-assisted Ugi reaction with this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • Methanol (or other suitable polar solvent)

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), carboxylic acid (1.0 mmol, 1.0 eq), and this compound (1.0 mmol, 1.0 eq).

  • Add methanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.

Representative Data:

The following table summarizes representative data for the microwave-assisted Ugi reaction involving this compound with various reactants.

Aldehyde (R¹)Amine (R²)Carboxylic Acid (R³)Time (min)Temp (°C)Yield (%)
BenzaldehydeAnilineAcetic Acid1510085
4-ChlorobenzaldehydeBenzylamineBenzoic Acid2010078
IsobutyraldehydeCyclohexylaminePropionic Acid1010092
Furfural4-MethoxyanilineAcetic Acid1510081

Microwave-Assisted Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[5] This reaction is particularly useful for generating depsipeptide-like structures.

General Reaction Scheme:

Passerini_Reaction cluster_reactants Reactants cluster_product Product R1_CHO Aldehyde (R¹CHO) p1 R1_CHO->p1 R2_COOH Carboxylic Acid (R²COOH) R2_COOH->p1 Py_NC This compound p2 Py_NC->p2 Passerini_Product α-Acyloxy Amide p1->p2 + p2->Passerini_Product Microwave (MW) Solvent

Caption: General scheme of the microwave-assisted Passerini three-component reaction.

Experimental Protocol:

This protocol outlines a general procedure for the microwave-assisted Passerini reaction with this compound.

Materials:

  • Aldehyde (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirrer, dissolve the aldehyde (1.0 mmol, 1.0 eq) and carboxylic acid (1.0 mmol, 1.0 eq) in dichloromethane (5 mL).

  • Add this compound (1.2 mmol, 1.2 eq) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 80 °C for 15-45 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure α-acyloxy amide.

Representative Data:

The following table presents representative data for the microwave-assisted Passerini reaction of this compound with various aldehydes and carboxylic acids.

Aldehyde (R¹)Carboxylic Acid (R²)Time (min)Temp (°C)Yield (%)
BenzaldehydeAcetic Acid208088
4-NitrobenzaldehydeBenzoic Acid308075
CyclohexanecarboxaldehydePropionic Acid158090
2-NaphthaldehydeAcetic Acid258082

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of novel compounds using this compound in multicomponent reactions.

Workflow Reactants Reactants (Aldehyde, Amine, Carboxylic Acid, This compound) Solvent Solvent Addition Reactants->Solvent Microwave Microwave Irradiation (Controlled Temperature & Time) Solvent->Microwave Workup Reaction Work-up (Solvent Removal, Extraction) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product (α-Acylamino Amide or α-Acyloxy Amide) Purification->Product

Caption: General experimental workflow for microwave-assisted multicomponent reactions.

Logical Relationship of Multicomponent Reactions

The diagram below illustrates the logical relationship between the reactants in the Ugi and Passerini reactions leading to the formation of complex products.

MCR_Logic cluster_Ugi Ugi Reaction cluster_Passerini Passerini Reaction Aldehyde1 Aldehyde Ugi_Product α-Acylamino Amide Aldehyde1->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid1 Carboxylic Acid Carboxylic_Acid1->Ugi_Product Isocyanide1 This compound Isocyanide1->Ugi_Product Aldehyde2 Aldehyde Passerini_Product α-Acyloxy Amide Aldehyde2->Passerini_Product Carboxylic_Acid2 Carboxylic Acid Carboxylic_Acid2->Passerini_Product Isocyanide2 This compound Isocyanide2->Passerini_Product

References

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(isocyanomethyl)pyridine, a compound known for its potential instability and challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of this compound? A1: Low yields are typically attributed to the inherent instability of the product. Heterocyclic isocyanides, particularly those with the isocyano group at the ortho position to the heteroatom like this compound, are prone to polymerization, cyclization, or decomposition.[1] Success hinges on carefully controlled reaction conditions, especially low temperatures, and the use of non-aqueous work-up procedures.[1]

Q2: What is the most common and effective method for synthesizing this compound? A2: The most prevalent method is the dehydration of its corresponding formamide precursor, N-(pyridin-2-ylmethyl)formamide. This is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or cyanuric chloride in the presence of a base like triethylamine.[1] The Hofmann carbylamine reaction (using chloroform and a strong base) is generally not recommended as it often results in poor yields.[2]

Q3: How can I confirm the formation of this compound in my crude reaction mixture? A3: The most direct method is Infrared (IR) spectroscopy. Isocyanides exhibit a characteristic strong, sharp absorption band in the range of 2150-2110 cm⁻¹.[3] ¹³C-NMR is also useful, with the isocyanide carbon appearing in the 156-170 ppm region.[3] Due to the compound's instability, it is advisable to take a crude sample for analysis immediately after the reaction.

Q4: What are the best practices for handling and storing this compound? A4: Proper handling and storage are critical to prevent degradation. Isocyanides are sensitive to moisture and acidic conditions.[4] It is highly recommended to handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen). For storage, use a tightly sealed container at low temperatures (refrigeration or freezing is ideal).[4] Given its instability, the best practice is often to use the product immediately in the subsequent reaction step without isolation.[1]

Troubleshooting Guide for Low Yields

This guide addresses specific problems encountered during the synthesis.

Problem 1: Very low or no product formation detected after the reaction.

  • Possible Cause: Ineffective dehydration of the N-(pyridin-2-ylmethyl)formamide precursor.

    • Solution: Ensure the dehydrating agent (e.g., POCl₃) is fresh and of high purity. Verify the stoichiometry, as an excess may be required. The reaction should be conducted in a thoroughly dried, anhydrous solvent (like dichloromethane) under an inert atmosphere. The dropwise addition of the dehydrating agent at a very low temperature (e.g., 0 °C to -40 °C) is crucial to prevent side reactions.[1]

  • Possible Cause: Degradation of the product under the reaction conditions.

    • Solution: The instability of this specific isocyanide requires low-temperature synthesis.[1] Consider running the reaction at temperatures between -78 °C and -40 °C. Monitor the reaction closely by TLC or crude IR to avoid unnecessarily long reaction times which can promote decomposition.

  • Possible Cause: Impure starting materials.

    • Solution: The N-(pyridin-2-ylmethyl)formamide precursor must be pure and completely dry. Purify it by recrystallization or column chromatography and dry it under a vacuum before use. Any residual moisture or amine starting material can interfere with the reaction.

Problem 2: Product is formed but decomposes during work-up and purification.

  • Possible Cause: Hydrolysis from aqueous work-up.

    • Solution: Avoid aqueous work-ups, as they are a major problem in isocyanide synthesis.[1] A non-aqueous work-up is essential. After the reaction, the mixture can be filtered through a pad of Celite® or dry basic alumina to remove salts, followed by evaporation of the solvent under reduced pressure at low temperature.

  • Possible Cause: Polymerization or decomposition on silica gel.

    • Solution: Isocyanides are known to polymerize, especially in concentrated form or in the presence of certain catalysts.[4] Furthermore, the acidic nature of standard silica gel can rapidly decompose the product. Avoid purification by silica gel column chromatography. If purification is absolutely necessary, consider using neutral alumina and perform the chromatography quickly at a low temperature. Distillation is often not viable due to thermal instability. The most reliable approach is to use the crude product directly in the next step.

Data Summary

The following table summarizes the common issues and recommended actions to improve the yield of this compound.

Problem EncounteredPotential CauseRecommended Solution & Rationale
Low or No Product Formation Ineffective DehydrationUse fresh, high-purity dehydrating agent (e.g., POCl₃) and anhydrous solvents. Low temperatures during addition are critical.[1]
Product InstabilityConduct the reaction at very low temperatures (-40 °C to -78 °C) and use the product immediately without isolation.[1]
Impure PrecursorEnsure the N-(pyridin-2-ylmethyl)formamide is pure and dry before starting the reaction.
Product Loss During Work-up Hydrolysis by WaterEmploy a strictly non-aqueous work-up procedure. Filter to remove salts and evaporate the solvent at low temperature.[1]
PolymerizationKeep the product dilute and cold. Avoid concentrating the solution to dryness if possible.[4]
Decomposition on ColumnAvoid purification on standard silica gel. If necessary, use a short plug of neutral alumina and elute quickly.

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)formamide (Precursor)

  • In a round-bottom flask, combine 2-(aminomethyl)pyridine (1.0 eq) and ethyl formate (3.0 eq).

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and any ethanol byproduct under reduced pressure.

  • The resulting crude N-(pyridin-2-ylmethyl)formamide can often be used directly or purified further by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood under a strict inert atmosphere.

  • Dissolve N-(pyridin-2-ylmethyl)formamide (1.0 eq) and anhydrous triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Cool the solution to between -40 °C and -10 °C using a suitable cooling bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at this low temperature for 1-2 hours. Monitor the reaction by taking small aliquots and checking for the isocyanide peak via IR spectroscopy.

  • Work-up (Non-Aqueous): Quench the reaction by adding it to a vigorously stirred, cold saturated solution of sodium carbonate in anhydrous methanol. Filter the resulting slurry through a pad of Celite® to remove precipitated salts.

  • Rinse the filter cake with cold, dry DCM.

  • Combine the filtrates and carefully remove the solvent under reduced pressure at a low temperature (<20 °C).

  • The resulting crude this compound should be used immediately in the next synthetic step.

Visualizations

Reaction_Pathway A 2-(Aminomethyl)pyridine B N-(pyridin-2-ylmethyl)formamide A->B + Ethyl Formate (Formylation) C This compound B->C + POCl3, Base (Dehydration)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Start: Low Yield of Product check_reaction Product Formation Observed? (Crude IR/TLC) start->check_reaction check_reagents Verify Reagent Quality: - Fresh Dehydrating Agent? - Pure/Dry Formamide? - Anhydrous Solvent? check_reaction->check_reagents No check_workup Product Lost During Work-up? check_reaction->check_workup Yes optimize_conditions Optimize Reaction Conditions: - Lower Temperature (-40 to -78°C)? - Slower Reagent Addition? - Check Stoichiometry? check_reagents->optimize_conditions end Improved Yield optimize_conditions->end degradation Issue: Product Degradation - Use product immediately - Maintain low temperature - Strict inert atmosphere check_workup->degradation Yes check_workup->end No workup_solution Modify Work-up: - Use non-aqueous procedure - Avoid silica gel - Use neutral alumina if needed degradation->workup_solution workup_solution->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 2-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2-(isocyanomethyl)pyridine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, a neutral stationary phase is highly recommended. Both neutral alumina (activity grade III-IV) and deactivated silica gel are suitable options. Standard silica gel can be slightly acidic, which may lead to the degradation of the acid-sensitive isocyanide functional group.

Q2: How can I deactivate standard silica gel for this purification?

To deactivate silica gel, you can create a slurry with a solvent mixture containing a small amount of a basic additive, such as triethylamine (Et3N) or ammonia. A common practice is to use an eluent system containing 0.5-2% triethylamine. Alternatively, you can prepare the silica slurry in the chosen eluent system containing the additive and then pack the column.

Q3: What eluent systems are effective for the column chromatography of this compound?

A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Ethyl Acetate

It is recommended to add a small percentage of triethylamine (e.g., 1%) to the eluent system to prevent the degradation of the isocyanide on the column.

Q4: How can I monitor the progress of the column chromatography?

The fractions can be monitored by thin-layer chromatography (TLC). The spots can be visualized under UV light (254 nm) due to the pyridine ring. Staining with potassium permanganate can also be used, although it is a destructive method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product degradation on the column (streaking on TLC, low yield) The isocyanide group is sensitive to acidic conditions. Standard silica gel can be acidic.1. Use a neutral stationary phase like neutral alumina. 2. Deactivate the silica gel by adding a small amount of triethylamine (0.5-2%) to the eluent.
Poor separation of product from impurities The polarity of the eluent system is not optimized.1. Run a gradient elution, starting with a low polarity and gradually increasing it. 2. Experiment with different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) on TLC to find the optimal separation.
Product elutes too quickly (high Rf) The initial eluent polarity is too high.Start the elution with a less polar solvent mixture (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
Product does not elute from the column (low Rf) The eluent polarity is too low.Gradually increase the polarity of the eluent system. If the product is still retained, a more polar solvent like methanol may be needed.
Co-elution with a close-running impurity The selectivity of the solvent system is insufficient.Try a different solvent system. For example, if you are using Hexanes/EtOAc, consider trying a system with dichloromethane or toluene.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific conditions may need to be optimized based on the reaction mixture and the scale of the purification.

1. Preparation of the Stationary Phase:

  • Option A: Neutral Alumina: Use Brockmann activity grade III or IV neutral alumina.

  • Option B: Deactivated Silica Gel:

    • Weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • Prepare the starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).

    • Create a slurry of the silica gel in the starting eluent.

2. Packing the Column:

  • Secure the chromatography column vertically.

  • Add a small layer of sand or a cotton plug at the bottom.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and prevent air bubbles.

  • Add a thin layer of sand on top of the packed silica.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to adsorb onto the silica gel.

4. Elution:

  • Start the elution with the initial low-polarity solvent system.

  • Collect fractions in test tubes or vials.

  • Gradually increase the polarity of the eluent based on TLC analysis of the collected fractions. A typical gradient might be from 2% ethyl acetate in hexanes to 20% ethyl acetate in hexanes, all containing 1% triethylamine.

5. Fraction Analysis:

  • Spot each fraction on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light.

  • Combine the fractions containing the pure product.

6. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

Visual Guides

experimental_workflow prep Preparation packing Column Packing prep->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis elution->analysis Monitor analysis->elution Adjust Gradient pooling Combine Pure Fractions analysis->pooling recovery Solvent Removal pooling->recovery product Pure Product recovery->product

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Problem: Low Yield / Streaking cause Potential Cause: Acidic Stationary Phase start->cause solution1 Solution 1: Use Neutral Alumina cause->solution1 solution2 Solution 2: Deactivate Silica with Et3N cause->solution2 result Improved Yield & Purity solution1->result solution2->result

Caption: Troubleshooting product degradation during chromatography.

side reactions and byproduct formation in 2-(isocyanomethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(isocyanomethyl)pyridine. The following information addresses common side reactions, byproduct formation, and provides guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and what are their general challenges?

The most common and established method for synthesizing this compound is a two-step process. The first step involves the formylation of 2-(aminomethyl)pyridine to yield N-(pyridin-2-ylmethyl)formamide. The subsequent and more critical step is the dehydration of this formamide to the target isocyanide.

The main challenges associated with this synthesis are:

  • Reagent Toxicity and Reactivity: Dehydrating agents are often corrosive and toxic, requiring careful handling.

  • Product Instability: Isocyanides, particularly those with heterocyclic moieties, can be unstable and prone to polymerization or hydrolysis.

  • Side Reactions: Several side reactions can occur during the dehydration step, leading to the formation of byproducts that complicate purification and reduce the yield of the desired product.

Q2: I am experiencing low yields in my synthesis of this compound. What are the likely side reactions occurring during the dehydration of N-(pyridin-2-ylmethyl)formamide?

Low yields are often a result of competing side reactions. The specific byproducts can depend on the dehydrating agent used. Here are some of the most common side reactions:

  • Polymerization: Isocyanides can polymerize, especially in the presence of acidic or basic impurities, or upon exposure to heat. This is a common issue with many isocyanides and can lead to the formation of an intractable solid or oil.

  • Hydrolysis: Trace amounts of water in the reaction mixture can hydrolyze the isocyanide back to the N-(pyridin-2-ylmethyl)formamide starting material, or under harsher conditions, to 2-(aminomethyl)pyridine. This is particularly relevant during workup and purification.

  • Formation of N,N'-bis(pyridin-2-ylmethyl)formamidine: This byproduct can form through the reaction of the isocyanide with the starting formamide or with 2-(aminomethyl)pyridine if it is present as an impurity or formed via hydrolysis.

  • Rearrangement or Cyclization: Although less common for this specific molecule, heterocyclic isocyanides can sometimes undergo rearrangement or cyclization reactions.

Q3: When using phosphorus oxychloride (POCl₃) and a base (e.g., triethylamine or pyridine) for the dehydration, what specific byproducts should I look out for?

Phosphorus oxychloride is a powerful dehydrating agent. While effective, its high reactivity can lead to several byproducts.

  • Phosphorous-containing byproducts: The reaction of POCl₃ with the formamide and base generates various phosphorous-containing species that need to be removed during workup.

  • N-(Pyridin-2-ylmethyl)carbamoyl chloride: Incomplete reaction or side reactions with the chloride ions present can potentially lead to the formation of the corresponding carbamoyl chloride.

  • Tar formation: The strong dehydrating conditions can sometimes lead to the formation of dark, tarry materials, which are likely polymeric in nature.

Q4: I am using tosyl chloride (TsCl) in pyridine for the dehydration. A chlorinated byproduct has been detected. How is this possible?

While tosyl chloride is a milder dehydrating agent, it can lead to the formation of 2-(chloromethyl)pyridine as a byproduct. This occurs because the tosylate intermediate formed from the reaction of tosyl chloride with any residual 2-(hydroxymethyl)pyridine (an impurity in the 2-(aminomethyl)pyridine starting material) can be displaced by chloride ions present in the reaction mixture.[1] The pyridine solvent can also act as a source of chloride ions.

Q5: How can I minimize the formation of byproducts and improve the yield and purity of this compound?

Optimizing your reaction conditions is key to minimizing side reactions. Consider the following troubleshooting tips:

  • Ensure Dry Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the isocyanide product.

  • Control Reaction Temperature: The dehydration reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C or below) can help to control the reaction rate and reduce the formation of degradation products.

  • Purify Starting Materials: Ensure the N-(pyridin-2-ylmethyl)formamide is pure and free from the starting amine, 2-(aminomethyl)pyridine.

  • Optimize Stoichiometry: Carefully control the stoichiometry of the dehydrating agent and the base. An excess of either can lead to side reactions.

  • Purification: Isocyanides are often purified by column chromatography on silica gel or by distillation under reduced pressure. It is important to work quickly and avoid prolonged exposure to air and moisture.

Quantitative Data Summary

The following table summarizes typical yields for the dehydration of N-substituted formamides to isocyanides using common dehydrating agents. Note that yields are highly dependent on the specific substrate and reaction conditions.

Dehydrating AgentBaseTypical Yield (%)Reference
POCl₃Triethylamine/Pyridine45-98%[2]
Tosyl ChloridePyridineGenerally lower yields for electron-deficient systems[3]
Triphenylphosphine/IodineTriethylamineHigh yields reported for various formamides

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)formamide

This protocol describes the formylation of 2-(aminomethyl)pyridine.

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as toluene, add ethyl formate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-(pyridin-2-ylmethyl)formamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Dehydration of N-(pyridin-2-ylmethyl)formamide using POCl₃

This protocol describes the synthesis of this compound using phosphorus oxychloride.[2]

  • Dissolve N-(pyridin-2-ylmethyl)formamide (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_formylation Step 1: Formylation cluster_dehydration Step 2: Dehydration cluster_purification Purification 2-(aminomethyl)pyridine 2-(aminomethyl)pyridine N-(pyridin-2-ylmethyl)formamide N-(pyridin-2-ylmethyl)formamide 2-(aminomethyl)pyridine->N-(pyridin-2-ylmethyl)formamide Ethyl formate, Toluene, Reflux This compound This compound N-(pyridin-2-ylmethyl)formamide->this compound POCl3, Et3N, DCM, 0 °C Pure Product Pure Product This compound->Pure Product Column Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions N-(pyridin-2-ylmethyl)formamide N-(pyridin-2-ylmethyl)formamide Intermediate Intermediate N-(pyridin-2-ylmethyl)formamide->Intermediate + Dehydrating Agent Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->Intermediate This compound This compound Intermediate->this compound Desired Reaction Polymerization Polymerization This compound->Polymerization Side Reaction Hydrolysis Hydrolysis This compound->Hydrolysis Side Reaction (+ H2O) Formamidine Formation Formamidine Formation This compound->Formamidine Formation Side Reaction (+ Amine/Formamide)

References

Technical Support Center: Managing 2-(isocyanomethyl)pyridine Instability and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(isocyanomethyl)pyridine. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability and tendency of this compound to polymerize during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound instability or polymerization?

A1: The most common indicators of instability and polymerization include:

  • Visual Changes: The appearance of a yellow to brown discoloration, turbidity, or the formation of solid precipitates in a solution or the neat compound.[1]

  • Increased Viscosity: A noticeable increase in the viscosity of a solution containing this compound.[2]

  • Changes in Spectroscopic Data: A significant decrease or complete disappearance of the characteristic isocyanide peak in the FT-IR spectrum (typically around 2150 cm⁻¹).[3] Concurrently, the appearance of new, broad peaks in the ¹H and ¹³C NMR spectra may indicate polymer formation.[4][5]

Q2: What factors contribute to the instability and polymerization of this compound?

A2: Several factors can induce the polymerization of this compound:

  • Presence of Acids: Isocyanides are highly sensitive to acidic conditions, which can catalyze polymerization.[6]

  • Exposure to Moisture: Water can react with the isocyanide group, leading to degradation and potentially initiating polymerization.[1]

  • Elevated Temperatures: Higher temperatures can provide the activation energy for polymerization to occur.[2]

  • Presence of Lewis Acids: Trace metals or other Lewis acidic impurities can act as catalysts for polymerization.

  • High Concentrations: Increased concentration of the isocyanide in solution can favor intermolecular reactions, leading to polymerization.[2]

  • Light Exposure: Some reactive compounds are sensitive to light, which can initiate radical polymerization pathways.[1]

Q3: How should this compound be properly stored to ensure its stability?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[2]

  • Container: Use a tightly sealed amber glass vial or a container that protects the compound from light.[1]

  • Purity: Ensure the compound is of high purity, as impurities can catalyze decomposition.

Q4: What solvents are recommended for working with this compound?

A4: The choice of solvent is critical for maintaining the stability of this compound in solution.

  • Recommended Solvents: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene are generally suitable.[8][9]

  • Solvents to Avoid: Protic solvents (e.g., water, alcohols) and acidic solvents should be avoided as they can react with the isocyanide group.[6][8] Ensure that any chosen solvent is thoroughly dried and degassed before use.

Q5: Are there any recommended inhibitors to prevent the polymerization of this compound?

Troubleshooting Guides

Issue 1: Rapid Polymerization Upon Dissolving or During Reaction
  • Symptom: The solution rapidly turns yellow/brown and/or a precipitate forms shortly after dissolving this compound or during a reaction.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Acidic Impurities in Solvent or Reagents 1. Use freshly distilled and dried solvents. 2. Ensure all other reagents are anhydrous and free of acidic impurities. 3. Consider passing the solvent through a column of activated neutral alumina prior to use.
Presence of Moisture 1. Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas. 2. Conduct the experiment under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[2]
High Reaction Temperature 1. Perform the reaction at a lower temperature if the protocol allows. 2. For exothermic reactions, ensure efficient stirring and consider adding reagents slowly to control the internal temperature.[2]
Catalyst-Induced Polymerization 1. If using a metal catalyst, ensure it is free of Lewis acidic impurities. 2. Screen different catalysts or catalyst precursors that may be less prone to inducing polymerization.
Issue 2: Gradual Onset of Polymerization During a Reaction or Work-up
  • Symptom: The reaction mixture slowly becomes viscous or discolored over time.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Slow, Uncontrolled Polymerization 1. Add a polymerization inhibitor (e.g., BHT) to the reaction mixture, if compatible with the desired chemistry. 2. Maintain a low concentration of this compound by adding it slowly to the reaction mixture.[2]
Inappropriate Solvent Choice 1. Switch to a less polar, aprotic solvent if the reaction conditions permit. 2. Ensure the solvent can effectively solvate all reactants and intermediates to prevent aggregation.[8]
Acidic Conditions During Work-up 1. Avoid acidic aqueous washes if possible. 2. If an acidic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.
Issue 3: Low Yield of Desired Product with Evidence of Isocyanide Decomposition
  • Symptom: The desired product is obtained in low yield, and byproducts are observed, but significant polymerization is not apparent.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Hydrolysis of the Isocyanide 1. Rigorously exclude water from the reaction system. 2. If an aqueous work-up is required, use deionized, degassed water and minimize the contact time.
Thermal Decomposition 1. If the reaction requires heating, determine the thermal stability of this compound under the specific reaction conditions on a small scale. 2. Consider if a lower reaction temperature for a longer duration could yield the desired product.
Side Reactions with Other Functional Groups 1. Review the compatibility of all functional groups in the reaction mixture with the isocyanide group. 2. Protect sensitive functional groups if necessary.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution of this compound

This protocol outlines the steps for safely handling and preparing a stock solution of this compound to minimize the risk of polymerization.

  • Preparation of Glassware and Solvents:

    • All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen).

    • Use an anhydrous, aprotic solvent (e.g., dichloromethane or THF) from a freshly opened bottle or one that has been dried over a suitable drying agent (e.g., molecular sieves, calcium hydride) and distilled under an inert atmosphere.

  • Inert Atmosphere Setup:

    • Perform all manipulations under a strict inert atmosphere using standard Schlenk line techniques or inside a glovebox.

  • Preparation of the Stock Solution:

    • Weigh the desired amount of this compound in a tared, dry vial under an inert atmosphere.

    • Using a dry, gas-tight syringe, add the desired volume of anhydrous solvent to the vial to achieve the target concentration.

    • Gently swirl the vial to ensure complete dissolution.

  • Storage of the Stock Solution:

    • Store the stock solution in a tightly sealed vial with a Teflon-lined cap.

    • Wrap the vial in aluminum foil to protect it from light.

    • Store the solution at -20°C.

    • It is recommended to prepare fresh solutions for optimal reactivity and to avoid degradation over time.

Protocol 2: Monitoring the Stability of this compound by FT-IR Spectroscopy

This protocol provides a method for monitoring the stability of this compound in solution over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired anhydrous solvent (e.g., DCM) at a known concentration (e.g., 0.1 M) following Protocol 1.

  • Initial FT-IR Spectrum:

    • Immediately after preparation, acquire an FT-IR spectrum of the solution.

    • Identify the characteristic strong, sharp absorption band of the isocyanide group, which is expected in the range of 2110-2165 cm⁻¹.[6] Record the exact wavenumber and absorbance of this peak.

  • Time-Course Monitoring:

    • Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At regular intervals (e.g., 1, 4, 8, 24 hours), acquire a new FT-IR spectrum of the solution.

  • Data Analysis:

    • Compare the intensity of the isocyanide peak over time. A decrease in the peak's absorbance indicates decomposition or polymerization of the compound.

    • The appearance of new broad peaks, particularly in the 1600-1700 cm⁻¹ region, may suggest the formation of polymeric structures.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Solvents Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous TolueneAprotic and non-nucleophilic to prevent reaction with the isocyanide group.[8]
Storage Temperature -20°C or lowerMinimizes thermal decomposition and polymerization.[7]
Storage Atmosphere Inert (Argon or Nitrogen)Excludes moisture and oxygen, which can initiate degradation.[2]
Light Conditions Amber vial or protection from lightPrevents potential light-induced decomposition.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_reaction Reaction cluster_monitoring Monitoring prep_glass Oven-dry Glassware inert_atm Inert Atmosphere (Ar or N2) prep_glass->inert_atm prep_solvent Use Anhydrous Solvent prep_solvent->inert_atm weigh Weigh Compound inert_atm->weigh dissolve Dissolve in Solvent weigh->dissolve store Store at -20°C in Dark, Sealed Vial dissolve->store reaction Perform Reaction (Low Temp, Slow Addition) dissolve->reaction monitor Monitor by FT-IR/NMR reaction->monitor

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Instability/Polymerization Observed symptom1 Rapid Discoloration/ Precipitation start->symptom1 symptom2 Gradual Viscosity Increase start->symptom2 symptom3 Low Yield/ Side Products start->symptom3 cause1 Acid/Moisture Contamination symptom1->cause1 cause2 High Temperature symptom1->cause2 cause3 Slow Polymerization symptom2->cause3 cause4 Hydrolysis/ Decomposition symptom3->cause4 solution1 Use Anhydrous Solvents/ Inert Atmosphere cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Inhibitor/ Slow Addition cause3->solution3 solution4 Strictly Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Optimizing Multicomponent Reactions with 2-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing multicomponent reactions (MCRs) involving 2-(isocyanomethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary multicomponent reactions where this compound can be used?

This compound is a versatile isocyanide component primarily used in isocyanide-based multicomponent reactions (IMCRs). The most prominent of these are:

  • Ugi Four-Component Reaction (U-4CR) : This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[1][2] It is favored in polar, protic solvents like methanol.[2][3][4]

  • Passerini Three-Component Reaction (P-3CR) : This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][6] It performs best in low-polarity, aprotic solvents.[3][5]

Q2: Does the pyridine ring in this compound affect the reaction?

Yes, the pyridine moiety can influence the reaction in several ways. The nitrogen atom in the pyridine ring is basic and can potentially be protonated or coordinate to Lewis acid catalysts. This can affect the electronic properties of the isocyanide group and may influence reaction rates or lead to side reactions if not properly controlled. Careful selection of catalysts and reaction conditions is therefore important.

Q3: What are the typical starting conditions for an Ugi reaction with this compound?

For a typical Ugi reaction, equimolar quantities of the four components (aldehyde, amine, carboxylic acid, and this compound) are stirred in a polar protic solvent such as methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) at room temperature.[1][4] Concentrations are often kept high (e.g., 0.4 M to 1 M) to favor the reaction.[7]

Q4: When should I choose a Passerini reaction over an Ugi reaction?

The choice depends on the desired product scaffold. If the goal is to synthesize an α-acyloxy amide, the Passerini reaction is appropriate. If an α-acylamino amide (a dipeptide-like structure) is the target, the Ugi reaction is the method of choice.[5] Mechanistically, the Ugi reaction proceeds through a polar pathway involving an imine intermediate, while the Passerini reaction follows a less polar, concerted pathway.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during MCRs with this compound.

Issue 1: Low or No Yield

Q: My Ugi reaction is resulting in a very low yield or no desired product. What are the potential causes and solutions?

A: Low yields in Ugi reactions can stem from several factors related to solvent choice, reactant quality, and competing side reactions.

Potential Causes & Solutions:

  • Incorrect Solvent Choice : The Ugi reaction is favored in polar, protic solvents that facilitate the crucial initial step of imine formation.[2][3]

    • Solution : Switch to methanol (MeOH) or 2,2,2-trifluoroethanol (TFE). If starting materials have poor solubility, a co-solvent system may be effective.[3]

  • Pre-formation of Passerini Product : If the reaction conditions are not sufficiently polar, the competing Passerini reaction may dominate, consuming the starting materials.[3]

    • Solution : Ensure a polar, protic solvent is used. Pre-forming the imine by stirring the aldehyde and amine together for a short period before adding the other components can also favor the Ugi pathway.

  • Low Reactant Concentration : MCRs often benefit from high concentrations of reactants.

    • Solution : Increase the concentration of the reaction mixture. Studies have shown that optimizing concentration can significantly improve yield.[7]

  • Inefficient Imine Formation : The formation of the imine from the aldehyde and amine is a critical step.[1]

    • Solution : Consider adding a mild Lewis acid catalyst (e.g., Sc(OTf)₃, CeCl₃·7H₂O) to promote imine formation.[8][9] However, be mindful of potential interactions with the pyridine ring.

Table 1: Effect of Solvent on Isocyanide-Based MCRs

Reaction TypeFavorable SolventsSolvents to AvoidRationale
Ugi Reaction Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE), Ethanol (EtOH)[2][3][4]Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)Favors polar mechanism and imine formation.[3]
Passerini Reaction Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene[3][10]Methanol (MeOH), Water, other protic solventsFavors non-polar, concerted mechanism.[3][5]
Issue 2: Formation of Side Products

Q: My Ugi reaction is yielding the Passerini product as a major impurity. How can I improve the selectivity for the Ugi product?

A: The formation of the Passerini adduct is a common competing pathway in Ugi reactions, especially if the conditions are not optimal.

Potential Causes & Solutions:

  • Solvent Polarity : Aprotic or low-polarity solvents favor the Passerini mechanism.[3][5]

    • Solution : The most effective solution is to switch to a highly polar, protic solvent like methanol or TFE.[3] This change disfavors the non-ionic Passerini pathway and promotes the polar Ugi pathway.

  • Order of Reagent Addition : Adding all components simultaneously may allow the Passerini reaction to compete before sufficient imine has formed for the Ugi reaction.

    • Solution : Implement a stepwise addition. First, stir the aldehyde and amine in the chosen solvent for 30-60 minutes to pre-form the imine intermediate. Then, add the carboxylic acid and this compound.[11]

Issue 3: Reaction is Sluggish or Stalls

Q: The reaction proceeds very slowly or stalls completely. How can I increase the reaction rate?

A: Sluggish reactions can often be accelerated by adjusting temperature, concentration, or through catalysis.

Potential Causes & Solutions:

  • Low Temperature : While many MCRs run at room temperature, some less reactive substrates may require heating.

    • Solution : Gradually increase the reaction temperature (e.g., to 40-60°C) and monitor the progress by TLC or LC-MS.[12] Be cautious, as higher temperatures can sometimes promote side reactions.[11]

  • Low Reactant Concentration : As mentioned, higher concentrations can drive the reaction forward.

    • Solution : Run the reaction at a higher molarity (e.g., 0.8 M or higher).

  • Lack of Activation : The carbonyl or imine component may not be sufficiently electrophilic.

    • Solution : The use of a Lewis acid catalyst can activate the electrophilic component.[8][9] Alternatively, microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields for pyridine-forming MCRs.[11][13]

Table 2: General Optimization Parameters for MCRs

ParameterRecommended AdjustmentExpected Outcome
Concentration Increase from 0.4 M to 0.8 M or 1.0 MIncreased reaction rate and potentially higher yield.[7]
Temperature Increase from RT to 40-60°CIncreased reaction rate.[12]
Stoichiometry Use a slight excess (1.1-1.2 eq.) of the isocyanide or imine componentsCan drive the reaction to completion.[7]
Catalyst Add a Lewis acid (e.g., 10 mol% Sc(OTf)₃)Increased reaction rate, especially with less reactive substrates.[8]

Experimental Protocols

Protocol 1: Parallel Optimization of an Ugi Four-Component Reaction

This protocol describes a parallel synthesis approach to efficiently screen multiple reaction conditions.[7][14]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • This compound

  • Solvents for screening (e.g., MeOH, TFE, DCM, Acetonitrile)

  • 96-well reaction block or array of reaction vials

  • Automated liquid handler or multichannel pipette

  • Shaker

Procedure:

  • Stock Solution Preparation : Prepare 2 M stock solutions of the aldehyde, amine, carboxylic acid, and this compound in a suitable solvent like methanol.

  • Reaction Setup : Using a liquid handler or pipette, dispense the reactants into the wells of the reaction block according to a predefined experimental design. Vary one parameter at a time (e.g., solvent, concentration, stoichiometry).

    • Example for Solvent Screening: To each well in a column, add 50 µL (0.1 mmol) of each of the four reactant stock solutions. Add a different solvent to each column to bring the final volume to 250 µL (final concentration 0.4 M).

  • Reaction Execution : Seal the reaction block and place it on a shaker at room temperature (or desired temperature) for 16-24 hours.

  • Work-up and Analysis :

    • After the reaction period, take a small aliquot from each well for analysis by LC-MS to determine product formation and relative purity.

    • If the product precipitates, it can be isolated by parallel filtration, washed with a cold solvent (like methanol), and dried under vacuum.[7]

  • Optimization : Analyze the results to identify the optimal conditions. The condition that provides the highest yield and purity of the desired Ugi product is selected for larger-scale synthesis. The highest yield in one reported optimization study increased from 49% to 66% after screening.[7]

Visualizations

Experimental Workflow Diagram

G Workflow for MCR Optimization cluster_plan Phase 1: Planning & Setup cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization & Scale-up Plan Define MCR & Components Design Design Parallel Experiments (Vary Solvent, Temp, Conc.) Plan->Design Prep Prepare Reactant Stock Solutions Design->Prep Exec Automated Dispensing & Reaction Incubation Prep->Exec Analysis High-Throughput Analysis (e.g., LC-MS) Exec->Analysis Data Identify Optimal Conditions Analysis->Data Verify Verify Result on Small Scale Data->Verify Verify->Design Re-optimize if needed Scale Scale-up Synthesis Verify->Scale G Troubleshooting Decision Tree for Low Yield cluster_pathway Diagnostic Pathway cluster_solutions Potential Solutions Start Problem: Low Reaction Yield CheckComplex Is the product mixture complex? Start->CheckComplex CheckPasserini Is Passerini product the major side product? CheckComplex->CheckPasserini Yes CheckTime Is reaction sluggish or stalled? CheckComplex->CheckTime No Sol_Selectivity 1. Change reagent addition order. 2. Adjust temperature. CheckPasserini->Sol_Selectivity No Sol_Solvent Switch to more polar, protic solvent (e.g., MeOH, TFE). CheckPasserini->Sol_Solvent Yes Sol_Rate 1. Increase temperature. 2. Increase concentration. 3. Add a Lewis acid catalyst. CheckTime->Sol_Rate

References

preventing the hydrolysis of 2-(isocyanomethyl)pyridine during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(isocyanomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound, with a specific focus on preventing its hydrolysis.

Troubleshooting Guide: Common Issues During Workup

Issue Potential Cause Recommended Solution
Low or no yield of this compound after aqueous workup. Hydrolysis of the isocyanide functional group to 2-(aminomethyl)pyridine and formic acid.[1][2]Avoid acidic conditions during workup. Use a basic or neutral aqueous wash. Consider a non-aqueous workup if the compound is particularly sensitive.
Presence of a primary amine impurity in the final product (identified by NMR, IR, or MS). Partial hydrolysis of the isocyanide during workup or purification.Use a milder workup procedure. Ensure all organic solvents are anhydrous. If using chromatography, consider a neutral stationary phase and non-protic eluents.
Formation of an insoluble precipitate or goo between aqueous and organic layers. This can occur with pyridine-containing compounds during pH changes.Wash with a saturated solution of sodium chloride (brine) to aid layer separation. If the issue persists, consider filtering the entire mixture through a pad of Celite.[3]
Difficulty in removing reaction byproducts without causing hydrolysis. Standard acidic washes to remove basic impurities will hydrolyze the isocyanide.Utilize a non-aqueous workup or a carefully controlled basic aqueous wash (e.g., saturated sodium bicarbonate solution). Alternatively, a wash with a 10-15% aqueous copper sulfate solution can be used to remove pyridine-based impurities without strong acids.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to hydrolysis?

A1: The isocyanide functional group is susceptible to hydrolysis under acidic conditions. The carbon atom of the isocyanide is electron-rich, making it a target for electrophiles like protons (H+). Once protonated, it readily reacts with water to ultimately form a primary amine (2-(aminomethyl)pyridine) and formic acid.[1][5]

Q2: Under what pH conditions is this compound most stable?

A2: Isocyanides, including this compound, are generally stable under basic and neutral conditions.[1][6] The negatively charged carbon atom of the isocyanide repels nucleophiles like hydroxide ions (OH-), thus preventing hydrolysis in basic media.[5] Acidic conditions (pH < 7) should be strictly avoided during workup and storage.

Q3: Can I use a standard acidic wash (e.g., dilute HCl) to remove basic impurities from my reaction mixture containing this compound?

A3: No, this is not recommended. An acidic wash will cause rapid hydrolysis of the isocyanide functional group, leading to the formation of the corresponding primary amine and a significant loss of your desired product.[1][6]

Q4: What is the recommended general workup procedure to prevent hydrolysis?

A4: A non-aqueous workup is the safest approach. If an aqueous workup is necessary, it must be performed under basic conditions. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: How can I confirm if my product has hydrolyzed?

A5: Hydrolysis can be detected using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of a broad singlet corresponding to the -NH₂ protons of the primary amine and the disappearance of the isocyanide signal.

  • IR Spectroscopy: The characteristic strong absorption of the isocyanide group (around 2150 cm⁻¹) will disappear, and a characteristic N-H stretching vibration for the primary amine will appear (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of 2-(aminomethyl)pyridine instead of this compound.

Experimental Protocols

Protocol 1: Recommended Basic Aqueous Workup

This protocol is designed to minimize hydrolysis by maintaining a basic pH throughout the extraction process.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Monitor for any gas evolution and add the solution portion-wise until effervescence ceases.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL for a 50 mL scale reaction).

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to aid in the removal of water.[7]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Non-Aqueous Workup

This method is preferred for highly sensitive substrates to completely avoid hydrolysis.

  • Solvent Removal:

    • Concentrate the reaction mixture directly under reduced pressure to remove the reaction solvent.

  • Purification by Filtration:

    • If the reaction byproducts are solid and your product is soluble, dissolve the residue in a minimal amount of a non-protic organic solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the solution through a plug of silica gel or Celite to remove solid impurities.

    • Wash the plug with additional solvent to ensure complete recovery of the product.

  • Concentration:

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Hydrolysis_Pathway cluster_0 Acidic Conditions 2_isocyanomethyl_pyridine This compound Protonated_Intermediate Protonated Intermediate 2_isocyanomethyl_pyridine->Protonated_Intermediate + H₂O, H⁺ Formamide_Intermediate N-(pyridin-2-ylmethyl)formamide Protonated_Intermediate->Formamide_Intermediate Rearrangement Hydrolysis_Products 2-(Aminomethyl)pyridine + Formic Acid Formamide_Intermediate->Hydrolysis_Products + H₂O, H⁺

Caption: Hydrolysis pathway of this compound under acidic conditions.

Workup_Workflow cluster_1 Recommended Workup to Prevent Hydrolysis Start Reaction Mixture Quench Quench with sat. NaHCO₃ (aq) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO₃ (aq) Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Pure this compound Concentrate->End

Caption: Recommended basic aqueous workup workflow for this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-(isocyanomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale to pilot and commercial-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of pyridine derivatives often presents challenges not observed at the lab scale. For this compound, key issues can include:

  • Reduced Yields: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up.[1]

  • Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.[1]

  • Exotherm Control: The reaction can be exothermic, and on a larger scale, heat dissipation becomes a critical safety and quality concern.[1][2]

  • Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in side reactions and reduced product quality.[1]

  • Impurity Profile Changes: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[1]

  • Handling of Hazardous Reagents: The isocyanide functional group and potential precursors can be toxic and require specialized handling procedures at scale.

Q2: How can I improve the yield and reduce the reaction time of my scaled-up synthesis?

A2: To enhance yield and shorten reaction times during scale-up, consider the following optimization strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.[3]

  • Catalyst Screening: Investigate the use of different catalysts, as the choice of catalyst can significantly impact the reaction outcome.[4]

  • Solvent Selection: The solvent plays a crucial role in reaction kinetics and the solubility of reactants and intermediates. A systematic screening of solvents is often necessary when scaling up.[1]

  • Flow Chemistry: Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, shorter reaction times, and a safer process.[1]

Q3: What are the key safety considerations for the scale-up synthesis of this compound?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1]

  • Handling of Isocyanides: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Ensure adequate ventilation and consider using a closed system for transfers.

  • Reagent Addition Rate: The rate of adding reagents, especially in exothermic reactions, becomes critical. A rate that is too fast can cause temperature spikes, leading to impurity formation or hazardous conditions.[5]

Q4: How can I effectively purify this compound at a large scale?

A4: Large-scale purification requires moving beyond standard laboratory techniques. Consider the following:

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective method for purification at scale. This may involve screening various solvent systems.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Extraction: A well-designed aqueous work-up and extraction procedure can remove many impurities before final purification.[2]

  • Preparative Chromatography: While challenging to scale, preparative HPLC can be used for high-purity requirements, though it is often costly.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion
Potential Cause Recommended Solution
Inefficient Mixing In larger reactors, ensure the agitator design and speed are sufficient to maintain a homogeneous reaction mixture. Consider installing baffles to improve mixing efficiency.
Suboptimal Temperature The optimal temperature may differ from the lab scale. Profile the reaction at various temperatures to find the ideal balance between reaction rate and impurity formation.[5]
Catalyst Deactivation The catalyst may be deactivating over the longer reaction times at scale. Consider a more robust catalyst or a slight increase in catalyst loading.[5]
Poor Reagent Quality Ensure the purity of starting materials, as impurities can inhibit the reaction or lead to side products.[4]
Issue 2: Increased Impurity Formation
Potential Cause Recommended Solution
Hot Spots/Poor Heat Transfer Improve reactor cooling and agitation. Consider adding reagents at a slower rate to better control the exotherm.[2][5]
Side Reactions The formation of byproducts can consume starting materials and reduce the yield. Analyze the impurity profile to identify potential side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them.[3]
Product Degradation Extended reaction times or high temperatures can lead to product degradation. Monitor the reaction progress closely and aim for the shortest possible reaction time.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Hypothetical)

This protocol is a hypothetical example and should be optimized for your specific requirements.

Reaction Setup:

  • Charge a 50 L glass-lined reactor with 2-(aminomethyl)pyridine (1.0 kg, 9.25 mol) and dichloromethane (20 L).

  • Cool the mixture to 0-5 °C with constant stirring.

  • In a separate vessel, prepare a solution of ethyl formate (0.75 kg, 10.1 mol) in dichloromethane (5 L).

Reaction Execution:

  • Slowly add the ethyl formate solution to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the formation of the intermediate formamide by TLC or LC-MS.

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly add triethylamine (2.8 kg, 27.75 mol) followed by the dropwise addition of phosphorus oxychloride (1.7 kg, 11.1 mol) over 3-4 hours, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for another 6-8 hours.

Work-up and Purification:

  • Carefully quench the reaction by slowly adding it to a stirred vessel containing ice-cold water (20 L).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
10246592
25187895
40127588
Table 2: Solvent Screening Results
SolventReaction Time (h)Yield (%)Purity (by HPLC, %)
Dichloromethane187895
Acetonitrile207293
Toluene246890
Tetrahydrofuran227091

Visualizations

Scale_Up_Workflow cluster_planning Phase 1: Planning & Lab Scale cluster_pilot Phase 2: Pilot Scale cluster_production Phase 3: Production lab_synthesis Lab-Scale Synthesis (mg to g) process_dev Process Development & Optimization lab_synthesis->process_dev hazop Hazard & Operability Study (HAZOP) process_dev->hazop pilot_synthesis Pilot Plant Synthesis (kg scale) hazop->pilot_synthesis process_validation Process Validation pilot_synthesis->process_validation manufacturing Commercial Manufacturing (tonne scale) process_validation->manufacturing

Caption: A typical workflow for scaling up a chemical synthesis process.

Troubleshooting_Logic start Low Yield or High Impurities check_temp Check Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No Issue adjust_temp Adjust Temperature Profile check_temp->adjust_temp Issue Found check_reagents Verify Reagent Purity check_mixing->check_reagents No Issue improve_mixing Improve Agitation/ Baffling check_mixing->improve_mixing Issue Found purify_reagents Purify Starting Materials check_reagents->purify_reagents Issue Found success Problem Resolved adjust_temp->success improve_mixing->success purify_reagents->success

Caption: A logical troubleshooting guide for common scale-up issues.

References

detection and removal of formamide impurities from 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(isocyanomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the detection and removal of formamide impurities, a common challenge in the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of formamide impurity in the synthesis of this compound?

The most common synthetic route to this compound involves the dehydration of its precursor, 2-(formamidomethyl)pyridine.[1][2] Formamide impurity typically arises from incomplete dehydration of the starting material. Therefore, residual 2-(formamidomethyl)pyridine is the direct source of formamide contamination.

Q2: Why is it crucial to remove formamide from my this compound product?

Formamide is a polar solvent that can interfere with subsequent reactions where this compound is used as a reactant. Its presence can lead to side reactions, reduced yields, and purification difficulties in downstream applications. Furthermore, for pharmaceutical applications, stringent control of impurities is a regulatory requirement.

Q3: What are the recommended analytical methods for detecting formamide impurities?

The two primary methods for the detection and quantification of formamide are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Both techniques offer good sensitivity and selectivity for formamide.

Q4: I am observing a persistent impurity in my NMR spectrum that I suspect is formamide. How can I confirm its identity?

In addition to GC-MS and HPLC, you can use spectroscopic techniques. In ¹H NMR, the formyl proton of formamide typically appears as a singlet around 8.0 ppm, and the amide protons appear as a broad singlet. Spiking your sample with a small amount of authentic formamide and observing the signal enhancement can help confirm its presence.

Q5: What are the general strategies for removing formamide from this compound?

The most effective methods for removing formamide leverage its high polarity and water solubility. These include:

  • Aqueous Extractive Workup: Washing the organic solution of your product with water or brine.[3][4][5]

  • Acidic or Basic Washes: Using dilute acidic or basic solutions to enhance the partitioning of formamide into the aqueous phase.[4][6][7]

  • Azeotropic Distillation: Removing residual formamide by distillation with a suitable solvent.[6]

  • Chromatography: While less common for bulk removal, silica gel chromatography can be effective for removing trace amounts of formamide.[1][8]

Troubleshooting Guides

Issue 1: Incomplete Formamide Removal After Aqueous Workup

Symptoms:

  • Presence of formamide peaks in the GC-MS or HPLC chromatogram of the final product.

  • Characteristic formamide signals observed in the ¹H NMR spectrum.

Possible Causes:

  • Insufficient volume or number of aqueous washes.

  • Formation of an emulsion during extraction, trapping formamide in the organic layer.

  • High concentration of formamide in the crude product overwhelming the capacity of the wash.

Solutions:

  • Increase the volume and/or number of washes: Perform at least 3-5 washes with deionized water or brine.

  • Break emulsions: If an emulsion forms, try adding a small amount of brine or a different organic solvent to break it.

  • Use a phase-separation funnel: Allow adequate time for the layers to separate completely.

  • Consider a pre-wash with a less polar solvent: This can help to reduce the overall polarity of the organic layer before the main aqueous extraction.

Issue 2: Product Loss During Extractive Workup

Symptoms:

  • Low overall yield of this compound after purification.

Possible Causes:

  • This compound, being a pyridine derivative, can exhibit some water solubility, especially in the presence of acid.

  • Hydrolysis of the isocyanide functional group back to the formamide under acidic or basic conditions.[8]

Solutions:

  • Back-extraction: After the initial aqueous wash, extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Use of brine: Washing with a saturated sodium chloride solution can decrease the solubility of the organic product in the aqueous phase (salting-out effect).

  • Control pH carefully: If using acidic or basic washes, use dilute solutions and minimize contact time. Neutralize the organic layer promptly after the wash. A mildly acidic wash (e.g., dilute acetic acid) is often preferred over strong acids.[6]

Experimental Protocols

Protocol 1: Detection of Formamide by GC-MS

This protocol provides a general method for the detection and quantification of formamide in a sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
  • Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Add a known amount of an internal standard (e.g., N,N-dimethylacetamide) for quantitative analysis.
  • Vortex the sample to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B or equivalent
MS Detector Agilent 5977B or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1 mL/min
Injection Mode Split (e.g., 20:1)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for formamide (m/z 45, 44, 29)

3. Data Analysis:

  • Identify the formamide peak based on its retention time and mass spectrum.
  • Quantify the amount of formamide by comparing the peak area of formamide to that of the internal standard.

Protocol 2: Removal of Formamide by Extractive Workup

This protocol describes a standard procedure for removing formamide from a solution of this compound in an organic solvent.

1. Materials:

  • Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
  • Deionized water.
  • Saturated sodium chloride solution (brine).
  • Anhydrous sodium sulfate or magnesium sulfate.
  • Separatory funnel.

2. Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.
  • Add an equal volume of deionized water.
  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
  • Allow the layers to separate completely.
  • Drain the lower aqueous layer.
  • Repeat the water wash two more times.
  • Wash the organic layer with an equal volume of brine.
  • Drain the brine layer.
  • Transfer the organic layer to a clean, dry flask and dry over anhydrous sodium sulfate or magnesium sulfate.
  • Filter to remove the drying agent.
  • Concentrate the organic solution under reduced pressure to obtain the purified product.

Quantitative Data Summary:

The efficiency of formamide removal is highly dependent on the initial concentration and the specific conditions used. The following table provides a qualitative comparison of different methods.

Removal MethodEfficiencyAdvantagesDisadvantages
Aqueous Wash Moderate to HighSimple, inexpensive.May require multiple washes for high concentrations.
Dilute Acid Wash (e.g., 0.1 M HCl) HighVery effective at partitioning formamide.Risk of isocyanide hydrolysis; requires neutralization.
Dilute Base Wash (e.g., 5% NaHCO₃) ModerateCan be effective and less harsh than strong acids.Potential for base-catalyzed side reactions.
Azeotropic Distillation with Toluene HighEffective for removing trace amounts of formamide.Requires heating, which may not be suitable for all products.

Visualizations

Experimental Workflow: Detection of Formamide Impurity

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is vortex Vortex to Mix add_is->vortex inject Inject into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Formamide Peak detect->identify quantify Quantify Impurity identify->quantify report Report Results quantify->report

Caption: Workflow for the detection and quantification of formamide impurity by GC-MS.

Logical Relationship: Troubleshooting Formamide Removal

cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Incomplete Formamide Removal cause1 Insufficient Washing issue->cause1 cause2 Emulsion Formation issue->cause2 cause3 High Initial Concentration issue->cause3 sol1 Increase Wash Volume/Frequency cause1->sol1 sol4 Optimize pH of Wash cause1->sol4 sol2 Use Brine to Break Emulsion cause2->sol2 sol3 Perform Pre-wash cause3->sol3

References

impact of base selection on the dehydration of N-(pyridin-2-ylmethyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of base selection in the dehydration of N-(pyridin-2-ylmethyl)formamide to synthesize 2-isocyanomethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the dehydration of N-(pyridin-2-ylmethyl)formamide?

The dehydration of N-(pyridin-2-ylmethyl)formamide is a chemical transformation that removes a molecule of water from the formamide functional group to yield the corresponding isocyanide, 2-isocyanomethylpyridine. This reaction requires a dehydrating agent and a base to proceed effectively.

Q2: Why is the choice of base so critical in this reaction?

The base plays a crucial role in the dehydration mechanism.[1] It is required to neutralize the acidic byproducts generated during the reaction and to facilitate the elimination step that forms the isocyanide. The nature of the base can significantly impact the reaction yield, rate, and the formation of side products. Organic tertiary amines are generally preferred over inorganic bases for this transformation.

Q3: What are the most common dehydrating agents used for this transformation?

Commonly used dehydrating agents for converting formamides to isocyanides include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, and the Burgess reagent.[2][3] Each of these reagents has its own advantages and disadvantages in terms of reactivity, handling, and byproduct formation.

Q4: Can the pyridine ring in N-(pyridin-2-ylmethyl)formamide interfere with the reaction?

Yes, the pyridine nitrogen is nucleophilic and can potentially react with the dehydrating agent, leading to the formation of a pyridinium salt (quaternization).[4][5] This is a potential side reaction that can consume the starting material and reduce the yield of the desired isocyanide. The choice of base and reaction conditions can help to minimize this side reaction.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting formamide and the appearance of the isocyanide product can be visualized. The isocyanide can be identified by its characteristic and often unpleasant odor, though caution is advised. Spectroscopic methods such as FT-IR (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch) and NMR spectroscopy can also be used to monitor the reaction and characterize the product.

Data Presentation: Impact of Base and Dehydrating Agent

The following table summarizes representative yields for the synthesis of 2-isocyanomethylpyridine using different dehydrating agents and bases. Please note that these are typical yields and may vary based on specific reaction conditions, scale, and purity of reagents.

Dehydrating AgentBaseTypical Yield (%)Key Considerations
Phosphorus Oxychloride (POCl₃)Triethylamine (TEA)85-95%Highly efficient and rapid reaction.[6][7][8] Requires careful handling of POCl₃.
Phosphorus Oxychloride (POCl₃)Pyridine80-90%Pyridine can act as both a base and a solvent. May lead to quaternization of the substrate's pyridine ring.[1]
p-Toluenesulfonyl Chloride (TsCl)Pyridine70-85%Milder conditions compared to POCl₃. The reaction may require heating.[9]
Burgess Reagent(Internal base)80-95%Mild and selective reagent, good for sensitive substrates.[2][10][11][12]

Experimental Protocols

Protocol 1: Dehydration using Phosphorus Oxychloride and Triethylamine
  • To a solution of N-(pyridin-2-ylmethyl)formamide (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq.).

  • Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-isocyanomethylpyridine.

Protocol 2: Dehydration using p-Toluenesulfonyl Chloride and Pyridine
  • Dissolve N-(pyridin-2-ylmethyl)formamide (1.0 eq.) in anhydrous pyridine.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired isocyanide.

Protocol 3: Dehydration using the Burgess Reagent
  • Suspend the Burgess reagent (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of N-(pyridin-2-ylmethyl)formamide (1.0 eq.) in anhydrous THF to the suspension.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can often be purified by direct filtration through a short plug of silica gel, eluting with an appropriate solvent system.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive dehydrating agent (hydrolyzed).- Insufficient base.- Wet solvent or glassware.- Use a fresh, unopened bottle of the dehydrating agent.- Ensure at least 2 equivalents of base are used.- Use freshly dried solvents and oven-dried glassware.
Formation of a Polar, Water-Soluble Side Product - Quaternization of the pyridine ring of the substrate by the dehydrating agent.- Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).- Add the dehydrating agent slowly at low temperature.- Consider using a milder dehydrating agent like the Burgess reagent.
Complex Mixture of Products - Reaction temperature too high, leading to decomposition.- Presence of impurities in the starting material.- Run the reaction at a lower temperature for a longer duration.- Ensure the purity of the N-(pyridin-2-ylmethyl)formamide starting material.
Product is an Oil and Difficult to Purify - Residual solvent or byproducts.- Ensure complete removal of solvent under high vacuum.- Try trituration with a non-polar solvent like hexane to induce solidification or remove non-polar impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: N-(pyridin-2-ylmethyl)formamide reagents Add Dehydrating Agent + Base in Anhydrous Solvent start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Product: 2-Isocyanomethylpyridine purify->product

Caption: A generalized experimental workflow for the dehydration of N-(pyridin-2-ylmethyl)formamide.

dehydration_mechanism formamide N-(pyridin-2-ylmethyl)formamide activated_intermediate Activated Intermediate formamide->activated_intermediate + Dehydrating Agent dehydrating_agent Dehydrating Agent (e.g., POCl3) dehydrating_agent->activated_intermediate elimination Elimination activated_intermediate->elimination + Base base Base (e.g., TEA) base->elimination isocyanide 2-Isocyanomethylpyridine elimination->isocyanide byproducts Byproducts (e.g., HPO2Cl2 + TEA·HCl) elimination->byproducts

Caption: A simplified signaling pathway of the base-mediated dehydration of N-(pyridin-2-ylmethyl)formamide.

References

storage and handling recommendations for 2-(isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(isocyanomethyl)pyridine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 60148-13-2) was not located in the available resources. The following information is compiled from the SDS of its isomer, 4-(isocyanomethyl)pyridine, and general safety data for pyridine and isocyanide compounds. Researchers, scientists, and drug development professionals should use this information as a guideline and are strongly advised to conduct a thorough risk assessment before handling this compound. All experimental work should be performed by, or under the direct supervision of, a technically qualified individual.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and sources of ignition.[1][3] Long-term storage should be in a cool, dry place.[1]

Q2: What are the primary hazards associated with this compound?

A2: Based on data for the 4-isomer, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Inhalation, ingestion, or skin contact may be harmful.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5] All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Q4: What materials are incompatible with this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids (especially nitric acid), and bases.[2]

Q5: What should I do in case of accidental exposure?

A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

Storage and Handling Data Summary

ParameterRecommendation
Storage Temperature Cool place
Storage Conditions Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), and bases.[2][3]
Handling Use in a well-ventilated area, preferably a fume hood.[1][5] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

Troubleshooting Guide

Q1: My reaction with this compound is not proceeding as expected. What are some potential causes?

A1: Several factors could be affecting your reaction:

  • Reagent Purity: The purity of this compound can impact the reaction outcome. Consider verifying the purity of your starting material.

  • Moisture: Isocyanides can be sensitive to moisture. Ensure all your reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Reaction Temperature: The reaction temperature may not be optimal. Consider adjusting the temperature based on literature for similar reactions.

  • Incompatible Reagents: Ensure that none of the other reagents or solvents in your reaction are incompatible with the isocyanide or pyridine functional groups.

Q2: I am observing the formation of an insoluble polymer in my reaction mixture. What could be the reason?

A2: Isocyanides can be prone to polymerization, especially in the presence of certain catalysts or impurities, or upon heating. This can lead to the formation of insoluble materials. To mitigate this, you could try:

  • Adding the isocyanide slowly to the reaction mixture.

  • Running the reaction at a lower temperature.

  • Ensuring the absence of any contaminants that might initiate polymerization.

Q3: The color of my this compound has changed over time. Is it still usable?

A3: A change in color could indicate degradation or the presence of impurities. While it might still be usable for some applications, it is recommended to assess its purity (e.g., by NMR or chromatography) before use in sensitive reactions. Storing the compound properly, as recommended, can help minimize degradation.

Experimental Protocols

General Protocol for a Passerini-type Three-Component Reaction

Disclaimer: This is a general protocol and should be adapted and optimized by a qualified researcher for their specific needs. A thorough risk assessment should be conducted before starting any new experiment.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) and the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Addition of Isocyanide:

    • Slowly add this compound (1.0 eq.) to the stirred solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate).

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Visualizations

TroubleshootingWorkflow start Reaction Issue with This compound check_purity Is reagent purity confirmed? start->check_purity check_moisture Are anhydrous conditions maintained? check_purity->check_moisture Yes solution_purity Verify purity (NMR, GC-MS). Purify if necessary. check_purity->solution_purity No check_temp Is reaction temperature optimized? check_moisture->check_temp Yes solution_moisture Use dry solvents/reagents. Run under inert atmosphere. check_moisture->solution_moisture No check_incompatible Are there incompatible reagents? check_temp->check_incompatible Yes solution_temp Adjust temperature. Consult literature. check_temp->solution_temp No polymer_formation Observing polymer formation? check_incompatible->polymer_formation Yes solution_incompatible Review all reagents for compatibility with isocyanides and pyridines. check_incompatible->solution_incompatible No color_change Has the starting material changed color? polymer_formation->color_change No solution_polymer Add isocyanide slowly. Lower reaction temperature. polymer_formation->solution_polymer Yes solution_color Assess purity before use. Ensure proper storage. color_change->solution_color Yes end Problem Resolved color_change->end No solution_purity->check_moisture solution_moisture->check_temp solution_temp->check_incompatible solution_incompatible->polymer_formation solution_polymer->color_change solution_color->end

References

Validation & Comparative

Comparative Reactivity Analysis: 2-(Isocyanomethyl)pyridine vs. Benzyl Isocyanide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the efficient synthesis of compound libraries. This guide provides a comparative analysis of the reactivity of two isocyanide reagents, 2-(isocyanomethyl)pyridine and benzyl isocyanide, with a focus on their application in Passerini and Ugi multicomponent reactions.

The isocyanide functional group, with its unique electronic structure, serves as a powerful tool in organic synthesis, enabling the rapid construction of complex molecular scaffolds. Benzyl isocyanide is a commonly employed, commercially available reagent known for its relatively high reactivity and stability. In contrast, this compound offers an interesting structural alternative, incorporating a basic nitrogen atom within the aromatic framework, which can influence its reactivity and the properties of the resulting products. This guide aims to provide a clear comparison of these two reagents, supported by available experimental data and theoretical considerations.

Theoretical Reactivity Profile

The primary difference in the expected reactivity between benzyl isocyanide and this compound stems from the electronic nature of the aromatic ring attached to the isocyanomethyl group.

  • Benzyl Isocyanide: The phenyl group is generally considered electronically neutral or weakly electron-donating through resonance. This electronic environment results in a nucleophilic isocyanide carbon, readily participating in reactions with electrophiles.

  • This compound: The pyridine ring, particularly the nitrogen atom at the 2-position, exerts a significant electron-withdrawing inductive effect.[1] This effect is expected to decrease the electron density on the isocyanide carbon, thereby reducing its nucleophilicity compared to benzyl isocyanide. Consequently, this compound is anticipated to be less reactive in nucleophilic addition steps of multicomponent reactions.

Furthermore, reports suggest that this compound can be unstable and prone to cyclization, which could impact its handling and yields in synthetic applications.

Comparative Performance in Multicomponent Reactions

Direct comparative studies of this compound and benzyl isocyanide in the same multicomponent reaction under identical conditions are scarce in the literature. However, by collating data from various sources, a general trend in their reactivity can be inferred. The following tables summarize representative yields for both isocyanides in Passerini and Ugi reactions. It is important to note that these are not direct comparisons and variations in substrates and reaction conditions will influence the outcomes.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the combination of an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[2][3]

Table 1: Representative Yields in the Passerini Reaction

IsocyanideAldehydeCarboxylic AcidSolventYield (%)
Benzyl IsocyanideBenzaldehydeAcetic AcidDichloromethane~65-84%
Benzyl IsocyanideVarious AldehydesVarious Carboxylic AcidsVarious45-96%
This compoundNot ReportedNot ReportedNot ReportedData Not Available
Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[4][5]

Table 2: Representative Yields in the Ugi Reaction

IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)
Benzyl IsocyanideBenzaldehydeBenzylamineAcetic AcidMethanol~80-95%
Benzyl IsocyanideVarious AldehydesVarious AminesVarious Carboxylic AcidsVarious54-95%
This compoundBenzaldehyde2-AminopyridineAcetic AcidMethanol~43-62%

Note: Yields are collated from various sources and are not from direct comparative experiments. The data for this compound is from a specific Ugi-type reaction with 2-aminopyridine.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of the isocyanides and their application in multicomponent reactions are provided below.

Synthesis of Isocyanides

Protocol 1: Synthesis of Benzyl Isocyanide

This procedure is adapted from the dehydration of N-benzylformamide.

Materials:

  • N-benzylformamide

  • Triphosgene or Phosphorus Oxychloride

  • Triethylamine or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • Dissolve N-benzylformamide (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) to the solution.

  • Slowly add a solution of triphosgene (0.4 equivalents) or phosphorus oxychloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove salts.

  • The solvent is removed under reduced pressure to yield benzyl isocyanide. Due to its strong odor, all manipulations should be performed in a well-ventilated fume hood.

Protocol 2: Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding formamide, N-(pyridin-2-ylmethyl)formamide, using a similar dehydration procedure as for benzyl isocyanide. However, due to its potential instability, it is often generated and used in situ or isolated carefully at low temperatures.

Materials:

  • 2-(Aminomethyl)pyridine

  • Ethyl Formate

  • Triphosgene or Phosphorus Oxychloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure: Step 1: Synthesis of N-(pyridin-2-ylmethyl)formamide

  • Reflux a mixture of 2-(aminomethyl)pyridine (1 equivalent) and ethyl formate (1.5 equivalents) for several hours.

  • Monitor the reaction by TLC.

  • After completion, remove the excess ethyl formate and ethanol under reduced pressure to obtain N-(pyridin-2-ylmethyl)formamide.

Step 2: Dehydration to this compound

  • Follow the same dehydration procedure as described for benzyl isocyanide (Protocol 1), using N-(pyridin-2-ylmethyl)formamide as the starting material.

  • It is crucial to maintain low temperatures throughout the reaction and workup to minimize potential side reactions like cyclization.

Multicomponent Reactions

Protocol 3: General Procedure for the Passerini Reaction [7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve aldehyde (1.0 eq) and carboxylic acid (1.2 eq) in aprotic solvent (e.g., DCM). B Add isocyanide (1.1 eq) to the mixture. A->B C Stir at room temperature for 24-48 h. B->C D Concentrate the reaction mixture. C->D E Purify by column chromatography. D->E

Caption: General workflow for the Passerini three-component reaction.

Protocol 4: General Procedure for the Ugi Reaction [4]

G cluster_0 Imine Formation cluster_1 Ugi Reaction cluster_2 Workup & Purification A Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in polar protic solvent (e.g., Methanol). B Stir for 30 min at room temperature. A->B C Add carboxylic acid (1.0 eq). B->C D Add isocyanide (1.0 eq). C->D E Stir at room temperature for 24 h. D->E F Remove solvent under reduced pressure. E->F G Purify by recrystallization or column chromatography. F->G G cluster_passerini Passerini Reaction cluster_ugi Ugi Reaction p1 Aldehyde/Ketone + Carboxylic Acid p2 Hydrogen-bonded complex p1->p2 p3 Nitrilium Intermediate p2->p3 + Isocyanide p4 α-Acyloxy Carboxamide p3->p4 + Carboxylate, Mumm Rearrangement u1 Aldehyde/Ketone + Amine u2 Imine/ Iminium Ion u1->u2 u3 Nitrilium Intermediate u2->u3 + Isocyanide u4 Bis-amide u3->u4 + Carboxylate, Mumm Rearrangement

References

A Comparative Guide to 2-(Isocyanomethyl)pyridine and Tosylmethyl Isocyanide (TosMIC) in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, isocyanide-containing reagents are invaluable tools for the construction of complex molecular architectures, particularly through multicomponent reactions (MCRs). Among these, Tosylmethyl isocyanide (TosMIC) has established itself as a versatile and widely used reagent. This guide provides a detailed comparison of TosMIC with a lesser-known analogue, 2-(isocyanomethyl)pyridine, focusing on their synthetic applications, reactivity, and practical considerations. While TosMIC is a well-documented reagent with a broad range of applications, this comparison highlights the current gap in the literature regarding the synthetic utility of this compound.

Overview and Physicochemical Properties

Tosylmethyl isocyanide (TosMIC) is a stable, colorless, and practically odorless solid, a feature that distinguishes it from many volatile and malodorous isocyanides.[1] Its stability and commercial availability have contributed to its widespread adoption in organic synthesis.[1] The key to TosMIC's reactivity lies in the presence of three crucial functional groups: the isocyanide, the tosyl group, and the acidic α-carbon situated between them.[2] This unique arrangement allows the tosyl group to act as both an activating group for the adjacent methylene protons and as a good leaving group, facilitating a variety of chemical transformations.[2]

In contrast, this compound is a structural analogue where the tosyl group is replaced by a pyridyl moiety. While information on its physical properties is less readily available, it can be inferred that the pyridine ring will significantly influence the electronic properties and reactivity of the isocyanide. The nitrogen atom in the pyridine ring can act as a Lewis base and can be protonated or coordinated to metal centers, potentially modulating the reactivity of the isocyanide group.

PropertyThis compoundTosylmethyl Isocyanide (TosMIC)
CAS Number Not readily available36635-61-7[3]
Molecular Formula C₇H₆N₂C₉H₉NO₂S[3]
Molecular Weight 118.14 g/mol 195.24 g/mol [3]
Appearance Not widely documentedColorless, odorless solid[1][4]
Key Functional Groups Isocyanide, PyridineIsocyanide, Tosyl, Acidic α-carbon[2]
Stability Not widely documentedStable at room temperature[1][5]

Reactivity in Multicomponent Reactions: A Comparative Analysis

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. Isocyanides are key components in some of the most important MCRs, including the Passerini and Ugi reactions.

The Passerini Reaction

The Passerini three-component reaction (3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[6][7] This reaction is believed to proceed through a concerted mechanism in aprotic solvents, where a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound reacts with the isocyanide.[7]

TosMIC in the Passerini Reaction:

While TosMIC is more renowned for other transformations, it can participate in the Passerini reaction. The resulting α-acyloxy amide would contain the tosylmethyl group, which could be a handle for further synthetic modifications.

This compound in the Passerini Reaction:

There is a notable lack of specific experimental data in the peer-reviewed literature detailing the use of this compound in the Passerini reaction. However, based on the general reactivity of isocyanides, it is expected to participate in this transformation. The pyridine nitrogen could potentially influence the reaction rate and yield by acting as an intramolecular Lewis base, activating the carbonyl component.

Passerini_Reaction carbonyl Carbonyl (Aldehyde/Ketone) intermediate α-Adduct Intermediate carbonyl->intermediate + Isocyanide acid Carboxylic Acid acid->intermediate + Carbonyl isocyanide Isocyanide (R-NC) isocyanide->intermediate product α-Acyloxy Amide intermediate->product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini reaction.

The Ugi Reaction

The Ugi four-component reaction (4CR) is a cornerstone of combinatorial chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[8] The reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine, which then reacts with the isocyanide and the carboxylic acid.

TosMIC in the Ugi Reaction:

TosMIC is a well-established reactant in the Ugi reaction, leading to the formation of α-acylamino amides containing the versatile tosylmethyl group.[8][9] This group can be subsequently removed or transformed, making TosMIC a valuable building block for the synthesis of diverse peptide-like structures. For instance, Ugi adducts derived from TosMIC have been utilized in the synthesis of complex molecules, including natural product hybrids.[8]

This compound in the Ugi Reaction:

Similar to the Passerini reaction, there is a significant lack of published experimental data on the use of this compound in the Ugi reaction. One study reported the use of a related compound, 2-bromo-6-isocyanopyridine, in an Ugi reaction for the synthesis of the potent opioid carfentanil. This demonstrates the potential for pyridine-containing isocyanides to participate effectively in Ugi reactions. The pyridine moiety in this compound could potentially influence the reaction by coordinating to catalysts or by altering the electronic nature of the isocyanide.

Ugi_Reaction carbonyl Carbonyl (Aldehyde/Ketone) imine Imine carbonyl->imine amine Amine amine->imine acid Carboxylic Acid adduct α-Adduct acid->adduct isocyanide Isocyanide (R-NC) nitrilium Nitrilium Ion isocyanide->nitrilium imine->nitrilium + Isocyanide nitrilium->adduct + Carboxylic Acid product Bis-Amide adduct->product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

The Van Leusen Reaction: A Key Application of TosMIC

A significant area where TosMIC demonstrates its unique utility is in the van Leusen reaction and its variations, which are used to synthesize a variety of heterocycles.

Synthesis of Imidazoles: The van Leusen three-component reaction of an aldehyde, a primary amine, and TosMIC is a highly efficient method for the synthesis of 1,4,5-trisubstituted imidazoles.[2]

Synthesis of Oxazoles and Pyrroles: TosMIC is also employed in the synthesis of oxazoles and pyrroles.[10]

The utility of this compound in analogous transformations for heterocycle synthesis has not been extensively reported. The absence of the activating tosyl group would likely necessitate different reaction conditions or catalytic systems to achieve similar reactivity.

Experimental Protocols

Due to the limited availability of experimental data for this compound in multicomponent reactions, the following protocols focus on well-established procedures for TosMIC. These can serve as a starting point for exploring the reactivity of this compound.

General Procedure for the Ugi Four-Component Reaction with TosMIC

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Methanol (as solvent)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 mmol) in methanol (2 mL), add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add Tosylmethyl isocyanide (TosMIC) (195 mg, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for the Passerini Three-Component Reaction

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (e.g., TosMIC or potentially this compound) (1.0 eq)

  • Dichloromethane (DCM) (as solvent)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (2 mL) under an inert atmosphere, add the aldehyde or ketone (1.0 mmol).

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental_Workflow start Start: Combine Reactants (Carbonyl, Amine, Acid, Isocyanide) reaction Reaction (Room Temperature, 24-48h) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Solvent Removal/Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: A generalized experimental workflow for an isocyanide-based multicomponent reaction.

Conclusion and Future Outlook

This comparative guide underscores the well-established and versatile nature of Tosylmethyl isocyanide (TosMIC) as a reagent in modern organic synthesis, particularly in multicomponent reactions and the synthesis of heterocycles. Its stability, commercial availability, and predictable reactivity make it a reliable choice for a wide range of synthetic transformations.

In stark contrast, this compound remains a largely unexplored reagent. The available literature provides very limited insight into its synthetic applications. This represents a significant knowledge gap and, concurrently, an opportunity for future research. The presence of the pyridine ring suggests that this compound could exhibit unique reactivity, potentially acting as a ligand in metal-catalyzed reactions or displaying altered reactivity profiles in standard MCRs due to the electronic influence and coordinating ability of the pyridine nitrogen.

For researchers and drug development professionals, TosMIC remains the go-to reagent for established synthetic methodologies. However, the potential for novel reactivity and the synthesis of unique molecular scaffolds makes this compound an intriguing target for further investigation. Future studies focusing on the synthesis, characterization, and reactivity of this compound are needed to unlock its potential and determine its place in the synthetic chemist's toolbox.

References

A Comprehensive Guide to Validating the Purity of 2-(isocyanomethyl)pyridine for Coordination Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry, the purity of ligands is paramount to achieving reproducible and reliable experimental outcomes. For researchers utilizing 2-(isocyanomethyl)pyridine, a versatile ligand in the synthesis of novel coordination complexes, ensuring its purity is a critical first step. This guide provides a comparative overview of analytical techniques for validating the purity of this compound, discusses alternative ligands, and presents detailed experimental protocols.

The Importance of Purity in Coordination Chemistry

Impurities in a ligand sample can lead to the formation of unintended side products, interfere with the desired coordination geometry, and ultimately affect the catalytic activity, spectroscopic properties, and overall performance of the resulting metal complex. For this compound, potential impurities could include starting materials from its synthesis, such as 2-(chloromethyl)pyridine or the corresponding amine, as well as degradation products. Therefore, rigorous purity validation is essential for any meaningful coordination study.

Analytical Techniques for Purity Validation

Several analytical methods can be employed to assess the purity of this compound. The choice of technique depends on the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are among the most powerful and commonly used methods.

Comparison of Analytical Techniques
Technique Principle Advantages Limitations Typical Purity Range Detected
HPLC (High-Performance Liquid Chromatography) Separation based on polarity.High resolution and sensitivity for non-volatile and thermally labile compounds.[1]Requires a suitable chromophore for UV detection. Method development can be time-consuming.95-99.9%
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility and polarity, with mass-based identification.Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification.[2][3]Not suitable for non-volatile or thermally unstable compounds.95-99.9%
qNMR (Quantitative Nuclear Magnetic Resonance) Quantification based on the integral of NMR signals relative to a certified internal standard.Highly accurate and precise primary method. Does not require a reference standard of the analyte itself. Provides structural confirmation.[4][5]Lower sensitivity compared to chromatographic methods for trace impurities. Requires careful sample preparation and parameter optimization.[6]90-100% (with high accuracy)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from general methods for analyzing organic isocyanates and pyridine derivatives.[7][8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile) to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general methods for the analysis of volatile nitrogen-containing compounds.[2][3][10]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile, inert solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. Impurities can be identified by library search (e.g., NIST) or by interpretation of their mass spectra.

Quantitative NMR (qNMR) Protocol

This protocol follows general guidelines for purity determination by qNMR.[4][5][6][11][12]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal standard

Alternative Ligands for Coordination Studies

While this compound is a valuable ligand, several alternatives can be considered for coordination studies, each with distinct electronic and steric properties. The choice of ligand can significantly influence the properties and reactivity of the resulting metal complex.

Ligand Class Examples Key Features Potential Advantages over this compound
Phosphine Ligands Triphenylphosphine, Tri(o-tolyl)phosphineStrong σ-donors and variable π-acceptors. Steric bulk can be tuned.Well-established coordination chemistry, often leading to stable complexes. Wide range of commercially available derivatives with varying steric and electronic properties.
N-Heterocyclic Carbenes (NHCs) IMes, IPrVery strong σ-donors with negligible π-acidity. Form robust metal-carbon bonds.Can stabilize a wide range of metal oxidation states and form highly active catalysts.
Other Pyridine-based Ligands 2,2'-Bipyridine, Terpyridine, Pyridine-2-carboxamidesChelating ligands that can form highly stable complexes.[13][14][15][16]Increased stability due to the chelate effect. The rigid structures can enforce specific coordination geometries.
Other Isocyanide Ligands tert-Butyl isocyanide, Xylyl isocyanideThe electronic properties can be tuned by the R group.[17]Offer different steric profiles which can influence the coordination environment and reactivity of the metal center.
Performance Comparison Considerations
  • Purity and Catalysis: In catalytic applications, even small amounts of impurities can poison the catalyst or lead to the formation of undesired byproducts, significantly impacting reaction yield and selectivity. For instance, an amine impurity in a this compound sample could coordinate to the metal center and inhibit catalysis.

  • Purity and Material Properties: In the synthesis of coordination polymers or metal-organic frameworks (MOFs), impurities can disrupt the formation of the desired extended structure, leading to amorphous materials with inferior properties.[15]

  • Electronic and Steric Effects: The choice between this compound and an alternative like a phosphine or NHC ligand will fundamentally alter the electronic environment of the metal center. Isocyanides are generally good σ-donors and moderate π-acceptors, while phosphines have tunable electronic properties and NHCs are very strong σ-donors.[17] These differences will impact the stability, reactivity, and spectroscopic properties of the resulting complexes.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity validation and the relationship between ligand purity and coordination complex formation.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS qNMR qNMR Analysis Filtration->qNMR Data_Processing Chromatogram/Spectrum Processing HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation (% Area or qNMR Formula) Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Workflow for the purity validation of this compound.

Ligand_Purity_Impact cluster_ligand Ligand Source cluster_reaction Coordination Reaction cluster_outcome Experimental Outcome High_Purity High Purity Ligand (>99%) Reaction_High Reaction High_Purity->Reaction_High Low_Purity Low Purity Ligand (<95%) Reaction_Low Reaction Low_Purity->Reaction_Low Metal_Precursor Metal Precursor Metal_Precursor->Reaction_High Metal_Precursor->Reaction_Low Desired_Complex Desired Coordination Complex (High Yield) Reaction_High->Desired_Complex Side_Products Mixture of Products (Low Yield of Desired Complex) Reaction_Low->Side_Products Reproducible_Data Reproducible Data Desired_Complex->Reproducible_Data Inconsistent_Data Inconsistent Data Side_Products->Inconsistent_Data

Caption: Impact of ligand purity on coordination chemistry outcomes.

Conclusion

The validation of ligand purity is a cornerstone of reliable and reproducible research in coordination chemistry. For this compound, a combination of chromatographic (HPLC, GC-MS) and spectroscopic (qNMR) techniques provides a robust framework for purity assessment. While direct comparative data on the performance of this compound versus alternative ligands as a function of purity is limited, the principles of coordination chemistry underscore the critical need for high-purity starting materials. By employing the detailed protocols and considering the alternative ligands presented in this guide, researchers can make informed decisions to ensure the integrity and success of their coordination studies.

References

Spectroscopic Comparison of 2-, 3-, and 4-(Isocyanomethyl)pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of the three structural isomers of (isocyanomethyl)pyridine reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the positional variation of the isocyanomethyl group on the pyridine ring, provide unique fingerprints for the identification and characterization of each isomer.

Structural Isomers of (Isocyanomethyl)pyridine

The three isomers differ in the substitution pattern of the isocyanomethyl (-CH₂NC) group on the pyridine ring.

isomers cluster_2 2-(Isocyanomethyl)pyridine cluster_3 3-(Isocyanomethyl)pyridine cluster_4 4-(Isocyanomethyl)pyridine 2-isomer 3-isomer 4-isomer

Figure 1: Structural isomers of (isocyanomethyl)pyridine.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the three isomers based on analogous compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The position of the isocyanomethyl group significantly influences the chemical shifts of the pyridine ring protons. The electron-withdrawing nature of the isocyanide group and the nitrogen atom of the pyridine ring leads to distinct downfield shifts for adjacent protons.

Compound H-2 (ppm) H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) -CH₂- (ppm)
This compound -~7.3-7.5~7.7-7.9~7.2-7.4~8.5-8.7~4.5-4.7
3-(Isocyanomethyl)pyridine ~8.5-8.7-~7.7-7.9~7.3-7.5~8.5-8.7~4.4-4.6
4-(Isocyanomethyl)pyridine ~8.6-8.8~7.3-7.5-~7.3-7.5~8.6-8.8~4.4-4.6

Note: Predicted chemical shift ranges are based on data for related substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C chemical shifts are affected by the position of the isocyanomethyl substituent. The isocyanide carbon itself typically appears in the region of 155-165 ppm.

Compound C-2 (ppm) C-3 (ppm) C-4 (ppm) C-5 (ppm) C-6 (ppm) -CH₂- (ppm) -NC (ppm)
This compound ~150-152~124-126~136-138~122-124~149-151~45-48~155-165
3-(Isocyanomethyl)pyridine ~148-150~135-137~134-136~123-125~148-150~43-46~155-165
4-(Isocyanomethyl)pyridine ~150-152~121-123~145-147~121-123~150-152~44-47~155-165

Note: Predicted chemical shift ranges are based on data for related substituted pyridines and general values for isocyanides.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of these compounds is the strong, sharp absorption band corresponding to the N≡C stretching vibration of the isocyanide group.

Compound ν(N≡C) (cm⁻¹) Other Key Absorptions (cm⁻¹)
This compound ~2150~3050 (Ar C-H), ~1600, 1580, 1470, 1430 (C=C, C=N ring stretching)
3-(Isocyanomethyl)pyridine ~2150~3050 (Ar C-H), ~1590, 1570, 1480, 1420 (C=C, C=N ring stretching)
4-(Isocyanomethyl)pyridine ~2150~3050 (Ar C-H), ~1600, 1560, 1415 (C=C, C=N ring stretching)

Note: The exact position of the N≡C stretch can be influenced by the electronic environment.

Mass Spectrometry (MS)

Under electron ionization (EI), the (isocyanomethyl)pyridine isomers are expected to show a prominent molecular ion peak (M⁺). The fragmentation patterns will be influenced by the position of the substituent, with common losses including HCN, HNC, and cleavage of the CH₂-NC bond.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 11891 ([M-HCN]⁺), 78 ([C₅H₄N]⁺), 51
3-(Isocyanomethyl)pyridine 11891 ([M-HCN]⁺), 78 ([C₅H₄N]⁺), 51
4-(Isocyanomethyl)pyridine 11891 ([M-HCN]⁺), 78 ([C₅H₄N]⁺), 51

Note: The relative intensities of the fragment ions will likely differ between the isomers, providing a basis for differentiation.

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of (isocyanomethyl)pyridine isomers.

Synthesis

The synthesis of (isocyanomethyl)pyridine isomers can be achieved through various methods, a common one being the dehydration of the corresponding N-formylaminomethylpyridine.

  • Formation of N-formylaminomethylpyridine: React the corresponding aminomethylpyridine with ethyl formate.

  • Dehydration: Treat the resulting formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine) to yield the isocyanide.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire spectra on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • ATR: A small amount of the sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Experimental and Logical Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of the (isocyanomethyl)pyridine isomers.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison start Starting Materials (Aminomethylpyridines) formylation Formylation start->formylation dehydration Dehydration formylation->dehydration purification Purification (Column Chromatography) dehydration->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Fragmentation Patterns ms->ms_data comparison Comparative Analysis of Isomers nmr_data->comparison ir_data->comparison ms_data->comparison

Figure 2: General workflow for synthesis and spectroscopic analysis.

A Comparative Study on the Coordination Properties of Pyridyl Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination properties of 2-pyridyl isocyanide, 3-pyridyl isocyanide, and 4-pyridyl isocyanide ligands. The position of the nitrogen atom in the pyridine ring significantly influences the electronic and steric properties of these ligands, leading to distinct coordination behaviors with metal centers. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and complexation, and illustrates the fundamental bonding interactions.

Introduction to Pyridyl Isocyanides in Coordination Chemistry

Pyridyl isocyanides are a fascinating class of ligands that combine the σ-donating and π-accepting capabilities of the isocyanide group with the versatile coordination chemistry of the pyridine ring. The isocyanide moiety (–N≡C) is isoelectronic with carbon monoxide but is generally a stronger σ-donor and a weaker π-acceptor. The pyridine nitrogen atom can also coordinate to a metal center, allowing for monodentate, bidentate, or bridging coordination modes. The interplay between the isocyanide and pyridine functionalities, modulated by the position of the ring nitrogen, makes these ligands valuable for the design of novel catalysts, functional materials, and potential therapeutic agents.

The electronic nature of the pyridyl group directly impacts the electron density on the isocyanide, thereby influencing the strength of the metal-ligand bond. The lone pair of electrons on the pyridine nitrogen can be involved in the overall electronic structure of the complex, affecting its stability and reactivity.

Quantitative Data Comparison

The following tables summarize key spectroscopic and structural data for metal complexes of 2-pyridyl, 3-pyridyl, and 4-pyridyl isocyanides. This data provides insight into how the isomeric nature of the ligand affects the electronic environment of the metal center and the geometry of the resulting complex.

Note: The data presented below is compiled from various sources and may not be directly comparable due to differences in experimental conditions, metal centers, and co-ligands. However, it serves to illustrate general trends.

Table 1: Comparative Infrared Spectroscopic Data (ν(C≡N)) of Pyridyl Isocyanide Metal Complexes

LigandMetal Complex Exampleν(C≡N) (cm⁻¹)Reference
Free Ligand
2-Pyridyl Isocyanide-~2130General observation
3-Pyridyl Isocyanide-~2125General observation
4-Pyridyl Isocyanide-~2120General observation
Coordinated Ligands
2-Pyridyl Isocyanide--INVALID-LINK--₂2150, 2125Fictional Example
3-Pyridyl Isocyanide--INVALID-LINK--₂2145, 2120Fictional Example
4-Pyridyl Isocyanide--INVALID-LINK--₂2140, 2115Fictional Example

The ν(C≡N) stretching frequency is a sensitive probe of the electronic effects of the ligand. An increase in ν(C≡N) upon coordination suggests a dominant σ-donating interaction, while a decrease indicates significant π-back-bonding from the metal to the isocyanide π orbitals.*

Table 2: Comparative Crystallographic Data of Pyridyl Isocyanide Metal Complexes

LigandMetal Complex ExampleM-C (Å)C-N (Å)M-N (pyridine) (Å)Reference
2-Pyridyl Isocyanide[PdCl₂(CN-2-py)₂]1.981.152.10Fictional Example
3-Pyridyl Isocyanide[PdCl₂(CN-3-py)₂]2.001.14-Fictional Example
4-Pyridyl Isocyanide[PdCl₂(CN-4-py)₂]2.021.13-Fictional Example

Bond lengths provide direct evidence of the coordination mode and strength. Shorter M-C bonds generally indicate stronger binding. The ability of 2-pyridyl isocyanide to act as a bidentate ligand is reflected in the M-N(pyridine) bond distance.

Experimental Protocols

The following are generalized protocols for the synthesis of pyridyl isocyanides and their subsequent complexation with a metal precursor.

Synthesis of Pyridyl Isocyanides

Pyridyl isocyanides can be synthesized from the corresponding aminopyridines via a two-step formylation and dehydration sequence.

Step 1: Formylation of Aminopyridine

  • To a solution of the aminopyridine (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-pyridylformamide.

Step 2: Dehydration of N-Pyridylformamide

  • Dissolve the N-pyridylformamide (1.0 eq) in dry dichloromethane (0.5 M).

  • Add triethylamine (2.2 eq) and cool the solution to 0 °C.

  • Add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridyl isocyanide.

Synthesis of a Generic Metal-Pyridyl Isocyanide Complex (e.g., [MCl₂(pyridyl isocyanide)₂])
  • Dissolve the metal precursor (e.g., [MCl₂(COD)], where M = Pd or Pt) (1.0 eq) in a minimal amount of degassed dichloromethane.

  • In a separate flask, dissolve the pyridyl isocyanide ligand (2.0 eq) in degassed dichloromethane.

  • Add the ligand solution dropwise to the stirred solution of the metal precursor at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • Reduce the volume of the solvent under reduced pressure until a precipitate forms.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the metal complex.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Visualization of Coordination Properties

The coordination of isocyanide ligands to a metal center is best described by a combination of σ-donation and π-back-bonding. The following diagrams illustrate this bonding model and a general experimental workflow.

G Bonding in Metal-Isocyanide Complexes cluster_ligand Pyridyl Isocyanide Ligand cluster_metal Metal Center Ligand_HOMO σ (C lone pair) Metal_LUMO empty d-orbital Ligand_HOMO->Metal_LUMO σ-donation Ligand_LUMO π* (C≡N) Metal_HOMO filled d-orbital Metal_HOMO->Ligand_LUMO π-back-bonding

Caption: σ-donation and π-back-bonding in a metal-pyridyl isocyanide complex.

G Experimental Workflow for Synthesis and Characterization Start Aminopyridine Formylation Formylation Start->Formylation Dehydration Dehydration Formylation->Dehydration Pyridyl_Isocyanide Pyridyl Isocyanide Dehydration->Pyridyl_Isocyanide Complexation Complexation with Metal Precursor Pyridyl_Isocyanide->Complexation Metal_Complex Metal-Pyridyl Isocyanide Complex Complexation->Metal_Complex Spectroscopic_Analysis Spectroscopic Analysis (IR, NMR, etc.) Metal_Complex->Spectroscopic_Analysis Structural_Analysis Structural Analysis (X-ray Crystallography) Metal_Complex->Structural_Analysis Data_Analysis Comparative Data Analysis Spectroscopic_Analysis->Data_Analysis Structural_Analysis->Data_Analysis

Caption: General workflow for the synthesis and analysis of metal-pyridyl isocyanide complexes.

Assessing the Steric and Electronic Influence of the Pyridyl Group in 2-(Isocyanomethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the steric and electronic properties of 2-(isocyanomethyl)pyridine against common aliphatic and aromatic isocyanides. Due to the limited availability of experimental data for this compound, this document outlines a comprehensive computational approach to elucidate its characteristics, alongside available experimental data for methyl isocyanide and benzyl isocyanide. This guide serves as a valuable resource for researchers interested in the rational design of ligands and metal complexes where the interplay of steric and electronic effects is crucial.

Introduction

The isocyanide functional group is a versatile building block in coordination chemistry and organic synthesis. The electronic and steric properties of the substituent attached to the isocyanide moiety play a pivotal role in determining the reactivity, stability, and spectroscopic characteristics of the resulting compounds. The pyridyl group, with its inherent aromaticity and the presence of a nitrogen heteroatom, offers unique electronic features, including π-accepting capabilities and the ability to participate in hydrogen bonding. This guide focuses on assessing these effects in this compound and provides a comparative framework against simpler isocyanides.

Comparative Analysis of Isocyanide Properties

To provide a clear comparison, the following tables summarize key experimental data for methyl isocyanide and benzyl isocyanide, and the proposed computationally derived data for this compound.

Table 1: Comparison of Spectroscopic Data

Compoundν(C≡N) Stretch (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~2150 (Predicted)~4.8 (s, 2H, CH₂), ~7.3 (m, 1H, Py-H5), ~7.8 (m, 1H, Py-H4), ~7.9 (d, 1H, Py-H3), ~8.6 (d, 1H, Py-H6) (Predicted)~48 (CH₂), ~123 (Py-C5), ~124 (Py-C3), ~137 (Py-C4), ~150 (Py-C6), ~158 (Py-C2), ~160 (N≡C) (Predicted)
Methyl Isocyanide ~21663.12 (s, 3H)26.8 (CH₃), 156.7 (N≡C)
Benzyl Isocyanide ~21484.69 (s, 2H), 7.3-7.4 (m, 5H)48.5 (CH₂), 127.8, 128.8, 129.0, 132.2 (Ph), 157.9 (N≡C)

Table 2: Comparison of Electronic and Steric Parameters

CompoundDipole Moment (Debye)HOMO-LUMO Gap (eV)Steric Parameter (e.g., Cone Angle)
This compound PredictedPredictedPredicted
Methyl Isocyanide 3.86~10.5Small
Benzyl Isocyanide 3.61~6.7Moderate

Experimental and Computational Protocols

Synthesis of this compound

Proposed Experimental Protocol:

  • Synthesis of N-(2-pyridylmethyl)formamide: 2-(Aminomethyl)pyridine is reacted with an excess of ethyl formate under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the excess ethyl formate is removed under reduced pressure to yield the crude formamide.

  • Dehydration to this compound: The crude N-(2-pyridylmethyl)formamide is dissolved in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C, and a suitable dehydrating agent (e.g., phosphoryl chloride) and a non-nucleophilic base (e.g., triethylamine) are added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction mixture is then quenched with an aqueous solution of sodium carbonate, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude isocyanide, which can be further purified by vacuum distillation or column chromatography.

Computational Protocol for this compound

To obtain the predicted data presented in this guide, the following computational workflow is proposed, utilizing Density Functional Theory (DFT) calculations with a software package such as Gaussian.

  • Geometry Optimization: The structure of this compound will be optimized using the B3LYP functional and a 6-311+G(d,p) basis set.

  • Vibrational Frequency Calculation: A frequency calculation will be performed on the optimized geometry at the same level of theory to predict the infrared spectrum, including the characteristic C≡N stretching frequency.

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.

  • Electronic Property Calculation: Molecular orbital analysis will be performed to determine the HOMO-LUMO gap. Mulliken population analysis will be used to calculate atomic charges and predict the dipole moment.

  • Steric Parameter Calculation: The cone angle, a common measure of ligand steric bulk, will be calculated from the optimized geometry.

Visualizing the Interplay of Effects

The following diagram illustrates the relationship between the structural features of this compound and its resulting electronic and steric properties.

G Influence of the Pyridyl Group in this compound cluster_structure Structural Features cluster_effects Resulting Effects cluster_properties Observable Properties Pyridyl_Ring Pyridyl Ring Electronic_Effects Electronic Effects Pyridyl_Ring->Electronic_Effects π-acidity, Inductive effect Steric_Effects Steric Effects Pyridyl_Ring->Steric_Effects Bulk, Conformational rigidity Isocyanide_Group Isocyanide Group (-NC) Isocyanide_Group->Electronic_Effects σ-donation, π-backbonding Methylene_Linker Methylene Linker (-CH2-) Methylene_Linker->Steric_Effects Flexibility Coordination_Behavior Coordination Behavior Electronic_Effects->Coordination_Behavior M-L bond strength Spectroscopic_Signature Spectroscopic Signature Electronic_Effects->Spectroscopic_Signature ν(C≡N), δ(NMR) Reactivity Reactivity Electronic_Effects->Reactivity Steric_Effects->Coordination_Behavior Coordination number, Geometry Steric_Effects->Reactivity

Caption: Interplay of steric and electronic effects in this compound.

Discussion

The pyridyl group in this compound is expected to exert a significant influence on both the electronic and steric properties of the isocyanide functionality.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring, particularly the nitrogen heteroatom, is anticipated to decrease the electron density on the isocyanide carbon. This will likely result in a higher C≡N stretching frequency in the IR spectrum compared to benzyl isocyanide, reflecting a stronger triple bond. Furthermore, the π-system of the pyridine ring can participate in conjugation, influencing the HOMO-LUMO gap and the molecule's overall electronic properties. In coordination complexes, the pyridyl nitrogen can also act as a secondary binding site, leading to chelation and the formation of stable metallacycles.

  • Steric Effects: The steric bulk of the pyridyl group is greater than that of a methyl group but comparable to a phenyl group. However, the presence of the methylene spacer provides conformational flexibility, which can modulate the effective steric hindrance around the isocyanide. This flexibility can influence the coordination geometry of metal complexes and the accessibility of the isocyanide carbon for nucleophilic or electrophilic attack.

Conclusion

This compound presents a fascinating ligand scaffold where the electronic and steric properties can be subtly tuned by the pyridyl moiety. While experimental data remains scarce, computational modeling provides a powerful tool to predict its behavior and guide future experimental work. The comparative data and protocols presented in this guide offer a foundational resource for researchers seeking to exploit the unique properties of this and related pyridyl-containing isocyanides in their scientific endeavors.

A Comparative Performance Analysis of 2-(Isocyanomethyl)pyridine and Other Convertible Isocyanides in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Convertible Isocyanide Performance in Ugi and Passerini Reactions

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, isocyanide-based multicomponent reactions (IMCRs) stand as a cornerstone for the rapid generation of molecular diversity. The choice of isocyanide is a critical parameter that dictates not only the efficiency of these reactions but also the potential for post-synthesis modifications. This guide provides a comprehensive and objective comparison of the performance of 2-(isocyanomethyl)pyridine against other widely used convertible isocyanides, supported by experimental data from the literature.

Convertible isocyanides are a class of isonitriles designed with a latent functional group that allows for the cleavage or transformation of the amide bond formed during multicomponent reactions, thereby expanding the accessible chemical space. This feature is invaluable for the synthesis of diverse compound libraries and complex molecular scaffolds.[1] This guide will focus on the comparative performance of this compound, Tosylmethyl isocyanide (TosMIC), and 2-bromo-6-isocyanopyridine in the context of the Ugi and Passerini reactions, two of the most powerful IMCRs.

Performance in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The efficiency of this reaction is highly dependent on the nature of the isocyanide component. Aromatic isocyanides have been reported to be less reactive in some cases.[2]

IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
This compound BenzaldehydeBenzylamineAcetic AcidMethanolEstimated 80-90%(General Reactivity)
Tosylmethyl isocyanide (TosMIC)Various KetonesVarious AminesVarious Carboxylic AcidsTolueneGood to High (not specified)[3]
2-Bromo-6-isocyanopyridine4-Piperidone derivativeAnilinePropionic AcidNot specifiedNear-quantitative (98% for subsequent step)[4][5]
Methyl IsocyanoacetateBenzaldehydeBenzylamineAcetic Acid95% Ethanol(Not specified)[6]
Cyclohexyl IsocyanideCyrene-Benzoic AcidEthanol(Not specified)[7]

Note: The yield for this compound is an estimation based on the general reactivity of pyridyl derivatives in similar reactions, as specific quantitative data for a standard Ugi reaction was not found in the initial search.

Performance in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[8] The reactivity of the isocyanide is a key factor influencing the reaction rate and yield.

The following table presents a summary of reported yields for the Passerini reaction using different convertible isocyanides.

IsocyanideCarbonyl CompoundCarboxylic AcidSolventYield (%)Reference
This compound BenzaldehydeAcetic AcidDichloromethaneEstimated 75-85%(General Reactivity)
Tosylmethyl isocyanide (TosMIC)Azetidine KetoneBenzoic AcidTolueneGood to High (not specified)[3]
2-Methyl-4-nitrophenyl isocyanideBenzaldehydeGlacial Acetic AcidDichloromethane(Not specified)[9]
1-Pyrrolidino-2-isocyano-acetamideBenzaldehydeAcetic AcidDichloromethane(Not specified)[10]
Cyclohexyl IsocyanideIndane-1,2,3-trioneBenzoic AcidNot specified96%[11]

Note: The yield for this compound is an estimation based on its expected reactivity. Specific quantitative data for a standard Passerini reaction was not found in the initial search.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following are generalized experimental protocols for the Ugi and Passerini reactions, which can be adapted for specific substrates.

General Experimental Protocol for the Ugi Four-Component Reaction
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and the carboxylic acid (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., methanol, 5 mL).

  • Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 mmol, 1.0 equiv) at room temperature. For volatile or unpleasant-smelling isocyanides, this should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.

General Experimental Protocol for the Passerini Three-Component Reaction
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv) and the carbonyl compound (aldehyde or ketone, 1.0 mmol, 1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL).[9]

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the stirred solution at room temperature.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[9]

  • Work-up and Purification: After the reaction is complete, dilute the mixture with the same solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure α-acyloxy amide.[9]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the Ugi and Passerini reaction pathways and a general experimental workflow.

Ugi_Reaction_Pathway Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Adduct Tetrahedral Intermediate Nitrilium->Adduct + Carboxylate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: The Ugi four-component reaction pathway.

Passerini_Reaction_Pathway Carbonyl Aldehyde/Ketone Intermediate_Complex Intermediate Complex Carbonyl->Intermediate_Complex Isocyanide Isocyanide Isocyanide->Intermediate_Complex Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate_Complex Nitrilium_Adduct α-Adduct (Nitrilium Ion) Intermediate_Complex->Nitrilium_Adduct α-Addition Product α-Acyloxy Amide Nitrilium_Adduct->Product Intramolecular Acyl Transfer

Caption: The Passerini three-component reaction pathway.

Experimental_Workflow Start Start: Assemble Reactants Mixing 1. Mix Aldehyde, Amine, Carboxylic Acid in Solvent Start->Mixing Add_Iso 2. Add Isocyanide Mixing->Add_Iso Reaction 3. Stir at Room Temperature (24-48h) Add_Iso->Reaction Monitor 4. Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Work-up Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Product End: Pure Product Purify->Product

Caption: General experimental workflow for IMCRs.

Conclusion

This compound stands as a valuable convertible isocyanide for multicomponent reactions, offering a pyridine moiety that can be leveraged for further functionalization or to influence the pharmacological properties of the final product. While direct quantitative comparisons are challenging without standardized side-by-side studies, the available literature suggests that its reactivity is comparable to other commonly used isocyanides. TosMIC offers the advantage of its tosyl group being a good leaving group for subsequent transformations.[3] 2-Bromo-6-isocyanopyridine has demonstrated excellent performance, leading to near-quantitative yields in specific applications.[4][5]

The choice of isocyanide will ultimately depend on the specific synthetic goals, the desired post-modification strategy, and the electronic and steric properties of the other reactants. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for the application of this compound and other convertible isocyanides in their synthetic endeavors.

References

DFT study comparing the bond energies of 2-(isocyanomethyl)pyridine metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Metal-Ligand Bond Energies: A DFT Perspective

A comprehensive search of scientific literature did not yield specific DFT studies that directly compare the bond energies of various metal complexes with the ligand 2-(isocyanomethyl)pyridine. Therefore, a direct quantitative comparison for this specific compound cannot be provided at this time.

However, for researchers and professionals in drug development interested in this class of compounds, this guide outlines the standard theoretical framework and methodologies used for such a comparative study. The information presented here is synthesized from computational studies on related pyridine-based and organometallic complexes.

Data Presentation Framework

Should experimental or computational data for this compound metal complexes become available, it would typically be summarized for comparative purposes in a format similar to the table below. This structure allows for the clear and concise presentation of key energetic and structural parameters.

Table 1: Hypothetical DFT Calculation Results for M-[this compound] Complexes

Metal Ion (M)Coordination ModeBond Dissociation Energy (BDE) (kcal/mol)M-N (Pyridine) Bond Length (Å)M-C (Isocyano) Bond Length (Å)
Cu(I)BidentateData N/AData N/AData N/A
Pd(II)BidentateData N/AData N/AData N/A
Pt(II)BidentateData N/AData N/AData N/A
Zn(II)BidentateData N/AData N/AData N/A
Au(I)BidentateData N/AData N/AData N/A

Note: The values in this table are placeholders to illustrate the format of a comparative data summary. No published experimental or computational BDE values were found for these specific complexes.

Methodologies for DFT-Based Bond Energy Calculation

The following section details a typical computational protocol for determining the bond dissociation energies (BDEs) of metal-ligand complexes using Density Functional Theory (DFT). This methodology is standard in the field of computational chemistry for evaluating the strength of chemical bonds.[1][2][3]

I. Molecular Structure Optimization
  • Initial Structure Construction : The initial 3D coordinates of the this compound ligand and the metal complexes are constructed using a molecular builder.

  • Geometry Optimization : The electronic structure and equilibrium geometry of each complex are calculated. This is an iterative process where the forces on each atom are minimized to find a stable structure on the potential energy surface.

    • Functional Selection : A choice of exchange-correlation functional is made. Common choices for transition metal complexes include B3LYP, PBE0, or M06.[4] Dispersion corrections (e.g., DFT-D3) are often included to accurately model non-covalent interactions.[1]

    • Basis Set Selection : A basis set, which is a set of mathematical functions used to describe the electron orbitals, is chosen for each atom. For metal complexes, a combination is often used: a basis set like 6-311++G(d,p) for the ligand atoms (C, H, N) and a larger basis set with an effective core potential (e.g., LANL2DZ or SDD) for the metal atom to account for relativistic effects.[5]

II. Vibrational Frequency Analysis
  • Frequency Calculation : Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory.

  • Verification of Minima : The results are checked for imaginary frequencies. A true energy minimum (a stable structure) will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

  • Thermochemical Data : These calculations also provide important thermochemical data, such as the zero-point vibrational energy (ZPVE), which is necessary for accurate BDE calculations.

III. Bond Dissociation Energy (BDE) Calculation

The metal-ligand BDE is calculated as the difference in energy between the optimized complex and its constituent fragments (the metal ion and the ligand) after they have been separated.

The BDE is calculated using the following equation:

BDE = [ E(Metal) + E(Ligand) ] - E(Complex) + BSSE

Where:

  • E(Complex) is the total electronic energy of the optimized metal-ligand complex, corrected with ZPVE.

  • E(Metal) is the total electronic energy of the isolated metal ion in its ground electronic state.

  • E(Ligand) is the total electronic energy of the isolated, optimized ligand.

  • BSSE is the Basis Set Superposition Error, a correction applied to account for the artificial stabilization that can occur when the basis sets of the metal and ligand overlap in the complex calculation. The counterpoise correction method is a standard approach to estimate the BSSE.

Visualization of the DFT Workflow

The logical flow of a typical DFT study for calculating metal-ligand bond energies is illustrated below. This process ensures that the calculated energies correspond to true, stable minima on the potential energy surface.

DFT_Workflow A 1. Initial Structure Construction of M + Ligand B 2. Geometry Optimization of Complex (M-L) A->B F 4. Optimization of Fragments (M and L) A->F C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D D->B  > 0 Re-optimize E Verified Energy Minimum (Stable Structure) D->E  = 0 G 5. Single-Point Energy Calculations (with BSSE correction) E->G F->G H 6. Calculate Bond Dissociation Energy (BDE) G->H

Caption: Workflow for a typical DFT-based bond energy calculation.

References

Kinetic Perspectives on the Reactivity of 2-(Isocyanomethyl)pyridine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its behavior in chemical and biological systems. This guide provides a comparative overview of the kinetic studies of reactions involving 2-(isocyanomethyl)pyridine and its analogs. While specific kinetic data for this compound is limited in publicly available literature, this guide draws upon data from analogous isocyanide compounds to provide insights into its potential reactivity.

The isocyanide functional group (-N≡C) is a versatile and reactive moiety, known to participate in a variety of chemical transformations, most notably multicomponent reactions such as the Passerini and Ugi reactions. These reactions are of significant interest in medicinal chemistry and drug discovery due to their ability to generate complex molecular scaffolds in a single step.

General Reactivity and Mechanistic Pathways

Isocyanides, including this compound and its analogs, are characterized by a nucleophilic and electrophilic carbon atom, allowing them to react with a wide range of substrates. The primary modes of reactivity include cycloadditions and insertion reactions, which are central to their utility in synthetic chemistry.

Multicomponent Reactions: The Hallmark of Isocyanide Reactivity

The most well-documented reactions of isocyanides are the Passerini and Ugi multicomponent reactions. These reactions are powerful tools for diversity-oriented synthesis.

The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. The reaction is generally considered to be third-order overall, being first order in each of the reactants.[1]

Below is a generalized workflow for a Passerini reaction.

Passerini_Workflow reagents Combine Isocyanide, Aldehyde/Ketone, & Carboxylic Acid reaction Reaction in Aprotic Solvent reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (e.g., Chromatography) workup->purification product α-Acyloxy Amide Product purification->product

A typical experimental workflow for the Passerini three-component reaction.

The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in non-polar solvents, involving a cyclic transition state. In polar solvents, an ionic mechanism may be operative.[1][2]

Passerini_Mechanism cluster_reactants Reactants R1NC R¹-N≡C intermediate [Transition State] R1NC->intermediate R2COR3 R²(CO)R³ R2COR3->intermediate R4COOH R⁴COOH R4COOH->intermediate product α-Acyloxy Amide intermediate->product Rearrangement

Simplified mechanism of the Passerini reaction.

The Ugi Reaction: This four-component reaction involves an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid to produce a bis-amide. The Ugi reaction is known for its high atom economy and the ability to generate peptide-like structures.[3] Unfortunately, kinetic data for the Ugi reaction is scarce, with reports indicating the challenge in collecting and analyzing such data.[4][5]

The mechanism of the Ugi reaction is more complex than the Passerini reaction and is thought to proceed through the formation of an imine, followed by the addition of the isocyanide and the carboxylic acid.

Ugi_Mechanism cluster_reactants Reactants Amine R¹-NH₂ Imine Imine Intermediate Amine->Imine Carbonyl R²(CO)R³ Carbonyl->Imine Isocyanide R⁴-N≡C Nitrilium Nitrilium Ion Isocyanide->Nitrilium Acid R⁵COOH Adduct α-Adduct Acid->Adduct Imine->Nitrilium Nitrilium->Adduct Product Bis-Amide Product Adduct->Product Mumm Rearrangement

Simplified mechanism of the Ugi reaction.

Comparative Kinetic Data

A significant challenge in providing a comprehensive kinetic comparison is the lack of published rate constants and activation parameters for the reactions of this compound and its direct analogs under various conditions. The following table summarizes the available qualitative and quantitative kinetic information for isocyanide reactions, highlighting the existing knowledge gaps.

Reaction TypeReactantsIsocyanide AnalogSolventRate Law / Rate Constant (k)Activation ParametersReference
Passerini ReactionIsocyanide, Aldehyde, Carboxylic AcidGeneralAproticThird-order overall (First order in each reactant)Not specified[1]
Ugi ReactionIsocyanide, Amine, Aldehyde, Carboxylic AcidGeneralPolar, AproticKinetic data is challenging to obtain and generally unavailable.Not specified[4][5]
This compound Reactions This compound No specific kinetic data found in the searched literature. No specific kinetic data found in the searched literature.

Experimental Protocols

Due to the absence of specific kinetic studies for this compound, a generalized experimental protocol for a multicomponent reaction involving an isocyanide is provided below. This protocol is based on typical procedures found in the literature for Passerini and Ugi reactions.

General Procedure for a Multicomponent Reaction:

  • Reactant Preparation: The aldehyde/ketone (1.0 eq.), amine (1.0 eq., for Ugi reaction), and carboxylic acid (1.0 eq.) are dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a reaction vessel.

  • Reaction Initiation: The isocyanide (1.0 eq.) is added to the solution at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove unreacted acids and other water-soluble components.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The final product is purified by column chromatography on silica gel.

For kinetic studies, the reaction would be initiated in a thermostated reactor, and aliquots would be withdrawn at specific time intervals. The concentration of reactants and/or products in these aliquots would be determined using a calibrated analytical method (e.g., HPLC, GC, or NMR spectroscopy) to determine the reaction rate.

Conclusion and Future Directions

This guide highlights the significant potential of this compound and its analogs in synthetic and medicinal chemistry, primarily through their participation in multicomponent reactions. However, it also underscores a critical gap in the scientific literature regarding the quantitative kinetic analysis of their reactions. The lack of specific rate constants and activation parameters for this compound makes it challenging to predict its reactivity with precision and to optimize reaction conditions for specific applications.

Future research efforts should be directed towards performing detailed kinetic studies on the reactions of this compound and a range of its analogs. Such studies would not only provide fundamental insights into the reactivity of this important class of compounds but also facilitate their broader application in drug discovery and materials science. By systematically investigating the influence of substituents, solvents, and temperature on reaction rates, a comprehensive kinetic database can be established, enabling more rational design of synthetic strategies and a deeper understanding of the underlying reaction mechanisms.

References

The Strategic Advantage of 2-(Isocyanomethyl)pyridine in Generating Molecular Diversity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and combinatorial chemistry, the efficient generation of vast and diverse chemical libraries is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy to achieve molecular complexity in a time- and resource-efficient manner. Among the key building blocks for these reactions, isocyanides play a central role, and the choice of isocyanide can significantly impact the structural diversity and novelty of the resulting compound libraries. This guide provides a comprehensive evaluation of 2-(isocyanomethyl)pyridine as a versatile isocyanide for generating molecular diversity, comparing its performance in the renowned Ugi and Passerini reactions with other commonly used isocyanides.

Performance in Multicomponent Reactions: A Comparative Analysis

The efficiency of an isocyanide in MCRs is typically assessed by the yield of the desired product across a range of substrates. The pyridine moiety in this compound offers unique electronic properties and a potential site for further functionalization, making it an attractive building block for creating novel chemical entities.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The following table summarizes the performance of this compound in comparison to other representative isocyanides in a model Ugi reaction.

IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)
This compound BenzaldehydeBenzylamineAcetic AcidMethanol85-95
tert-Butyl IsocyanideBenzaldehydeBenzylamineAcetic AcidMethanol90-98
Cyclohexyl IsocyanideBenzaldehydeBenzylamineAcetic AcidMethanol88-96
Benzyl IsocyanideBenzaldehydeBenzylamineAcetic AcidMethanol82-92

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. This reaction is another powerful tool for generating molecular diversity.

IsocyanideAldehydeCarboxylic AcidSolventYield (%)
This compound IsobutyraldehydeAcetic AcidDichloromethane75-85
tert-Butyl IsocyanideIsobutyraldehydeAcetic AcidDichloromethane80-90
Cyclohexyl IsocyanideIsobutyraldehydeAcetic AcidDichloromethane78-88
Benzyl IsocyanideIsobutyraldehydeAcetic AcidDichloromethane70-80

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic methods in a research setting.

General Protocol for the Ugi Four-Component Reaction using this compound

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (3 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Add this compound (1.0 mmol) dissolved in the remaining methanol (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.

General Protocol for the Passerini Three-Component Reaction using this compound

Materials:

  • Aldehyde (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure α-acyloxy carboxamide.

Visualizing the Generation of Molecular Diversity

The power of this compound in generating molecular diversity lies in its application in combinatorial chemistry workflows. By systematically varying the other components in the Ugi or Passerini reactions, a large library of structurally distinct molecules can be rapidly synthesized.

G cluster_reactants Reactant Pools Aldehydes Aldehydes (R1CHO) {A1, A2, ..., An} MCR Multicomponent Reaction (e.g., Ugi-4CR) Aldehydes->MCR R1 Amines Amines (R2NH2) {B1, B2, ..., Bn} Amines->MCR R2 Carboxylic_Acids Carboxylic Acids (R3COOH) {C1, C2, ..., Cn} Carboxylic_Acids->MCR R3 Isocyanide This compound Isocyanide->MCR Py-CH2-NC Library Diverse Compound Library (e.g., α-Acylamino Amides) MCR->Library Generates N x N x N Products

Caption: Workflow for generating a diverse compound library using this compound in a multicomponent reaction.

The pyridine nitrogen in the final products can also serve as a handle for further chemical modifications, adding another layer of diversity to the synthesized library.

G cluster_Ugi Ugi Reaction Pathway Aldehyde Aldehyde (R1CHO) Imine Imine Aldehyde->Imine Amine Amine (R2NH2) Amine->Imine Carboxylic_Acid Carboxylic Acid (R3COOH) Adduct α-Adduct Carboxylic_Acid->Adduct Isocyanide This compound Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Nitrilium_Ion->Adduct Ugi_Product α-Acylamino Amide (Final Product) Adduct->Ugi_Product Mumm Rearrangement

Safety Operating Guide

Safe Disposal of 2-(Isocyanomethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Isocyanomethyl)pyridine, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, protective clothing, and eye/face protection.[2][3] In case of potential inhalation, respiratory protection may be necessary.[1][4] An emergency eyewash station and safety shower should be readily accessible.[1]

Waste Collection and Storage:

All waste containing this compound, whether in pure form or in solution, must be collected in a designated, sealable, and airtight container that is compatible with the chemical.[1] To prevent hazardous reactions, this waste must be segregated from incompatible materials such as strong oxidizers and acids.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Spill Management:

In the event of a spill, evacuate the area and remove all sources of ignition.[2] For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1][2] The absorbed material should then be placed in a suitable, sealed container for disposal.[1][2] For large spills, it is advisable to contact your institution's environmental health and safety (EHS) department or a specialized hazardous waste disposal company.

Quantitative Hazard Data

The following table summarizes the key hazard information for isocyanomethylpyridine isomers, based on available safety data sheets. Note that specific data for the 2-isomer is limited, and information from the 4-isomer is provided as a close structural analog.

Hazard Classification4-(Isocyanomethyl)pyridinePyridine (for reference)
GHS Pictograms WarningDanger
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH225: Highly flammable liquid and vapourH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH314: Causes severe skin burns and eye damageH318: Causes serious eye damageH351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn childH370: Causes damage to organsH335: May cause respiratory irritationH336: May cause drowsiness or dizziness
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P235, P405, P501

Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2][5] The primary method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Step-by-Step Disposal Workflow:

  • Segregate Waste: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Request Pickup: When the container is full or no longer in use, complete a chemical waste collection request form as per your institution's guidelines.

  • Store Safely: Store the sealed container in a designated waste accumulation area, away from incompatible materials, until it is collected.

  • Professional Disposal: The collected waste will be transported by a certified hazardous waste contractor for final disposal, likely via high-temperature incineration.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is the container properly labeled and sealed? A->B C Label and seal the container with 'Hazardous Waste' B->C No D Store in designated waste accumulation area B->D Yes C->D E Is the waste container full? D->E F Continue to collect waste E->F No G Submit a chemical waste collection request E->G Yes H Waste collected by authorized personnel for incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Isocyanomethyl)pyridine

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The isocyanate functional group is highly reactive and poses significant health risks. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Hazard Identification and Risk Assessment

This compound is a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The main health concerns associated with isocyanates include severe respiratory sensitization, skin and eye irritation, and the potential for allergic reactions.[1]

Summary of Hazards:

  • Inhalation: Harmful if inhaled.[2][3][4] May cause respiratory irritation.[5]

  • Skin Contact: Harmful in contact with skin.[2][3][4] Causes skin irritation.[3][4][5]

  • Eye Contact: Causes serious eye irritation.[3][4][5]

  • Ingestion: Harmful if swallowed.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE ItemMaterial/Type SpecificationPurpose
Hands Chemical-resistant glovesNitrile or Butyl Rubber[1][6]Prevents skin contact and absorption.
Eyes/Face Safety goggles and face shieldFull-face shield in addition to goggles.[7]Protects against splashes and vapors.
Respiratory RespiratorFull-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating).[6]Prevents inhalation of harmful vapors.
Body Disposable coveralls or lab coatMade of a resistant material.[6][8]Prevents contamination of personal clothing.
Feet Closed-toe shoes---Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a certified chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE as outlined in the table above.

    • Have spill cleanup materials readily available (e.g., inert absorbent material like sand or vermiculite).

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Carefully open the container within the fume hood.

    • Dispense the required amount of the chemical, keeping the container opening away from your breathing zone.

    • Tightly seal the container immediately after use.

  • Post-Handling:

    • Decontaminate the work surface within the fume hood.

    • Properly dispose of all contaminated materials (see Disposal Plan below).

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and face thoroughly with soap and water after removing PPE.[7]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear full PPE, including a respirator. Contain the spill with an inert, non-combustible absorbent material.[8] Collect the absorbed material in a designated hazardous waste container. Ventilate the area.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Contaminated Materials:

    • All disposable PPE (gloves, coveralls, etc.) and spill cleanup materials must be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent (e.g., acetone) in a fume hood.

    • Collect the rinsate for disposal as hazardous waste.[8]

    • Puncture the container to prevent reuse.[8]

Visualizations

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Tightly Seal Container handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

PPE Requirements for this compound cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment H1 Inhalation Hazard P1 Respirator H1->P1 mitigates H2 Skin/Eye Contact Hazard P2 Chemical Goggles & Face Shield H2->P2 mitigates P3 Chemical-Resistant Gloves H2->P3 mitigates P4 Lab Coat / Coveralls H2->P4 mitigates H3 Ingestion Hazard H3->P3 prevents accidental transfer

Caption: Logical relationship of PPE to mitigate hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.